molecular formula C9H14ClNO B138609 N-Methyltyramine hydrochloride CAS No. 13062-76-5

N-Methyltyramine hydrochloride

货号: B138609
CAS 编号: 13062-76-5
分子量: 187.66 g/mol
InChI 键: JNZSSRZVHCKFLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyltyramine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

4-[2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZSSRZVHCKFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

370-98-9 (Parent)
Record name N-Methyltyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50156642
Record name Phenol, p-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-76-5
Record name Phenol, 4-[2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13062-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLTYRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMF2Z5E3WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources of N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltyramine (NMT), a biogenic amine and protoalkaloid, has garnered significant interest within the scientific community due to its presence across a diverse range of plant species and its notable pharmacological activities. As a substituted phenethylamine, it is structurally analogous to other critical biogenic amines such as tyramine. This document serves as a comprehensive technical guide, consolidating current knowledge on the natural occurrence, biosynthesis, and analytical methodologies pertaining to N-methyltyramine. It aims to provide a detailed resource for professionals engaged in natural product research, pharmacology, and drug development.

Introduction

N-methyltyramine, chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring compound first isolated from germinating barley (Hordeum vulgare) in 1950.[1] Its distribution in the plant kingdom is widespread, often found alongside its precursor, tyramine, and its N,N-dimethylated derivative, hordenine.[1] The concentration of NMT can vary significantly depending on the plant species, the specific part of the plant, and its developmental stage.[1] This guide provides a detailed overview of the primary botanical sources of NMT, quantitative data on its concentration, experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Distribution and Quantitative Analysis

N-methyltyramine has been identified in a variety of plant families. The most well-documented sources include members of the Poaceae (grasses), Rutaceae (citrus), and Fabaceae (legumes) families.[2] The following table summarizes the quantitative data of N-methyltyramine concentrations found in several key plant sources.

Plant SpeciesFamilyPlant PartConcentration (µg/g)
Hordeum vulgare (Barley)PoaceaeRaw Barley~5[1]
Green Malts~21[1]
Kilned Malts~27[1]
Green Malt Roots~1530[1]
Kilned Malt Roots~1960[1]
Citrus aurantium (Bitter Orange)RutaceaeRipe Fruit Extract~180[1][3]
Acacia rigidula (Blackbrush Acacia)FabaceaeLeaves240 - 1240[1]
Acacia berlandieriFabaceaeLeaves190 - 750[1]
Acacia schweinfurthiaFabaceaeSeeds440[1]

Biosynthesis of N-Methyltyramine

N-methyltyramine is biosynthesized from the amino acid L-tyrosine. The pathway involves two primary enzymatic steps: a decarboxylation followed by a methylation. In plants, the N-methylation of tyramine is catalyzed by the enzyme tyramine N-methyltransferase.[4][5]

N-Methyltyramine Biosynthesis cluster_0 Biosynthetic Pathway L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-methyltransferase (SAM -> SAH)

Biosynthetic pathway of N-methyltyramine from L-tyrosine.

Experimental Protocols

The extraction, isolation, and quantification of N-methyltyramine from plant matrices require robust and validated methodologies. The following sections detail common experimental protocols.

General Extraction Protocol from Plant Material

This protocol outlines a general procedure for the extraction of N-methyltyramine from dried and powdered plant tissues.[1]

Methodology:

  • Sample Preparation: The plant material is dried to a constant weight and finely ground to increase the surface area for extraction.

  • Acid Extraction: The powdered material is extracted with an acidic solution (e.g., 0.1 M HCl or 1% acetic acid in ethanol) to protonate the alkaloids, rendering them soluble in the aqueous or polar phase.[1][6]

  • Filtration: The mixture is filtered to separate the solid plant debris from the liquid extract containing the alkaloids.[1]

  • Basification: The pH of the filtrate is adjusted to a basic range (pH 9-11) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.[1]

  • Solvent Partitioning (Liquid-Liquid Extraction): The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or diethyl ether). The deprotonated N-methyltyramine partitions into the organic layer. This step is typically repeated multiple times to ensure complete extraction.[1]

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[1]

Analytical Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of N-methyltyramine in complex botanical extracts.[3]

Methodology:

  • Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the initial mobile phase, and filtered through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly employed for the separation of phenethylamines.[1][3]

    • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The formic acid aids in protonating the analyte for better ionization and improves peak shape.[3]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[3]

    • Injection Volume: 5-10 µL of the prepared sample is injected.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is used as N-methyltyramine readily forms a protonated molecule [M+H]+.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated N-methyltyramine) and one or more of its characteristic product ions after fragmentation. For N-methyltyramine (C9H13NO, exact mass: 151.10), the precursor ion would be m/z 152.1.[3]

  • Quantification: A calibration curve is constructed using certified reference standards of N-methyltyramine at a series of known concentrations. The concentration of N-methyltyramine in the sample is determined by comparing its peak area to the calibration curve.[1][3]

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of N-methyltyramine from a plant source.

Experimental_Workflow cluster_workflow General Workflow for N-Methyltyramine Analysis Start Plant Material Collection (e.g., Leaves, Roots) Drying Drying and Grinding Start->Drying Extraction Acidic Solvent Extraction Drying->Extraction Filtration Filtration Extraction->Filtration Basification Basification (pH adjustment) Filtration->Basification LLE Liquid-Liquid Extraction (with organic solvent) Basification->LLE Evaporation Solvent Evaporation LLE->Evaporation Crude_Extract Crude NMT Extract Evaporation->Crude_Extract Reconstitution Reconstitution in Mobile Phase Crude_Extract->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Workflow for N-methyltyramine analysis.

Conclusion

This technical guide has provided a detailed overview of the natural sources of N-methyltyramine hydrochloride, with a focus on quantitative data and established experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this interesting biogenic amine. The provided methodologies and biosynthetic pathways offer a foundational understanding for future research endeavors.

References

N-Methyltyramine Hydrochloride: A Comprehensive Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) hydrochloride, a protoalkaloid found in various plants and endogenously in humans, is the N-methylated analog of the well-known biogenic trace amine, tyramine.[1][2] Its structural similarity to catecholamines has led to its investigation as a sympathomimetic agent. This technical guide provides an in-depth review of the pharmacology and toxicology of N-Methyltyramine hydrochloride, focusing on its complex mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. NMT exhibits a multifaceted interaction with the adrenergic system, acting as an antagonist at α2-adrenergic receptors and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][3][4] These actions result in a range of physiological effects, including the modulation of neurotransmitter release, influence on glucose and lipid metabolism, and effects on gastrointestinal motility. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

N-Methyltyramine (NMT), chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring compound found in plants such as bitter orange (Citrus aurantium) and germinating barley.[1][2] It is also synthesized in the human body from tyramine by the enzyme phenylethanolamine N-methyltransferase.[1] As a trace amine, it shares pharmacological properties with other biogenic amines that play a role in neurotransmission.[1] The hydrochloride salt of NMT is a common form used in research and dietary supplements due to its increased stability and solubility.[1] This guide aims to provide a detailed technical overview of the current scientific understanding of this compound's pharmacological and toxicological characteristics.

Pharmacology

The pharmacological effects of this compound are complex, arising from its interactions with multiple receptor systems and its influence on neurotransmitter dynamics.

Mechanism of Action

NMT's primary mechanism of action involves the modulation of adrenergic and trace amine receptors.

  • α2-Adrenergic Receptor Antagonism: NMT acts as an antagonist at α2-adrenergic receptors.[1][3][4] These presynaptic autoreceptors typically provide negative feedback on norepinephrine release. By blocking these receptors, NMT inhibits this feedback loop, leading to an increased release of norepinephrine from sympathetic nerve endings.[4]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: NMT is an agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G-protein coupled receptor that, upon activation, can modulate the activity of monoamine transporters and influence neurotransmitter levels.[4][5]

  • Indirect Sympathomimetic Effects: Through its actions on α2-adrenergic receptors and potentially TAAR1, NMT indirectly increases the concentration of norepinephrine in the synaptic cleft, contributing to its sympathomimetic effects.[4] Subcutaneous administration of NMT hydrochloride in mice has been shown to enhance the release of norepinephrine from the heart.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and are summarized in the table below.

ParameterEffectSpecies/ModelQuantitative DataReference(s)
Receptor Binding α2-Adrenoceptor AntagonismRat BrainIC₅₀ = 5.53 µM[3]
Receptor Activation TAAR1 AgonismHumanEC₅₀ ≈ 2 µM[1]
Cardiovascular Pressor EffectDog1/140th the potency of epinephrine[1][2]
Metabolic Inhibition of LipolysisIsolated Rat and Human AdipocytesInhibits isoprenaline-induced lipolysis at 5.8 µM[6]
Stimulation of Glucose UptakeHuman AdipocytesStimulatory at 0.01–1 mM
Gastrointestinal Inhibition of Small Intestinal PropulsionMouse-
Neurotransmitter Release Enhanced Norepinephrine ReleaseMouse Heart36% increase over control with 10 mg/kg s.c.[1]
Pharmacokinetics

Limited pharmacokinetic data is available for N-Methyltyramine. Studies in rats have shown that over 90% of an orally administered dose is absorbed in the small intestine.

Signaling Pathways

This compound exerts its effects through distinct G-protein coupled receptor (GPCR) signaling pathways.

α2-Adrenergic Receptor Signaling

As an antagonist at the Gi-coupled α2-adrenergic receptor, NMT blocks the inhibitory signal that would normally be transduced upon agonist binding. This prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular levels of cyclic AMP (cAMP) and promoting the release of norepinephrine.

alpha2_antagonism cluster_intracellular Intracellular Space NMT N-Methyltyramine Receptor α2-Adrenergic Receptor (Gi-coupled) NMT->Receptor Blocks G_protein Gi Protein Receptor->G_protein Inhibition Prevented AC Adenylyl Cyclase G_protein->AC No Inhibition cAMP cAMP AC->cAMP Converts ATP ATP NE_Vesicle Norepinephrine Vesicle cAMP->NE_Vesicle Promotes Release NE_Released Norepinephrine (Released) NE_Vesicle->NE_Released

NMT antagonism of the α2-adrenergic receptor signaling pathway.
TAAR1 Receptor Signaling

As an agonist at the Gs-coupled TAAR1 receptor, NMT initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This can influence the function of monoamine transporters.

taar1_agonism cluster_intracellular Intracellular Space NMT N-Methyltyramine Receptor TAAR1 Receptor (Gs-coupled) NMT->Receptor Activates G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

NMT agonism of the TAAR1 receptor Gs-coupled signaling pathway.

Toxicology

The toxicological profile of this compound is not extensively characterized, particularly regarding chronic exposure. The available data on acute toxicity are summarized below.

ParameterRoute of AdministrationSpeciesValueReference(s)
LD₅₀IntraperitonealMouse780 mg/kg
LD₅₀IntravenousMouse275 mg/kg
Acute ToxicityOral-Harmful if swallowed[7][8]
Skin IrritationDermal-Causes skin irritation[7][8]
Eye IrritationOcular-Causes serious eye irritation[7][8]
Respiratory IrritationInhalation-May cause respiratory irritation[7][8]

It is important to note that N-Methyltyramine is banned by the World Anti-Doping Agency (WADA) for use in competitive sports. The US Food and Drug Administration (FDA) has also expressed caution regarding its use in dietary supplements.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

α2-Adrenergic Receptor Competitive Binding Assay

This assay determines the binding affinity of NMT for α2-adrenergic receptors.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep 1. Rat Brain Tissue Homogenization Membrane_Prep 2. Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Prep Protein_Quant 3. Protein Quantification Membrane_Prep->Protein_Quant Incubation 4. Incubation: - Membranes - [³H]p-aminoclonidine - NMT (variable conc.) Protein_Quant->Incubation Filtration 5. Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Scintillation 6. Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50_Calc 7. IC₅₀ Calculation (Non-linear regression) Scintillation->IC50_Calc

Workflow for α2-Adrenergic Receptor Competitive Binding Assay.

Protocol Outline:

  • Tissue Preparation: Homogenize rat brain tissue in an ice-cold lysis buffer.

  • Membrane Isolation: Isolate the cell membranes, which contain the receptors, through differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the membrane preparation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α2-adrenergic receptor ligand (e.g., [³H]p-aminoclonidine) and varying concentrations of unlabeled N-Methyltyramine.

  • Filtration: Rapidly filter the incubation mixture to separate the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of NMT and determine the IC₅₀ value using non-linear regression analysis.[9]

In Vitro Lipolysis Assay in Isolated Adipocytes

This assay measures the effect of NMT on fat breakdown in isolated fat cells.

Protocol Outline:

  • Adipocyte Isolation: Isolate adipocytes from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion.

  • Incubation: Incubate the isolated adipocytes in a buffer containing a lipolytic agent (e.g., isoprenaline) with and without varying concentrations of N-Methyltyramine.

  • Glycerol Measurement: After the incubation period, measure the concentration of glycerol released into the buffer, which is an indicator of lipolysis.

  • Data Analysis: Compare the amount of glycerol released in the presence of NMT to the control conditions to determine its effect on lipolysis.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay assesses the impact of NMT on glucose transport into fat cells.

Protocol Outline:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Serum Starvation: Before the assay, serum-starve the differentiated adipocytes.

  • Incubation: Incubate the cells with varying concentrations of N-Methyltyramine.

  • Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity to quantify glucose uptake.

  • Data Analysis: Compare the glucose uptake in NMT-treated cells to control cells.[10]

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This in vivo assay evaluates the effect of NMT on the rate of passage of a non-absorbable marker through the gastrointestinal tract in mice.

Protocol Outline:

  • Animal Fasting: Fast the mice for a defined period before the experiment.[11][12]

  • Drug Administration: Administer this compound or a vehicle control to the mice (e.g., by oral gavage or intraperitoneal injection).

  • Charcoal Meal Administration: After a set time, administer a charcoal meal (a suspension of charcoal in a viscous solution) to all animals.[13][14]

  • Euthanasia and Dissection: At a predetermined time after the charcoal meal, euthanize the animals and carefully dissect the small intestine.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine traversed by the charcoal front. Compare the transit in the NMT-treated group to the control group.[13][14]

Conclusion

This compound is a pharmacologically active compound with a complex and multifaceted mechanism of action. Its dual role as an α2-adrenergic receptor antagonist and a TAAR1 agonist results in a range of sympathomimetic effects, including modulation of norepinephrine release and downstream physiological responses. While it has been investigated for its potential effects on metabolism and other bodily functions, its toxicological profile, particularly concerning chronic exposure, requires further investigation. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and related compounds. A thorough understanding of its pharmacology and toxicology is essential for the safe and effective development of any potential therapeutic applications.

References

endogenous function of N-Methyltyramine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Function of N-Methyltyramine Hydrochloride

Introduction

N-Methyltyramine (NMT), chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring protoalkaloid and trace amine found endogenously in humans and widely distributed in various plant species.[1][2][3] As an N-methylated analog of tyramine, it shares numerous pharmacological properties with other biogenic amines.[1] Biosynthetically, NMT is derived from L-tyrosine and is involved in several physiological processes.[4] In research and commercial applications, it is often prepared as a hydrochloride salt (N-Methyltyramine HCl) to enhance its stability and solubility in aqueous solutions.[1][5]

This technical guide provides a comprehensive overview of the endogenous functions of N-Methyltyramine, detailing its biosynthesis, mechanisms of action, physiological roles, and associated experimental protocols for its study.

Biosynthesis and Metabolism

N-Methyltyramine is synthesized in both plants and animals from the amino acid L-tyrosine through a two-step enzymatic process.

  • Decarboxylation: L-tyrosine is first decarboxylated to form tyramine.

  • N-methylation: Tyramine is subsequently N-methylated to yield N-Methyltyramine. This step is catalyzed by tyramine N-methyltransferase in plants like barley, and by phenylethanolamine N-methyltransferase (PNMT) in humans, the same enzyme responsible for converting norepinephrine to epinephrine.[1][3][4]

In plants, NMT can be further methylated to form hordenine (N,N-dimethyltyramine).[4] In humans, NMT is metabolized in the liver, a key site for first-pass metabolism, and is a competitive substrate for monoamine oxidase (MAO).[1][6]

G Biosynthetic Pathway of N-Methyltyramine L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine enzyme1 Tyrosine Decarboxylase L_Tyrosine->enzyme1 NMT N-Methyltyramine (NMT) Tyramine->NMT enzyme2 PNMT (Humans) Tyramine N-methyltransferase (Plants) Tyramine->enzyme2 Hordenine Hordenine (in plants) NMT->Hordenine enzyme3 N-methyltransferase (in plants) NMT->enzyme3 enzyme1->Tyramine enzyme2->NMT enzyme3->Hordenine

Biosynthetic pathway of N-Methyltyramine from L-tyrosine.

Pharmacodynamics and Mechanism of Action

N-Methyltyramine exerts its physiological effects primarily through interactions with two G protein-coupled receptors (GPCRs), where it exhibits a dual mechanism of action.

α2-Adrenoceptor Antagonism

NMT functions as an antagonist at α2-adrenergic receptors.[2][7][8][9] These receptors are coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the α2-adrenoceptor, NMT prevents this inhibitory action, which can lead to an increase in norepinephrine release from nerve terminals, as these receptors are often presynaptic autoreceptors that regulate neurotransmitter release.[10]

cluster_membrane Cell Membrane NMT N-Methyltyramine Receptor α2-Adrenoceptor NMT->Receptor Blocks Gi Gi Protein Receptor->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Inhibition Relieved cAMP cAMP AC->cAMP Conversion ATP ATP Response Inhibition of Norepinephrine Release cAMP->Response Leads to Increased Norepinephrine Release

NMT's antagonistic action on α2-adrenergic receptors.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism

In contrast to its action on α2-adrenoceptors, NMT is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][10] TAAR1 is coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent downstream signaling. This mechanism is shared with its parent compound, tyramine.[1]

cluster_membrane Cell Membrane NMT N-Methyltyramine Receptor TAAR1 NMT->Receptor Activates Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP Response Downstream Signaling cAMP->Response Initiates

NMT's agonistic action on TAAR1 receptors.

Summary of Physiological Functions

The dual action of NMT on α2-adrenoceptors and TAAR1 contributes to its diverse physiological effects.

  • Gastrointestinal Function: NMT is a potent stimulator of gastrin and pancreatic secretions.[1][7][8] This action enhances appetite and the digestion of food.[7][8]

  • Cardiovascular Effects: NMT exhibits pressor (blood pressure-increasing) effects, which are thought to be mediated by stimulating the release of norepinephrine rather than by direct catecholamine mimicry.[1][4]

  • Metabolic Effects: While sometimes included in weight-loss supplements, scientific evidence indicates NMT is a modest inhibitor of lipolysis (fat breakdown).[8][11] Specifically, it has been shown to inhibit isoprenaline-induced lipolysis in both rat and human adipocytes.[12] It may also stimulate glucose uptake in fat cells, though this effect is observed at high concentrations.[3]

  • Neurological Effects: Through its influence on norepinephrine, NMT can act as a mild stimulant, potentially increasing alertness and focus.[13][14]

Quantitative Data

The following table summarizes key quantitative data regarding the pharmacological activity of N-Methyltyramine.

ParameterReceptor / SystemValueSpecies / ModelReference
IC₅₀ α2-Adrenoceptor~5.5 x 10⁻⁶ MRat Brain[1][9]
EC₅₀ Human TAAR1~2 µMRecombinant Cells[1]
ED₅₀ Gastrin Release~10 µg/kgRat (in vivo)[1]
Lipolysis Isoprenaline-inducedInhibition at 5.8 µMRat & Human Adipocytes[12]
LD₅₀ Toxicity780 mg/kgMouse (Intraperitoneal)[4]
LD₅₀ Toxicity275 mg/kgMouse (Intravenous)[4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of NMT's bioactivity.

Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenoceptor

This protocol determines the binding affinity (IC₅₀) of NMT for the α2-adrenoceptor by measuring its ability to compete with a known radioligand.

Materials:

  • Receptor Source: Rat brain tissue homogenate or cultured cells stably expressing α2-adrenoceptors.

  • Radioligand: [³H]p-aminoclonidine (a high-affinity α2-adrenoceptor agonist).

  • Competitor: this compound, serially diluted.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂.

  • Non-Specific Binding (NSB) Control: 10 µM of an unlabeled α2-ligand (e.g., RX821002).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and compatible scintillation fluid.

Methodology:

  • Tissue/Cell Preparation: Prepare a membrane suspension from the receptor source via homogenization and centrifugation. Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 100-200 µ g/assay tube).

  • Assay Setup: In triplicate, prepare assay tubes for:

    • Total Binding (TB): Receptor + Buffer + [³H]p-aminoclonidine.

    • Non-Specific Binding (NSB): Receptor + NSB Control + [³H]p-aminoclonidine.

    • Competition: Receptor + varying concentrations of NMT + [³H]p-aminoclonidine.

  • Incubation: Add the receptor preparation, NMT or buffer, and finally the radioligand to the tubes. Incubate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding (SB) = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the NMT concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value of NMT.

G Workflow for NMT Competitive Radioligand Binding Assay prep 1. Prepare Receptor (e.g., Brain Homogenate) setup 2. Set up Assay Tubes (Total, NSB, Competition) prep->setup incubate 3. Incubate with Radioligand and NMT setup->incubate filter 4. Separate Bound/Unbound via Rapid Filtration incubate->filter count 5. Quantify Radioactivity (Scintillation Counting) filter->count analyze 6. Analyze Data (Calculate IC50) count->analyze

Workflow for an NMT competitive radioligand binding assay.
Protocol 2: Functional Assay for TAAR1 Activation (cAMP Measurement)

This protocol assesses the functional agonism of NMT at TAAR1 by measuring its ability to stimulate cAMP production.

Materials:

  • Cell Line: A host cell line (e.g., HEK293) stably or transiently transfected with a plasmid encoding human TAAR1.

  • Cell Culture Medium: Standard medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Stimulation Buffer: HBSS or PBS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist: this compound, serially diluted.

  • cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Culture: Plate the TAAR1-expressing cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells with buffer. Add the stimulation buffer containing the phosphodiesterase inhibitor and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of NMT to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known TAAR1 agonist). Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP detection kit.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the NMT concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration of NMT that produces 50% of the maximal response).[10]

Conclusion

N-Methyltyramine is an endogenous trace amine with a complex pharmacological profile, acting as an α2-adrenoceptor antagonist and a TAAR1 agonist. These dual actions result in multifaceted physiological effects, including the stimulation of gastrointestinal secretions, modulation of cardiovascular tone via norepinephrine release, and inhibition of stimulated lipolysis. The hydrochloride salt is the preferred form for research due to its enhanced solubility and stability. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals investigating the therapeutic potential of this bioactive compound.

References

An In-depth Technical Guide to the Receptor Binding Profile of N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT), a naturally occurring biogenic amine, has garnered interest within the scientific community for its potential pharmacological effects. This technical guide provides a comprehensive overview of the receptor binding profile of N-Methyltyramine hydrochloride, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential and mechanism of action of N-Methyltyramine.

Introduction

N-Methyltyramine (NMT) is a protoalkaloid found in various plant species and is structurally related to other trace amines. Its pharmacological activity is complex, involving interactions with multiple receptor systems. Understanding the specific binding affinities and functional activities of NMT at these receptors is crucial for elucidating its physiological roles and assessing its potential as a therapeutic agent. This guide focuses on the hydrochloride salt of NMT, a common form used in research due to its stability and solubility.

Quantitative Receptor Binding and Functional Data

The interaction of this compound with various receptor systems has been characterized through a combination of radioligand binding assays and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of NMT's affinity and functional potency at key receptors.

Adrenergic Receptor Profile

N-Methyltyramine exhibits a notable interaction with the adrenergic system, primarily characterized by its antagonistic activity at α2-adrenoceptors. Functional assays across a broad panel of human adrenergic receptor subtypes indicate a general lack of agonistic activity.

Table 1: N-Methyltyramine Adrenergic Receptor Binding and Functional Data

Receptor SubtypeAssay TypeSpeciesCell Line/TissueValueUnitReference
α2-adrenoceptorRadioligand Binding (Antagonist)RatBrainIC50 = 5.53µM[1][2]
α1A-adrenoceptorFunctional (Agonist)HumanChem-1No activation up to 300 µM-
α1B-adrenoceptorFunctional (Agonist)HumanChem-1No activation up to 300 µM-
α1D-adrenoceptorFunctional (Agonist)HumanChem-1No activation up to 300 µM-
α2A-adrenoceptorFunctional (Agonist)HumanChem-1No activation up to 300 µM-
α2B-adrenoceptorFunctional (Agonist)HumanHEK293No activation up to 300 µM-
β1-adrenoceptorFunctional (Agonist)HumanChem-1No activation up to 300 µM-
β2-adrenoceptorFunctional (Agonist)HumanChem-1No activation up to 300 µM-
Dopamine Receptor Profile

The interaction of N-Methyltyramine with the dopaminergic system has been investigated, with specific data available for the D2 receptor.

Table 2: N-Methyltyramine Dopamine Receptor Binding Data

Receptor SubtypeAssay TypeSpeciesCell Line/TissueValueUnitReference
D2Radioligand Binding--Ki = 31.3µM[3]
Trace Amine-Associated Receptor 1 (TAAR1) Profile

N-Methyltyramine is a known agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a key receptor for many biogenic amines.

Table 3: N-Methyltyramine TAAR1 Functional Data

Receptor SubtypeAssay TypeSpeciesCell Line/TissueValueUnitReference
TAAR1Functional (Agonist)Human-EC50 = 23µM
Serotonin Receptor Profile

Currently, there is limited direct quantitative binding or functional data available for the interaction of N-Methyltyramine with specific serotonin receptor subtypes. However, some studies suggest that N-methylated tryptamines, which are structurally related to NMT, can interact with the serotonin system, particularly the 5-HT2A receptor[4]. Further research is required to fully characterize the serotonergic profile of NMT.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand the context of the data and potentially replicate the findings.

α2-Adrenoceptor Radioligand Binding Assay (Koda et al., 1999)
  • Objective: To determine the inhibitory effect of N-Methyltyramine on radioligand binding to α2-adrenoceptors.

  • Tissue Preparation: Male ddY mice were decapitated, and the brains were rapidly removed. The cerebral cortex was dissected and homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged at 50,000 x g for 20 minutes. The resulting pellet was washed by resuspension in fresh buffer and centrifuged again. The final pellet was resuspended in the incubation buffer.

  • Radioligand: [3H]p-aminoclonidine, a selective α2-adrenoceptor agonist.

  • Assay Conditions: The incubation mixture (final volume 0.25 mL) contained the membrane preparation (0.2 mg protein), [3H]p-aminoclonidine (0.4 nM), and various concentrations of N-Methyltyramine (10⁻⁸ to 10⁻³ M). The incubation was carried out at 25°C for 30 minutes.

  • Termination and Measurement: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed three times with 5 mL of ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation spectrometry.

  • Data Analysis: The concentration of N-Methyltyramine that inhibited 50% of the specific binding of [3H]p-aminoclonidine (IC50) was determined by non-linear regression analysis.

Dopamine D2 Receptor Radioligand Binding Assay (Sommer et al., 2019)
  • Objective: To determine the binding affinity (Ki) of N-Methyltyramine for the human dopamine D2 receptor.

  • Cell Line: CHO cells stably expressing the human dopamine D2 receptor.

  • Membrane Preparation: Membranes from the CHO cells were prepared according to standard protocols.

  • Radioligand: Not explicitly stated in the abstract, but a common radioligand for D2 receptor binding assays is [3H]spiperone or [3H]raclopride.

  • Assay Conditions: A competitive binding assay was performed. The assay mixture contained the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of N-Methyltyramine.

  • Data Analysis: The IC50 value was determined from the competition curve, and the Ki value was calculated using the Cheng-Prusoff equation. The reported Ki for N-methyltyramine was 31.3 µM[3].

Human Adrenergic and TAAR1 Receptor Functional Assays (van der Velde et al., 2024)
  • Objective: To determine the functional agonistic activity of N-Methyltyramine at a panel of human adrenergic receptors and TAAR1.

  • Cell Lines: Chem-1 cells overexpressing human ADRα1A, α1B, α1D, α2A, β1, and β2 receptors, and HEK293 cells overexpressing the human ADRα2B receptor. A suitable cell line expressing human TAAR1 was also used.

  • Assay Principle:

    • Adrenergic Receptors (α1, α2, β1, β2): Receptor activation was assessed by measuring changes in intracellular calcium levels using a fluorescent dye.

    • TAAR1: Receptor activation was determined by measuring the accumulation of cyclic AMP (cAMP).

  • General Protocol (Functional Agonist Assay):

    • Cells were seeded in appropriate microplates and cultured to the desired confluence.

    • On the day of the assay, the culture medium was replaced with an assay buffer.

    • Cells were incubated with various concentrations of N-Methyltyramine.

    • For adrenergic receptors, the change in fluorescence intensity, corresponding to intracellular calcium mobilization, was measured.

    • For TAAR1, the cells were lysed, and the concentration of cAMP was determined using a suitable detection kit.

  • Data Analysis: Dose-response curves were generated, and EC50 (half-maximal effective concentration) and Emax (maximum effect) values were calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the receptor binding profile of N-Methyltyramine.

Visualizations

alpha2_antagonism NMT N-Methyltyramine Alpha2_R α2-Adrenoceptor NMT->Alpha2_R Antagonizes AC Adenylyl Cyclase Alpha2_R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects (e.g., inhibition of neurotransmitter release) cAMP->Downstream

α2-Adrenoceptor Antagonism by N-Methyltyramine

taar1_agonism NMT N-Methyltyramine TAAR1 TAAR1 NMT->TAAR1 Agonist Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling Cascades PKA->Signaling

TAAR1 Agonist Signaling Pathway of N-Methyltyramine

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubate Incubate Membrane Prep, Radioligand, and NMT Membrane_Prep->Incubate Radioligand Radioligand ([3H]p-aminoclonidine) Radioligand->Incubate NMT_Dilutions N-Methyltyramine Serial Dilutions NMT_Dilutions->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting IC50 Determine IC50 Value Counting->IC50

Competitive Radioligand Binding Assay Workflow

Discussion

The compiled data indicates that this compound possesses a distinct receptor binding profile. Its primary actions appear to be antagonism of α2-adrenoceptors and agonism at TAAR1. The lack of significant agonistic activity at other adrenergic receptor subtypes suggests a degree of selectivity. The binding affinity for the dopamine D2 receptor is in the micromolar range, indicating a lower potency interaction compared to its effects on the α2-adrenoceptor and TAAR1.

The α2-adrenoceptor antagonism suggests that NMT could potentially increase the release of norepinephrine by blocking the presynaptic autoreceptor-mediated negative feedback loop. This is consistent with some of its reported physiological effects. The agonism at TAAR1 aligns with its classification as a trace amine and suggests that it may modulate monoaminergic systems through this mechanism.

The current understanding of NMT's interaction with the serotonergic system is limited, and further investigation is warranted to establish a complete pharmacological profile. The detailed experimental protocols provided herein offer a foundation for such future studies.

Conclusion

This compound exhibits a multi-target receptor binding profile, with its most prominent activities being α2-adrenoceptor antagonism and TAAR1 agonism. This guide consolidates the current quantitative knowledge and methodological details to support ongoing and future research into the pharmacological actions and therapeutic potential of this compound. Further studies, particularly comprehensive binding assays across a wider range of receptors and functional assays for the serotonin system, are necessary to fully elucidate the complex pharmacology of N-Methyltyramine.

References

An In-Depth Technical Guide to the Structural Analogs of N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and vertebrates, including humans.[1] As a structural analog of tyramine, it belongs to the phenethylamine class of compounds, a group known for its diverse pharmacological activities. N-Methyltyramine hydrochloride, the salt form, is often utilized in research due to its stability and solubility. This technical guide provides a comprehensive overview of the core structural analogs of N-Methyltyramine, their synthesis, comparative pharmacology, and the experimental methodologies used for their characterization. The primary molecular targets for these compounds include adrenergic receptors and the trace amine-associated receptor 1 (TAAR1).

Core Structural Analogs and Their Synthesis

The primary structural analogs of N-Methyltyramine discussed in this guide are tyramine, synephrine, hordenine, and octopamine. Their structures are characterized by a phenethylamine backbone with variations in N-alkylation and hydroxylation of the ethyl side chain.

Figure 1: Core Structures of N-Methyltyramine and its Analogs

CompoundStructure
N-Methyltyramine N-Methyltyramine structure
Tyramine Tyramine structure
Synephrine Synephrine structure
Hordenine Hordenine structure
Octopamine Octopamine structure
Synthesis Protocols

The synthesis of these analogs often involves multi-step chemical reactions. Below are summaries of common synthetic routes for their hydrochloride salts.

1. Synthesis of this compound: A common method involves the reaction of phenol with N-methylaminoacetonitrile hydrochloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) to form an intermediate, which is then hydrogenated using a palladium on carbon (Pd/C) catalyst to yield this compound.[2][3]

2. Synthesis of Tyramine Hydrochloride: A similar approach to NMT synthesis is used, where phenol reacts with aminoacetonitrile hydrochloride in the presence of anhydrous aluminum trichloride. The resulting p-hydroxyphenyl ethyl ketone amine hydrochloride intermediate is then subjected to catalytic hydrogenation with a palladium on carbon catalyst to produce tyramine hydrochloride.[4]

3. Synthesis of Synephrine Hydrochloride: One synthetic route starts with phenol, which undergoes a Hoesch acylation reaction with N-methylaminoacetonitrile hydrochloride and hydrogen chloride in the presence of a Lewis acid catalyst. The resulting aromatic ketone intermediate, 1-(4-hydroxyphenyl)-2-(methylamino) ethyl ketone hydrochloride, is then catalytically hydrogenated using Pd/C to give synephrine hydrochloride.[2] Another multi-step synthesis begins with the esterification of phenol, followed by Friedel-Crafts rearrangement, bromination, amination, and finally reduction to yield synephrine.[5]

4. Synthesis of Hordenine: A straightforward synthesis of hordenine involves the reaction of 4-hydroxyphenethyl alcohol with dimethylamine. This can be achieved through a two-step process where an intermediate, 4-bromomethyl phenol, is first prepared and then reacted with dimethylamine to yield hordenine.[6]

5. Synthesis of Octopamine Hydrochloride: The synthesis of DL-Octopamine hydrochloride can be achieved by reacting phenol with aminoacetonitrile hydrochloride in a nonpolar solvent with a Lewis acid catalyst to form an intermediate. This intermediate is then dissolved in a mixed solvent of water and methanol and subjected to catalytic hydrogenation with a 5% Pd/C catalyst in a high-pressure autoclave.[7] A method for synthesizing the (S)-enantiomer involves the reaction of p-hydroxybenzaldehyde with nitromethane in the presence of a specific catalyst to generate an (S)-octopamine precursor, which is then reduced via hydrogenation.[8]

Comparative Pharmacology and Quantitative Data

The pharmacological effects of N-Methyltyramine and its analogs are primarily mediated through their interaction with adrenergic receptors and TAAR1. Their activity varies based on their structural differences, leading to a range of potencies and efficacies.

Receptor Binding Affinity and Functional Activity

The following tables summarize the available quantitative data for the binding affinity (Ki or IC50) and functional activity (EC50) of these compounds on key molecular targets.

Table 1: Adrenergic Receptor Binding and Functional Data

CompoundReceptor SubtypeAssay TypeValueSpeciesReference
N-Methyltyramine α2Competitive Binding (IC50)~5.5 µMRat[1]
Synephrine α2AFunctional (EC50)100 µMHuman[9]
Hordenine α2AFunctional (EC50)690 µMHuman[9]
Octopamine α- and β-adrenergicBinding Affinity400- to 2,000-fold lower than norepinephrineMammalian[10]

Note: Comprehensive Ki values for all analogs across all adrenergic receptor subtypes are not consistently available in the literature.

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Functional Data

CompoundAssay TypeEC50 ValueSpeciesReference
N-Methyltyramine cAMP Accumulation23 µMHuman[9][11]
Tyramine cAMP Accumulation9.5 µMHuman[9][11]
Synephrine cAMP Accumulation92 µMHuman[9]
Hordenine cAMP Accumulation47 µMHuman[9]
Octopamine cAMP Accumulation46 µMHuman[9]
Tyramine cAMP Accumulation69 nM - 214 nMRat, Human[12]
Octopamine cAMP Accumulation>2 µMRat, Human[12]
Structure-Activity Relationship (SAR)

The structure-activity relationship of these phenethylamine derivatives reveals key insights:

  • N-Alkylation: The degree of N-alkylation influences potency and efficacy. For instance, at TAAR1, the primary amine tyramine is more potent than the secondary amine N-Methyltyramine, while the tertiary amine hordenine has intermediate potency.[9]

  • Side-Chain Hydroxylation: The presence of a hydroxyl group on the β-carbon of the ethyl side chain, as seen in synephrine and octopamine, generally modulates adrenergic receptor activity. Synephrine and octopamine are weak partial agonists at several adrenergic receptors.[1]

  • Receptor Selectivity: Subtle structural changes can lead to significant differences in receptor selectivity and functional outcome (agonist vs. antagonist). For example, N-Methyltyramine acts as an α2-adrenoceptor antagonist, while synephrine shows weak agonism at some adrenergic subtypes.[1][9][13]

Key Signaling Pathways

N-Methyltyramine and its analogs exert their cellular effects by modulating specific signaling cascades. The two primary pathways identified are the α2-Adrenergic Receptor antagonism and TAAR1 agonism.

α2-Adrenergic Receptor Antagonism

N-Methyltyramine has been shown to act as an antagonist at α2-adrenergic receptors.[13] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, N-Methyltyramine can prevent the inhibitory effect, thereby indirectly increasing cAMP levels and subsequent downstream signaling.

a2_adrenergic_antagonism NMT N-Methyltyramine a2AR α2-Adrenergic Receptor NMT->a2AR Blocks G_protein Gi/o Protein a2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., increased norepinephrine release) PKA->CellularResponse Phosphorylates Targets

Caption: N-Methyltyramine's antagonistic action on α2-adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N-Methyltyramine and its structural analogs are agonists at TAAR1, another GPCR.[1] TAAR1 is coupled to a stimulatory G-protein (Gs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

TAAR1_agonism Analogs NMT & Analogs (e.g., Tyramine, Hordenine) TAAR1 TAAR1 Analogs->TAAR1 Activates G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates competitive_binding_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue/Cells Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash Pellet Centrifugation2->Washing Resuspension Resuspend in Assay Buffer Washing->Resuspension Incubation Incubate Membranes, Radioligand & Competitor Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_filters Wash Filters Filtration->Washing_filters Counting Scintillation Counting Washing_filters->Counting IC50_calc Calculate IC50 Counting->IC50_calc Ki_calc Calculate Ki (Cheng-Prusoff) IC50_calc->Ki_calc taar1_camp_workflow cluster_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis Cell_culture Culture Host Cells (e.g., HEK293) Transfection Transfect with TAAR1 Plasmid Cell_culture->Transfection Seeding Seed Cells in 96-well Plate Transfection->Seeding Pre_incubation Pre-incubate with PDE Inhibitor Seeding->Pre_incubation Stimulation Stimulate with Test Compound Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Detection Detect cAMP (Luminescence/ELISA) Incubation->Detection Dose_response Generate Dose-Response Curve Detection->Dose_response EC50_calc Calculate EC50 Dose_response->EC50_calc

References

N-Methyltyramine hydrochloride vs tyramine physiological effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Physiological Effects of N-Methyltyramine Hydrochloride vs. Tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) and its parent compound, tyramine, are structurally related biogenic amines with distinct physiological and pharmacological profiles. While both are agonists for the trace amine-associated receptor 1 (TAAR1), their effects on the adrenergic system, metabolic processes, and cardiovascular function diverge significantly. This technical guide provides a comprehensive comparison of their mechanisms of action, receptor interactions, and physiological consequences, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Tyramine primarily functions as a potent indirect sympathomimetic, inducing significant norepinephrine release, which can lead to hypertensive events. In contrast, N-Methyltyramine exhibits a more complex profile, acting as a less potent norepinephrine-releasing agent, an α-adrenergic antagonist, and a modulator of metabolic and digestive functions. Understanding these differences is critical for research and development in pharmacology, nutrition, and toxicology.

Introduction

N-Methyltyramine (NMT) is a protoalkalkaloid and the N-methylated analog of tyramine.[1] Tyramine itself is a naturally occurring trace amine derived from the decarboxylation of the amino acid tyrosine.[2] Both compounds are found in various plants and fermented foods and are endogenously produced in humans.[1][2][3] Tyramine's clinical significance is most famously associated with the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[][5] NMT is often included in dietary supplements for weight loss and athletic performance, though evidence suggests it is not effective for these purposes and may instead inhibit fat breakdown.[6][7] This document delineates the core physiological and pharmacological distinctions between this compound and tyramine.

Mechanism of Action and Receptor Interactions

The primary mechanism for both compounds involves interaction with the adrenergic system and trace amine-associated receptors (TAARs). However, their specific actions at these targets differ in both potency and functional outcome.

Adrenergic System Interaction

Tyramine is a classic indirect-acting sympathomimetic amine. It is taken up into presynaptic sympathetic neurons by the norepinephrine transporter (NET).[8] Once inside the neuron, it acts as a "false neurotransmitter," entering synaptic vesicles and displacing stored norepinephrine (NE), which is then released into the synaptic cleft.[2][] This surge in synaptic NE activates adrenergic receptors, leading to a potent pressor response.

N-Methyltyramine also stimulates the release of norepinephrine, but it is significantly less effective than tyramine.[1] Furthermore, research indicates that NMT also acts as an antagonist at α-adrenoceptors, a property not typically associated with tyramine.[1][7][9] This antagonist activity may modulate its overall cardiovascular effect.

Trace Amine-Associated Receptor 1 (TAAR1)

Both NMT and tyramine are agonists of TAAR1, a G-protein coupled receptor.[1][10] Activation of TAAR1 can modulate monoaminergic neurotransmission. While both compounds bind to this receptor, tyramine exhibits a slightly higher potency.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative differences in the pharmacological activities of N-Methyltyramine and Tyramine.

Table 1: Receptor and Transporter Interaction

Parameter N-Methyltyramine (NMT) Tyramine Key Finding Source(s)
hTAAR1 Agonism (EC₅₀) ~2.0 µM ~1.0 µM Tyramine is approximately twice as potent as NMT at the human TAAR1 receptor. [1]
α₂-Adrenoceptor Binding (IC₅₀) ~5.5 µM Not reported as primary mechanism NMT demonstrates competitive binding and antagonism at α₂-adrenoceptors. [1]

| Norepinephrine Transporter (NET) | Substrate | Potent Substrate | Tyramine is efficiently transported by NET, which is central to its NE-releasing action. |[8] |

Table 2: Comparative Physiological Effects

Parameter N-Methyltyramine (NMT) Tyramine Key Finding Source(s)
Norepinephrine Release 36% increase over control 50% increase over control At the same dose, tyramine is a more potent inducer of norepinephrine release from cardiac tissue. [1]
Pressor Response (Blood Pressure) 1/140th the potency of epinephrine Potent pressor, especially with MAOIs Tyramine is a significantly more powerful pressor agent. A systolic BP increase of ≥30 mmHg is a defined pressor response. [1][2]
Gastrin Release Stimulation ~58% increase over control ~24% increase over control NMT is a more potent stimulant of gastrin release. [1]
Lipolysis (in human adipocytes) Inhibitory / Weak (20% of isoprenaline) Inhibitory / Weak (20% of isoprenaline) Neither compound is an effective lipolytic agent; both show antilipolytic properties. [1][3]

| Glucose Uptake (in human adipocytes) | Stimulatory | Stimulatory | Both compounds stimulate glucose transport in fat cells, an effect sensitive to amine oxidase inhibitors. |[3] |

Signaling Pathways and Workflows

Visualizations of the core mechanisms and experimental procedures provide a clearer understanding of the compounds' actions.

Signaling Pathway: Adrenergic Neuron Interaction

The following diagram illustrates the differential interaction of Tyramine and N-Methyltyramine with a presynaptic sympathetic neuron.

G cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Sympathetic Neuron NE_released Norepinephrine (NE) Adrenergic_Receptor Postsynaptic Adrenergic Receptor NE_released->Adrenergic_Receptor Activates Receptor (Pressor Response) NET Norepinephrine Transporter (NET) NE_released->NET Reuptake Vesicle Synaptic Vesicle (Stores NE) NET->Vesicle Displaces NE (Potent) NET->Vesicle Displaces NE (Less Potent) Vesicle->NE_released NE Release (Major Effect) NE_stored NE MAO Mitochondrial MAO Tyramine Tyramine Tyramine->NET High Affinity Uptake Tyramine->MAO Metabolism NMT N-Methyltyramine (NMT) NMT->NET Uptake NMT->MAO Metabolism

Caption: Comparative mechanism of Tyramine and NMT at the sympathetic nerve terminal.

Experimental Workflow: Oral Tyramine Challenge

The tyramine challenge is the gold-standard clinical trial method for assessing the pressor effects of tyramine, particularly when evaluating the safety of new MAO inhibitors.

G start Start: Subject at Rest (Fasted) baseline_bp Establish Baseline Systolic Blood Pressure (SBP) start->baseline_bp admin_tyramine Administer Escalating Oral Dose of Tyramine HCl (e.g., start at 5-10 mg) baseline_bp->admin_tyramine monitor_bp Monitor SBP Continuously (e.g., every 5-10 minutes for 2h) admin_tyramine->monitor_bp check_sbp Δ SBP ≥ 30 mmHg from Baseline? monitor_bp->check_sbp endpoint_reached Endpoint Reached: Record Dose as 'TYR30' check_sbp->endpoint_reached Yes continue_escalation Increase Tyramine Dose for Next Session check_sbp->continue_escalation No end End Protocol endpoint_reached->end continue_escalation->admin_tyramine Washout period

References

N-Methyltyramine Hydrochloride and its Interaction with Monoamine Oxidase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Monoamine Oxidase and N-Methyltyramine

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of various endogenous and exogenous monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, exist, differing in their substrate specificity and inhibitor sensitivity.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms metabolize dopamine and tyramine.[2][3][5]

N-Methyltyramine (NMT) is the N-methylated analog of tyramine and is found in various plants.[6] It is established that NMT acts as a competitive substrate for MAO, meaning it competes with other monoamines for binding to the active site of the enzyme.[6] However, a thorough review of the scientific literature reveals a lack of specific quantitative data, such as IC50 and Ki values, to definitively characterize its inhibitory potency against MAO-A and MAO-B.

Quantitative Data on N-Methyltyramine's Interaction with Monoamine Oxidase

As of the latest literature review, specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for N-Methyltyramine hydrochloride against MAO-A and MAO-B have not been reported. The available information consistently describes NMT as a competitive substrate, implying that it is metabolized by MAO and can competitively inhibit the metabolism of other substrates.[6] The absence of this quantitative data highlights a research gap in fully understanding the pharmacological profile of NMT.

To address this, the following section outlines a detailed experimental protocol for the determination of these crucial parameters.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay for this compound

This protocol describes a fluorometric method to determine the IC50 and Ki values of this compound for both MAO-A and MAO-B.

3.1. Materials and Reagents

  • This compound (analytical grade)

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)[7]

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities (Excitation ~530-560 nm, Emission ~585-595 nm)

  • Dimethyl sulfoxide (DMSO) for compound dilution

3.2. Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer or DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

    • Prepare the substrate solution at a concentration close to its Km value for the respective MAO isoform.

    • Prepare a detection cocktail containing Amplex® Red and HRP in assay buffer.

  • IC50 Determination:

    • To the wells of a 96-well plate, add the assay buffer, followed by the this compound solutions at various concentrations.

    • Include wells for a negative control (no inhibitor) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).

    • Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately add the detection cocktail.

    • Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.

  • Data Analysis for IC50:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of NMT.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the NMT concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3.3. Ki Determination (for competitive inhibition)

  • To determine the inhibition constant (Ki), perform the IC50 assay as described above, but at multiple fixed concentrations of the substrate.

  • The Cheng-Prusoff equation can then be used to calculate the Ki value:

    • Ki = IC50 / (1 + [S]/Km)

    • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Visualization of Pathways and Workflows

4.1. Signaling Pathway of Monoamine Oxidase Action and Inhibition

The following diagram illustrates the general mechanism of monoamine oxidase and its inhibition.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_inhibitor Inhibitory Action Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 NH3 Ammonia MAO->NH3 NMT N-Methyltyramine (Competitive Substrate) NMT->MAO Competitive Binding

Caption: Monoamine oxidase metabolizes monoamines, and N-Methyltyramine competitively inhibits this process.

4.2. Experimental Workflow for MAO Inhibition Assay

The following diagram outlines the key steps in the experimental workflow to determine the inhibitory effect of N-Methyltyramine on monoamine oxidase.

MAO_Assay_Workflow prep Reagent Preparation (NMT, MAO Enzymes, Substrate, Detection Cocktail) plate Plate Setup (Controls, NMT Concentrations) prep->plate preinc Pre-incubation (NMT + MAO Enzyme) plate->preinc reaction Initiate Reaction (Add Substrate) preinc->reaction detect Fluorescence Detection (Kinetic Read) reaction->detect analysis Data Analysis (Calculate IC50 and Ki) detect->analysis

Caption: Workflow for determining the MAO inhibitory activity of N-Methyltyramine.

Conclusion

This compound is recognized as a competitive substrate for both MAO-A and MAO-B. While this qualitative understanding is established, there is a notable absence of quantitative data (IC50 and Ki values) in the scientific literature to fully characterize its inhibitory potency. The detailed experimental protocol provided in this whitepaper offers a robust methodology for researchers to determine these critical parameters, thereby enabling a more comprehensive understanding of the pharmacological and toxicological profile of N-Methyltyramine. Further research in this area is warranted to elucidate the precise impact of NMT on the monoamine oxidase system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyltyramine Hydrochloride from Tyramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-methyltyramine hydrochloride from tyramine. The document details the prevalent synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Additionally, a visual representation of the synthetic workflow is included to facilitate a clear understanding of the process.

Introduction

N-methyltyramine (NMT), a naturally occurring biogenic amine, is the N-methylated analog of tyramine.[1] It is found in various plants and is of interest to researchers in pharmacology and drug development due to its physiological activities.[1] The hydrochloride salt is generally preferred for its stability and solubility.[1] The most common and effective method for the synthesis of N-methyltyramine from tyramine is reductive amination, which allows for selective mono-methylation. While the Eschweiler-Clarke reaction is a classic method for N-methylation of amines, it often leads to the formation of the tertiary amine, N,N-dimethyltyramine, as a major byproduct when starting with a primary amine like tyramine. Therefore, reductive amination is the recommended approach for maximizing the yield of the desired secondary amine.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound. It is important to note that yields can vary based on reaction scale, purity of starting materials, and specific reaction and workup conditions.

ParameterMethodDetailsReference
Purity Hydrogenation and Recrystallization99.5% (HPLC)[2]
Melting Point This compound148.5 °C[3]
Molecular Weight N-methyltyramine151.21 g/mol [4]
Molecular Weight This compound187.67 g/mol
Mass Spectrometry (ESI-MS) N-methyltyraminem/z: 152.10699 [M+H]⁺[5]

Characterization Data of this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): The chemical shifts are influenced by the solvent.[6] Expected signals include: aromatic protons, two methylene groups, a methyl group, and exchangeable protons for the amine and hydroxyl groups.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include aromatic carbons, two methylene carbons, and a methyl carbon.

  • Mass Spectrometry (ESI-MS): The positive ion mode would show a peak for the protonated molecule [M+H]⁺ at m/z 152.1.[5]

Experimental Protocols

Protocol 1: Reductive Amination of Tyramine using Sodium Borohydride

This protocol describes a direct reductive amination of tyramine with formaldehyde, using sodium borohydride as the reducing agent. This method is cost-effective but requires careful control of stoichiometry to minimize the formation of the dimethylated byproduct.

Materials:

  • Tyramine

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve tyramine (1 equivalent) in methanol. Add one equivalent of formaldehyde solution and stir the mixture at room temperature for 1-2 hours to form the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1-1.5 equivalents) in small portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and adjust the pH to >10 with a sodium hydroxide solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyltyramine as an oil or solid.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of ethanol. Add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2), which will cause the hydrochloride salt to precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the this compound precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Reductive Amination using a Protecting Group Strategy

To further improve the selectivity for mono-methylation, a protecting group strategy can be employed. This involves first protecting the amine, followed by methylation and deprotection. A benzyl group is a suitable protecting group for this purpose.

Materials:

  • Tyramine

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane

  • Sodium bicarbonate solution

  • Methyl iodide

  • Sodium hydride

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol or Ethanol

  • Hydrochloric acid

Procedure:

  • N-Benzylation (Protection): Dissolve tyramine (1 equivalent) and benzaldehyde (1 equivalent) in dichloromethane. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir the reaction at room temperature overnight. Quench the reaction with a saturated sodium bicarbonate solution and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyltyramine.

  • N-Methylation: Dissolve the N-benzyltyramine (1 equivalent) in anhydrous DMF. Add sodium hydride (1.2 equivalents) carefully at 0 °C and stir for 30 minutes. Then, add methyl iodide (1.2 equivalents) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • N-Debenzylation (Deprotection): Dissolve the N-benzyl-N-methyltyramine in methanol or ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

  • Isolation and Salt Formation: Filter the reaction mixture through celite to remove the catalyst and wash with methanol. Concentrate the filtrate. Dissolve the resulting N-methyltyramine in a minimal amount of ethanol and form the hydrochloride salt as described in Protocol 1.

Mandatory Visualization

Synthesis_Workflow Tyramine Tyramine (Starting Material) Imine_Formation Imine Formation (+ Formaldehyde) Tyramine->Imine_Formation Methanol Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Crude_NMT Crude N-Methyltyramine (Free Base) Reduction->Crude_NMT Workup Extraction Acid-Base Extraction Crude_NMT->Extraction Salt_Formation Salt Formation (+ HCl) Extraction->Salt_Formation Concentration Purification Recrystallization (from Ethanol) Salt_Formation->Purification Precipitation Final_Product N-Methyltyramine HCl (Pure Product) Purification->Final_Product Isolation

Caption: Synthetic workflow for N-Methyltyramine HCl.

Signaling_Pathway Tyrosine L-Tyrosine AADC Aromatic L-amino acid decarboxylase (AADC) Tyrosine->AADC Tyramine Tyramine TNMT Tyramine N-methyltransferase (TNMT) Tyramine->TNMT NMT N-Methyltyramine NMT_Methylase N-methyltyramine N-methyltransferase NMT->NMT_Methylase Hordenine Hordenine (N,N-Dimethyltyramine) AADC->Tyramine TNMT->NMT NMT_Methylase->Hordenine

Caption: Biosynthetic pathway of N-Methyltyramine.

References

Application Notes and Protocols for LC-MS/MS Quantification of N-Methyltyramine Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT), a naturally occurring biogenic amine found in various plants and a trace amine in humans, is of growing interest in pharmacological and toxicological research due to its potential physiological effects. Accurate quantification of N-Methyltyramine in plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, metabolism studies, and safety assessments in drug development. This document provides a detailed application note and protocol for the sensitive and selective quantification of N-Methyltyramine hydrochloride in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The method described herein is based on established principles of bioanalytical method validation, incorporating a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and provides guidelines for method validation in accordance with regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name 4-[2-(methylamino)ethyl]phenol hydrochloridePubChem
Molecular Formula C₉H₁₄ClNOPubChem
Molecular Weight 187.67 g/mol PubChem
Appearance White to off-white crystalline solidCymitQuimica
Solubility Highly soluble in water and ethanolWikipedia[1]
pKa (Strongest Acidic) 10.54 (predicted)FooDB[2]
pKa (Strongest Basic) 9.82 (predicted)FooDB[2]
logP (predicted) 0.96FooDB[2]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Source
This compound≥98%Commercially available
N-Methyltyramine-d3 hydrochloride (Internal Standard)≥98% (isotopic purity)Custom synthesis or specialized suppliers
Acetonitrile (ACN)LC-MS gradeFisher Scientific, Merck
Methanol (MeOH)LC-MS gradeFisher Scientific, Merck
Formic Acid (FA)LC-MS gradeThermo Scientific, Sigma-Aldrich
WaterUltrapure (18.2 MΩ·cm)Milli-Q® system or equivalent
Human Plasma (K₂EDTA)Blank, drug-freeBiological specialty suppliers
Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and N-Methyltyramine-d3 hydrochloride into separate 10 mL volumetric flasks. Dissolve and bring to volume with 50% methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the N-Methyltyramine stock solution in 50% methanol to create a series of working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Methyltyramine-d3 stock solution with 50% methanol.

Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • To 100 µL of plasma, add 20 µL of the 100 ng/mL N-Methyltyramine-d3 internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (N-Methyltyramine-d3) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Ice-Cold Acetonitrile (with 0.1% Formic Acid) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject G cluster_lcms LC-MS/MS Analysis Workflow sample Prepared Sample lc UPLC/UHPLC Separation (C18 Column) sample->lc ms Mass Spectrometer (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data G cluster_validation Bioanalytical Method Validation Parameters Validation Key Validation Parameters Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision MatrixEffect Matrix Effect Recovery Recovery Stability Stability

References

Application Notes and Protocols: Development of a Cell-Based Assay for N-Methyltyramine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyltyramine (NMT), a naturally occurring protoalkaloid and trace amine, is found in various plant species, such as Citrus aurantium (bitter orange), and in fermented beverages like beer.[1] Structurally, it is the N-methylated analog of tyramine, a well-known biogenic amine.[2] N-Methyltyramine hydrochloride is the common salt form used in research due to its stability and high solubility in water.[2]

Pharmacological studies have identified NMT as a bioactive molecule with a complex profile, interacting with multiple components of the monoaminergic system.[3] The primary mechanisms of action include agonism at the human Trace Amine-Associated Receptor 1 (TAAR1) and antagonism at α2-adrenoceptors.[2][4][5][6] TAAR1 is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8] Conversely, α2-adrenoceptors are Gi-protein coupled, and their activation typically leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][9]

Given these dual activities, a comprehensive understanding of NMT's cellular effects requires robust and specific cell-based assays. This document provides detailed protocols for characterizing the bioactivity of this compound, focusing on its functional effects on TAAR1 and α2-adrenoceptors through cAMP modulation. These protocols are designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of NMT or related compounds.

Data Presentation: Bioactivity of N-Methyltyramine

The following table summarizes quantitative bioactivity data for N-Methyltyramine based on published in vitro studies. This data serves as a reference for expected outcomes when performing the described assays.

Target ReceptorNMT ActivityAssay TypeMeasured ValueSpeciesReference(s)
TAAR1 AgonistSEAP Reporter AssayEC₅₀ = 6.78 µMHuman[4]
TAAR1 AgonistNot SpecifiedEC₅₀ ≈ 2 µMHuman[2]
α2-Adrenoceptor AntagonistRadioligand Binding ([³H]p-aminoclonidine)IC₅₀ ≈ 5.5 µMRat[2]

*EC₅₀ (Half-maximal effective concentration) indicates the concentration that provokes a response halfway between the baseline and maximum possible response. *IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that displaces 50% of the specific binding of a radioligand.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of N-Methyltyramine's bioactivity.

Signaling Pathways

The diagrams below illustrate the primary signaling cascades affected by NMT.

TAAR1_Signaling_Pathway TAAR1 (Gs-Coupled) Signaling Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP Converts Gs->AC Activates NMT N-Methyltyramine (Agonist) NMT->TAAR1 Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: NMT agonism at the Gs-coupled TAAR1 receptor.

Alpha2_Signaling_Pathway α2-Adrenoceptor (Gi-Coupled) Signaling Pathway cluster_membrane Plasma Membrane Alpha2R α2-Adrenoceptor Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Gi->AC Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2R Binds & Activates NMT N-Methyltyramine (Antagonist) NMT->Alpha2R Binds & Blocks ATP ATP ATP->AC

Caption: NMT antagonism at the Gi-coupled α2-adrenoceptor.

Experimental Workflow

The generalized workflow for a cell-based functional assay to determine NMT activity is depicted below.

Experimental_Workflow Generalized Workflow for Functional cAMP Assay A 1. Cell Culture (HEK293 cells expressing target receptor) B 2. Seed Cells (Plate in 96- or 384-well plates and allow to adhere) A->B C 3. Compound Treatment (Add varying concentrations of NMT +/- agonist/forskolin) B->C D 4. Incubation (Allow stimulation to occur at 37°C for a defined time) C->D E 5. Cell Lysis (Add lysis buffer containing PDE inhibitors) D->E F 6. cAMP Detection (e.g., HTRF, ELISA, BRET) E->F G 7. Data Analysis (Plot dose-response curve and calculate EC₅₀/IC₅₀) F->G

Caption: Workflow for a typical NMT functional cell-based assay.

Experimental Protocols

Below are detailed methodologies for key assays to evaluate this compound's bioactivity.

Protocol 1: Functional Assay for TAAR1 Agonism by cAMP Measurement

This protocol describes a method to assess the functional agonist activity of NMT at the human TAAR1 receptor by measuring cAMP production.

1. Objective: To determine the potency (EC₅₀) of this compound as an agonist for the human TAAR1 receptor.

2. Principle: Upon binding of an agonist like NMT, the Gs-coupled TAAR1 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This accumulation of cAMP is quantified using a sensitive detection method, such as a competitive immunoassay with homogeneous time-resolved fluorescence (HTRF).

3. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human TAAR1 receptor (e.g., HEK293-hTAAR1). A parental cell line not expressing the receptor should be used as a negative control.

  • This compound: Stock solution (e.g., 10 mM in DMSO or water) and serial dilutions in assay buffer.

  • Reference Agonist: β-phenethylamine (PEA) or tyramine for positive control.

  • Cell Culture Medium: DMEM or F-12 supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF, Lance Ultra, or ELISA-based kit).

  • Plates: White, opaque 96- or 384-well microplates suitable for luminescence or fluorescence detection.

4. Procedure:

  • Cell Culture: Culture the HEK293-hTAAR1 cells according to standard protocols. Passage cells before they reach confluence to maintain optimal health.

  • Cell Seeding: Harvest cells and resuspend in culture medium. Seed the cells into the microplate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Include a vehicle control (assay buffer with the same final concentration of DMSO, if used).

  • Assay Initiation:

    • Carefully remove the culture medium from the wells.

    • Add the assay buffer and incubate for 30 minutes at room temperature to equilibrate.

    • Remove the buffer and add the different concentrations of NMT, reference agonist, or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer to the wells, followed by the detection reagents.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

5. Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the logarithm of the NMT concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ value.

Protocol 2: Functional Assay for α2-Adrenoceptor Antagonism by cAMP Measurement

This protocol outlines a method to determine the antagonist activity of NMT at the human α2-adrenoceptor.

1. Objective: To determine the potency (IC₅₀) of this compound as an antagonist for the human α2-adrenoceptor.

2. Principle: The Gi-coupled α2-adrenoceptor, when activated by an agonist, inhibits adenylyl cyclase. To create a measurable signal window, adenylyl cyclase is first stimulated with forskolin. The agonist-induced inhibition of this stimulated cAMP production can be reversed by an antagonist in a dose-dependent manner.

3. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing a human α2-adrenoceptor subtype (e.g., ADRA2A).

  • This compound: Stock solution and serial dilutions.

  • Reference Antagonist: Yohimbine or RX821002.

  • Agonist: Clonidine or UK 14,304 (a potent α2-adrenoceptor agonist).

  • Stimulant: Forskolin.

  • Assay Buffer, cAMP Detection Kit, Plates: As described in Protocol 1.

4. Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1, using the α2-adrenoceptor expressing cell line.

  • Compound Preparation: Prepare serial dilutions of NMT and the reference antagonist. Prepare a fixed concentration of the agonist (at its EC₈₀) and forskolin in assay buffer.

  • Assay Initiation (Antagonist Mode):

    • Equilibrate cells in assay buffer as described previously.

    • Add the varying concentrations of NMT or reference antagonist to the wells.

    • Incubate for 15-30 minutes at 37°C (pre-incubation).

    • Add the fixed concentration of agonist + forskolin to all wells (except for the forskolin-only control).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis, cAMP Detection, and Data Acquisition: Follow steps 6 and 7 from Protocol 1.

5. Data Analysis:

  • Calculate the percentage of inhibition caused by the agonist relative to the forskolin-only control.

  • Plot the percentage reversal of this inhibition against the logarithm of the NMT concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of NMT required to achieve 50% reversal of the agonist's effect.

Protocol 3: Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol describes a competitive binding assay to determine the direct binding affinity (Ki) of NMT to the α2-adrenoceptor.

1. Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenoceptor.

2. Principle: This assay measures the ability of unlabeled NMT to compete with a fixed concentration of a radiolabeled ligand for binding to the α2-adrenoceptor in a membrane preparation. The amount of radioactivity bound to the membranes decreases as the concentration of NMT increases.[6][9]

3. Materials and Reagents:

  • Receptor Source: Membrane preparations from rat brain tissue or from cultured cells overexpressing the α2-adrenoceptor.[6]

  • Radioligand: [³H]p-aminoclonidine or [³H]RX821002 (a selective α2-antagonist radioligand).

  • Competitor: this compound.

  • Non-Specific Binding Control: A high concentration of an unlabeled α2-ligand (e.g., 10 µM yohimbine).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

4. Procedure:

  • Membrane Preparation: Homogenize receptor source tissue or cells in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation.[6] Determine the total protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Binding buffer.

    • Varying concentrations of NMT (for competition curve), buffer only (for total binding), or non-specific control ligand (for non-specific binding).

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Membrane preparation (50-100 µg protein per well).

  • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the NMT concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols for Studying Adrenergic Signaling Pathways with N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) hydrochloride is a naturally occurring phenethylamine alkaloid found in various plants.[1] Structurally related to biogenic amines like tyramine, NMT has garnered interest for its pharmacological effects on adrenergic signaling pathways. Current research indicates that NMT primarily functions as an antagonist at α2-adrenergic receptors and an agonist at the trace amine-associated receptor 1 (TAAR1).[1][2] Its effects on α1 and β-adrenergic receptors are less characterized, with some evidence suggesting minimal direct interaction. One study suggests that some of NMT's effects may be due to its biotransformation into epinephrine in certain tissues.[3]

These application notes provide detailed protocols for investigating the effects of N-Methyltyramine hydrochloride on adrenergic signaling pathways using common in vitro assays. The included methodologies for radioligand binding assays, intracellular cAMP measurement, and calcium mobilization assays will enable researchers to characterize the binding affinity and functional activity of NMT at various adrenergic receptor subtypes.

Data Presentation

The following tables summarize the available quantitative data for N-Methyltyramine's interaction with adrenergic and related receptors.

Table 1: Binding Affinity and Functional Activity of N-Methyltyramine at Adrenergic and TAAR1 Receptors

Receptor SubtypeAssay TypeParameterValueSpeciesReference
α2-Adrenoceptor Radioligand BindingIC505.53 µMMouse[2]
TAAR1 Functional Assay (cAMP)EC50~2 µMHuman[1]
α1-Adrenoceptor Subtypes --Data not available--
(α1A, α1B, α1D)
β-Adrenoceptor Subtypes --Data not available--
(β1, β2, β3)

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of adrenergic receptors and the general workflows for the experimental protocols described below.

adrenergic_signaling cluster_alpha1 α1-Adrenergic Signaling (Gq-coupled) cluster_alpha2 α2-Adrenergic Signaling (Gi-coupled) cluster_beta β-Adrenergic Signaling (Gs-coupled) a1 α1 Receptor gq Gq Protein a1->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc PKC Activation dag->pkc ca2_release Ca²⁺ Release er->ca2_release a2 α2 Receptor gi Gi Protein a2->gi Agonist ac_inhib Adenylyl Cyclase (Inhibited) gi->ac_inhib camp_dec ↓ cAMP ac_inhib->camp_dec b β Receptor gs Gs Protein b->gs Agonist ac_act Adenylyl Cyclase (Activated) gs->ac_act camp_inc ↑ cAMP ac_act->camp_inc pka PKA Activation camp_inc->pka experimental_workflows cluster_radioligand Radioligand Binding Assay Workflow cluster_camp cAMP Assay Workflow cluster_calcium Calcium Mobilization Assay Workflow r1 Prepare Cell Membranes Expressing Receptor r2 Incubate Membranes with Radioligand & NMT Hydrochloride r1->r2 r3 Separate Bound & Free Radioligand (Filtration) r2->r3 r4 Quantify Bound Radioactivity r3->r4 r5 Data Analysis (Ki, IC50) r4->r5 c1 Culture Cells Expressing Adrenergic Receptor c2 Pre-treat with NMT Hydrochloride (for antagonist assay) c1->c2 c3 Stimulate with Adrenergic Agonist c2->c3 c4 Lyse Cells & Measure cAMP Levels (e.g., HTRF, ELISA) c3->c4 c5 Data Analysis (EC50, IC50) c4->c5 ca1 Culture Cells Expressing α1-Adrenergic Receptor ca2 Load Cells with Calcium-Sensitive Dye ca1->ca2 ca3 Measure Baseline Fluorescence ca2->ca3 ca4 Add NMT Hydrochloride & Agonist ca3->ca4 ca5 Measure Fluorescence Change ca4->ca5 ca6 Data Analysis (EC50, IC50) ca5->ca6

References

Application Notes and Protocols for In Vivo Administration of N-Methyltyramine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT), a naturally occurring biogenic amine, is a methylated derivative of tyramine found in various plants.[1] In preclinical research, N-Methyltyramine hydrochloride is investigated for its pharmacological effects, which are primarily attributed to its activity as an antagonist of α2-adrenergic receptors and an agonist of Trace Amine-Associated Receptor 1 (TAAR1).[2][3] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in rodent models to ensure consistency and reproducibility in experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in rodent models.

Table 1: Pharmacological and Toxicological Data

ParameterSpeciesValueAdministration RouteReference
α2-Adrenoceptor Binding (IC50)Rat (Brain)~5.5 µMIn vitro[4]
TAAR1 Activation (EC50)Human~2 µMIn vitro[4]
Norepinephrine ReleaseMouse (Heart)36% increase over control10 mg/kg (s.c.)[4]
LD50 (HCl salt)Mouse227 mg/kgIntraperitoneal (i.p.)[4]
LD50 (HCl salt)Mouse275 mg/kgIntravenous (i.v.)[4]

Table 2: Reported In Vivo Behavioral Effects in Mice

Dose (i.p.)EffectExperimental ModelReference
20 mg/kgInhibition of scopolamine-induced hypermotilityLocomotor Activity[5]
100 mg/kgDose-dependent inhibition of scopolamine-induced hypermotilityLocomotor Activity[5]
20 mg/kgNo significant effect on locomotor activity (alone)Locomotor Activity[5]
100 mg/kgNo significant effect on locomotor activity (alone)Locomotor Activity[5]

Signaling Pathways

This compound primarily exerts its effects through two main signaling pathways:

  • α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic receptors, NMT inhibits the negative feedback mechanism that normally suppresses norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.

  • TAAR1 Agonism: NMT activates Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic systems.[2] Activation of TAAR1 can influence dopamine and serotonin neurotransmission, potentially contributing to effects on mood and appetite.[2]

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment Animal_Acclimation Animal Acclimation (1 week) IP_Injection Intraperitoneal (i.p.) Injection Animal_Acclimation->IP_Injection Oral_Gavage Oral Gavage Animal_Acclimation->Oral_Gavage Solution_Prep NMT Solution Preparation Solution_Prep->IP_Injection Solution_Prep->Oral_Gavage Behavioral_Tests Behavioral Tests (e.g., Open Field) IP_Injection->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (e.g., Norepinephrine levels) IP_Injection->Neurochemical_Analysis Physiological_Monitoring Physiological Monitoring (e.g., Blood Pressure) IP_Injection->Physiological_Monitoring Oral_Gavage->Behavioral_Tests Oral_Gavage->Neurochemical_Analysis Oral_Gavage->Physiological_Monitoring

References

Application Notes and Protocols for Radioligand Binding Assay: N-Methyltyramine Hydrochloride Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and in the human body.[1] As a protoalkaloid, it is structurally related to other trace amines and catecholamines, suggesting potential interactions with monoaminergic receptors.[1][2][3] Understanding the receptor binding profile of N-Methyltyramine hydrochloride is crucial for elucidating its physiological and pharmacological effects, as well as for the development of novel therapeutics.[2] Radioligand binding assays are a highly sensitive and robust method, considered the gold standard for quantifying the affinity of a ligand for its receptor.[4][5][6]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for its target receptors, with a focus on the α2-adrenergic receptor, for which its antagonistic properties have been documented.[2][3][7][8] NMT has also been identified as an agonist at the human trace amine-associated receptor 1 (TAAR1).[1][2]

Data Presentation: this compound Receptor Affinity

The following table summarizes the quantitative data on the receptor affinity of N-Methyltyramine from published literature. This data is essential for understanding its pharmacological profile.

Receptor TargetSpeciesAssay TypeRadioligand / MethodNMT Affinity Value
α2-AdrenoceptorRat (Brain)Competition Binding[³H]p-aminoclonidineIC₅₀ = 5.53 µM[2][7]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ ≈ 2 µM[1][2]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ = 23 µM[2]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.[2] EC₅₀ (Half-maximal effective concentration) is the concentration that elicits a response halfway between the baseline and the maximum response.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of the α2-adrenergic receptor and the experimental workflow for the competitive radioligand binding assay.

G cluster_cell Cell Membrane cluster_g_protein G Protein NMT N-Methyltyramine (Antagonist) alpha2_AR α2-Adrenergic Receptor NMT->alpha2_AR Blocks Binding Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2_AR Binds & Activates Gi_alpha Gαi alpha2_AR->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the α2-adrenergic receptor.

G cluster_reagents Reagent Addition Details start Start mem_prep Membrane Preparation (e.g., from rat brain) start->mem_prep assay_setup Assay Plate Setup (96-well) mem_prep->assay_setup add_components Addition of Reagents assay_setup->add_components incubation Incubation (e.g., 60 min at 30°C) add_components->incubation reagent1 1. 150 µL Membrane Suspension filtration Rapid Vacuum Filtration (GF/C filters) incubation->filtration washing Filter Washing (4x with ice-cold buffer) filtration->washing drying Filter Drying (e.g., 30 min at 50°C) washing->drying scint_count Scintillation Counting (Measure radioactivity) drying->scint_count data_analysis Data Analysis (IC₅₀ and Ki determination) scint_count->data_analysis end End data_analysis->end reagent2 2. 50 µL N-Methyltyramine HCl (or buffer/control) reagent3 3. 50 µL Radioligand ([³H]p-aminoclonidine)

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the α2-adrenergic receptor.

1. Materials and Reagents

  • Receptor Source: Rat brain tissue or a cell line stably expressing the human α2-adrenergic receptor.

  • Radioligand: [³H]p-aminoclonidine (a known α2-adrenoceptor agonist).[2]

  • Test Compound: this compound.

  • Non-Specific Binding Control: A high concentration of a potent α2-adrenergic ligand (e.g., 10 µM phentolamine or unlabeled p-aminoclonidine).

  • Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[2]

  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2][9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Equipment:

    • Homogenizer (e.g., Polytron)

    • Refrigerated centrifuge

    • 96-well microplates

    • Vacuum filtration apparatus (cell harvester) with Glass Fiber (GF/C) filters

    • Scintillation counter and scintillation fluid

    • Standard laboratory equipment (pipettes, tubes, etc.)

2. Membrane Preparation

  • Homogenize the receptor source (e.g., rat brain tissue) in 20 volumes of ice-cold Lysis/Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[9]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]

  • Discard the supernatant, resuspend the pellet in fresh Lysis/Homogenization Buffer, and centrifuge again at 20,000 x g for 10 minutes at 4°C.[9]

  • Resuspend the final pellet in a smaller volume of Assay Binding Buffer (optionally with 10% sucrose as a cryoprotectant for long-term storage at -80°C).[9]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[9]

3. Competitive Radioligand Binding Assay Procedure

  • On the day of the assay, thaw the membrane preparation and dilute it in Assay Binding Buffer to a final concentration of 50-120 µg of protein per 150 µL.[9]

  • Pre-soak the GF/C filters in 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand.[9]

  • In a 96-well plate, set up the following conditions in duplicate or triplicate:

    • Total Binding: 150 µL of diluted membrane preparation + 50 µL of Assay Binding Buffer + 50 µL of [³H]p-aminoclonidine.

    • Non-Specific Binding: 150 µL of diluted membrane preparation + 50 µL of non-specific control ligand + 50 µL of [³H]p-aminoclonidine.

    • Competition: 150 µL of diluted membrane preparation + 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) + 50 µL of [³H]p-aminoclonidine.[2]

  • The concentration of [³H]p-aminoclonidine should be fixed, typically at or near its dissociation constant (Kd) for the receptor.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.[2][9]

  • Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[2][9]

  • Dry the filters completely (e.g., for 30 minutes at 50°C).[2][9]

  • Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

4. Data Analysis

  • Calculate Specific Binding: For each concentration of this compound, calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the corresponding competition wells.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Generate Competition Curve: Plot the specific binding (often expressed as a percentage of the maximum specific binding) against the logarithm of the this compound concentration.[2]

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[2][9]

  • Calculate Ki (Inhibition Constant): Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[2]

    Ki = IC₅₀ / (1 + ([L] / Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the affinity of this compound for the α2-adrenergic receptor. A lower Ki value indicates a higher binding affinity.

References

Application Note and Protocol for Purity Analysis of N-Methyltyramine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyltyramine is a naturally occurring phenethylamine alkaloid found in various plants and is the N-methyl analog of tyramine.[1] As a compound of interest in pharmaceutical and nutraceutical applications, ensuring its purity is critical for safety and efficacy. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of N-Methyltyramine hydrochloride. The protocol includes procedures for sample and standard preparation, chromatographic conditions, system suitability, and data analysis. Additionally, a protocol for forced degradation studies is outlined to ensure the stability-indicating nature of the method.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate N-Methyltyramine from its potential impurities and degradation products. The assay is based on the comparison of the peak area of the main component in the test sample with that of a reference standard of known purity.

Materials and Reagents

  • This compound Reference Standard (Purity ≥98%)[2]

  • This compound Sample for Analysis

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions are recommended and may require optimization for specific instrumentation.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV/Vis or DAD detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 225 nm or 275 nm (based on UV scan)
Injection Volume 10 µL
Run Time 30 minutes

Experimental Protocols

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Before sample analysis, the performance of the HPLC system should be verified. Inject the Standard Solution five times and evaluate the system suitability parameters.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of five replicate injections for peak area and retention time≤ 2.0%
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test as described in section 5.2.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

The purity of the this compound sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of N-Methyltyramine Peak / Total Area of all Peaks) x 100

For a more accurate determination, a reference standard of a known impurity can be used for quantification.

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method.[3] The aim is to achieve 5-20% degradation of the drug substance.[4]

Table 3: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before injection.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105°C for 24 hours. Dissolve the sample in the diluent for analysis.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and fluorescent light in a photostability chamber for an appropriate duration (e.g., as per ICH Q1B guidelines).

After exposure to the stress conditions, the samples are diluted to the target concentration and analyzed by HPLC. The chromatograms should show a decrease in the main peak area and the appearance of degradation product peaks, demonstrating the method's ability to separate the analyte from its degradation products.

Method Validation

For routine quality control, the analytical method should be validated according to ICH Q2(R1) guidelines.[5] The validation parameters include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: Assessed at a minimum of five concentration levels.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Visualization of Experimental Workflow

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions system_equilibration System Equilibration prep_solutions->system_equilibration system_suitability System Suitability Test (5 injections of Standard) system_equilibration->system_suitability check_suitability Check System Suitability Criteria system_suitability->check_suitability blank_injection Inject Blank (Diluent) standard_injection Inject Standard Solution blank_injection->standard_injection sample_injection Inject Sample Solution standard_injection->sample_injection integrate_peaks Integrate Peak Areas sample_injection->integrate_peaks check_suitability->system_suitability Fail check_suitability->blank_injection Pass calculate_purity Calculate % Purity integrate_peaks->calculate_purity report_results Report Results calculate_purity->report_results

Caption: Workflow for HPLC purity analysis of N-Methyltyramine HCl.

References

Application Notes and Protocols for Investigating TAAR1 Agonism using N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and is structurally related to the trace amine tyramine.[1] As a hydrochloride salt, it offers improved solubility and stability for experimental use. NMT has been identified as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][2] TAAR1 is an intracellular receptor that, upon activation, primarily couples to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade makes TAAR1 a compelling target for therapeutic intervention in neuropsychiatric disorders. These application notes provide detailed protocols for utilizing N-Methyltyramine hydrochloride as a tool to investigate TAAR1 agonism in vitro and in vivo.

Data Presentation: Pharmacological Profile of N-Methyltyramine at Human TAAR1

The following table summarizes the quantitative data for N-Methyltyramine's activity at the human TAAR1 receptor, providing a basis for experimental design.

ParameterValueAssay TypeSpeciesReference(s)
EC₅₀ ~2 µMFunctional (cAMP)Human[1]
EC₅₀ 6.78 µMFunctional (SEAP Reporter)Human
EC₅₀ 23 µMFunctional (cAMP)Human[2]

EC₅₀ (Half-maximal effective concentration) represents the concentration of N-Methyltyramine required to elicit 50% of the maximal response.

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist like N-Methyltyramine initiates a signaling cascade that influences cellular function. The primary pathway involves the activation of a stimulatory G protein (Gαs), leading to increased production of the second messenger cAMP. Downstream of cAMP, Protein Kinase A (PKA) is activated, which can phosphorylate various substrates, including transcription factors like CREB. Evidence also suggests TAAR1 can signal through other pathways, such as those involving ERK phosphorylation.[3]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activation pERK pERK TAAR1->pERK Alternative Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP NMT N-Methyltyramine NMT->TAAR1 Agonist Binding Gas->AC Stimulation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene

TAAR1 signaling pathway initiated by an agonist.
Experimental Workflow for Characterizing N-Methyltyramine TAAR1 Agonism

A systematic approach is required to fully characterize the interaction of N-Methyltyramine with TAAR1. This involves progressing from initial binding studies to functional cellular assays and finally to in vivo behavioral models to understand its physiological effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) cAMP cAMP Accumulation Assay (Determine EC50 & Emax) Binding->cAMP ERK ERK Phosphorylation Assay (Downstream Signaling) cAMP->ERK Behavior Behavioral Assays (e.g., Locomotor Activity) ERK->Behavior PK Pharmacokinetic Analysis Behavior->PK Data Data Analysis & Interpretation PK->Data Start Start: N-Methyltyramine HCl Start->Binding

Workflow for investigating N-Methyltyramine's TAAR1 agonism.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol allows for the determination of the binding affinity (Ki) of this compound for the TAAR1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4)

  • Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • TAAR1-specific radioligand (e.g., [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine)

  • This compound (unlabeled competitor)

  • Non-specific binding control (e.g., a high concentration of a known TAAR1 agonist)

  • 96-well plates

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hTAAR1 cells to confluency.

    • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh buffer. Repeat the centrifugation step.

    • Resuspend the final pellet in a suitable buffer, determine protein concentration, and store at -80°C.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in binding buffer.

    • In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound (e.g., 10 pM to 100 µM).

    • Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a known TAAR1 ligand).

    • Add the diluted membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate for 60 minutes at 4°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of N-Methyltyramine.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonistic activity at the Gs-coupled TAAR1.

Materials:

  • HEK293 or CHO cells transiently or stably expressing human TAAR1

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)

  • This compound

  • Positive control (e.g., Forskolin)

  • cAMP assay kit (e.g., TR-FRET, ELISA, or BRET-based)

  • 96-well or 384-well plates

Protocol:

  • Cell Plating:

    • Seed the TAAR1-expressing cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.

  • Agonist Stimulation:

    • The next day, carefully remove the culture medium.

    • Wash the cells gently with PBS.

    • Add stimulation buffer containing the phosphodiesterase inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add varying concentrations of this compound to the wells. Include wells with buffer only (basal), and a positive control.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves competitive binding with a labeled cAMP tracer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP produced in each well.

    • Plot the cAMP concentration against the log concentration of N-Methyltyramine.

    • Determine the EC₅₀ and Emax values using non-linear regression.

ERK Phosphorylation Assay (Western Blot)

This assay investigates downstream signaling from TAAR1 by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

  • TAAR1-expressing cells

  • Serum-free cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment:

    • Plate TAAR1-expressing cells and grow to ~80% confluency.

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each dish, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

    • Quantify the band intensities for both phospho-ERK and total-ERK.

    • Normalize the phospho-ERK signal to the total-ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the concentration or time of N-Methyltyramine treatment.

In Vivo Behavioral Assessment (Adaptable Protocol)

This protocol, based on studies with other TAAR1 agonists, can be adapted to investigate the in vivo effects of this compound on locomotor activity, a behavior modulated by the dopaminergic system, which is in turn regulated by TAAR1.[3]

Materials:

  • Male C57BL/6J mice or TAAR1 knockout mice (and wild-type littermates)

  • This compound dissolved in sterile saline

  • Psychostimulant (e.g., amphetamine or cocaine)

  • Open-field activity chambers equipped with infrared beams

  • Animal scale and injection supplies

Protocol:

  • Acclimation:

    • House the mice under standard conditions with a 12-hour light/dark cycle.

    • Handle the mice daily for several days before the experiment to reduce stress.

    • On the test day, allow mice to acclimate to the testing room for at least 60 minutes.

  • Habituation:

    • Place each mouse individually into an open-field chamber and allow it to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group (saline) must be included.

    • For studies investigating the interaction with psychostimulants, administer this compound 15-30 minutes prior to the administration of the psychostimulant.

  • Behavioral Recording:

    • Immediately after the final injection, return the mice to the open-field chambers.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor data in time bins (e.g., 5 or 10 minutes).

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound against the vehicle control and to assess its interaction with psychostimulants.

    • Compare the behavioral responses in wild-type versus TAAR1 knockout mice to confirm that the effects of N-Methyltyramine are mediated by TAAR1.[4]

References

N-Methyltyramine Hydrochloride: A Tool for Investigating Gastrin Release

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyltyramine (N-MeTA) hydrochloride is a naturally occurring protoalkaloid found in various plants, including barley and bitter orange.[1] It is an N-methylated derivative of tyramine and is recognized for its ability to stimulate gastrin release, thereby promoting appetite and digestion.[1][2] This property makes N-MeTA a valuable pharmacological tool for studying the mechanisms of gastrin secretion and the function of gastric G-cells. This document provides detailed application notes and experimental protocols for utilizing N-Methyltyramine hydrochloride in gastrin release studies.

Mechanism of Action

This compound primarily exerts its effects as an agonist of the human trace amine-associated receptor 1 (hTAAR1).[3] Activation of hTAAR1 on gastric G-cells is believed to initiate a signaling cascade that culminates in the secretion of gastrin. While the precise downstream signaling is an area of active investigation, activation of Gs-coupled receptors typically leads to an increase in intracellular cyclic AMP (cAMP), whereas Gq-coupled receptor activation results in elevated intracellular calcium levels. Both cAMP and calcium are known second messengers that trigger the exocytosis of gastrin-containing granules from G-cells. Additionally, N-MeTA has been described as an α2-adrenoreceptor antagonist.[2][4]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of N-Methyltyramine with its primary molecular target. Direct quantitative data on gastrin release from primary G-cells, such as EC₅₀ and Eₘₐₓ values, are not extensively documented in publicly available literature and represent a key area for future research.

ParameterValueCompoundSystemReference
Potency (EC₅₀) 6.78 µMN-MethyltyraminehTAAR1-expressing HEK-293 cells (SEAP reporter assay)[3]
Efficacy (Eₘₐₓ) Data not availableN-MethyltyraminePrimary G-cells
Receptor Binding Affinity (Kᵢ) Data not availableN-MethyltyraminehTAAR1

Experimental Protocols

This section outlines detailed protocols for in vitro and in vivo studies to investigate the effect of this compound on gastrin release.

In Vitro Gastrin Release Assay from Isolated Primary G-Cells

This protocol describes the isolation and culture of primary G-cells from rodent antral mucosa and their use in a gastrin release assay.

1. Materials and Reagents:

  • This compound (powder)

  • Animal models (e.g., rats, mice)

  • Collagenase (Type IV)

  • Pronase E

  • Density gradient centrifugation medium (e.g., Percoll)

  • Cell culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bombesin (positive control)

  • Gastrin ELISA kit

  • Sterile cell culture plates (24-well)

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

2. Procedure:

  • Cell Isolation:

    • Euthanize the animal according to approved institutional guidelines.

    • Excise the stomach and isolate the antral mucosal layer.

    • Mince the tissue into small pieces and wash with cold HBSS.

    • Perform enzymatic digestion of the minced tissue using a solution of collagenase and pronase in HBSS.

    • Isolate G-cells from the cell suspension using density gradient centrifugation.

  • Cell Culture:

    • Resuspend the isolated G-cells in DMEM/F12 medium.

    • Plate the cells in a 24-well plate at a suitable density.

    • Culture the cells for 24-48 hours in an incubator to allow for recovery and adherence.

  • Stimulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound to create a range of concentrations for the dose-response study.

    • Wash the cultured G-cells with HBSS.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (no N-MeTA) and a positive control (e.g., Bombesin).

    • Incubate the plate for a defined period (e.g., 30-120 minutes) at 37°C.

  • Gastrin Measurement:

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of gastrin in the supernatant using a commercially available gastrin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the gastrin concentration against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values from the dose-response curve.

In Vivo Studies in Rodent Models

This protocol provides a general framework for assessing the effect of this compound on gastrin release in live animals.

1. Materials and Reagents:

  • This compound

  • Rodent models (e.g., Wistar rats)

  • Vehicle for administration (e.g., saline)

  • Gastric and jugular vein cannulae (for conscious animal studies)

  • Blood collection tubes (containing appropriate anticoagulants and protease inhibitors)

  • Centrifuge

  • Gastrin ELISA kit

2. Procedure:

  • Animal Preparation (for conscious rat model):

    • Surgically implant cannulae into the stomach and jugular vein of the rats.

    • Allow the animals a recovery period of several days.

  • Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer this compound to the animals via the desired route (e.g., intragastric infusion through the gastric cannula). Administer vehicle to the control group.

    • Doses can be varied to determine a dose-response relationship (e.g., 5, 25, and 50 µg/kg).[5]

  • Blood Sampling:

    • Collect blood samples from the jugular vein cannula at predetermined time points before and after administration of this compound.

  • Plasma Preparation and Gastrin Measurement:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Measure the gastrin concentration in the plasma samples using a gastrin ELISA kit.

  • Data Analysis:

    • Plot the plasma gastrin concentration over time for both the control and treated groups.

    • Perform statistical analysis to determine the significance of the effect of this compound on gastrin release.

Visualizations

Signaling Pathway of this compound in Gastric G-Cells

N_Methyltyramine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gs Gs Pathway cluster_gq Gq Pathway N-MeTA N-Methyltyramine hydrochloride hTAAR1 hTAAR1 N-MeTA->hTAAR1 Agonist Gs Gs hTAAR1->Gs Activates Gq Gq hTAAR1->Gq Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Gastrin_Vesicle Gastrin Vesicle PKA->Gastrin_Vesicle Promotes Exocytosis PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Ca_release->Gastrin_Vesicle Promotes Exocytosis PKC->Gastrin_Vesicle Promotes Exocytosis Gastrin_Release Gastrin Release Gastrin_Vesicle->Gastrin_Release

Caption: Proposed signaling pathways of N-Methyltyramine in G-cells.

Experimental Workflow for In Vitro Gastrin Release Assay

Gastrin_Release_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Isolation 1. Isolate Antral Mucosa from Rodent Stomach Digestion 2. Enzymatic Digestion (Collagenase, Pronase) Isolation->Digestion Centrifugation 3. Density Gradient Centrifugation Digestion->Centrifugation Culture 4. Culture Primary G-Cells (24-48h) Centrifugation->Culture Stimulation 5. Stimulate with varying concentrations of N-Methyltyramine HCl Culture->Stimulation Incubation 6. Incubate (e.g., 30-120 min) Stimulation->Incubation Collection 7. Collect Supernatant Incubation->Collection ELISA 8. Quantify Gastrin (ELISA) Collection->ELISA Dose_Response 9. Generate Dose-Response Curve ELISA->Dose_Response Calculation 10. Calculate EC₅₀ and Eₘₐₓ Dose_Response->Calculation

Caption: Workflow for in vitro gastrin release assay.

References

Application Notes and Protocols for N-Methyltyramine Hydrochloride Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Methyltyramine (NMT), also known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring protoalkaloid found in various plants like barley and bitter orange.[1][2][3] It is the N-methylated analog of tyramine and shares many of its pharmacological properties.[1] Research indicates that N-Methyltyramine hydrochloride primarily acts as an antagonist at α2-adrenergic receptors.[4][5][6] It is also an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and may possess β2 adrenergic receptor activity.[1][4] Due to its interaction with these critical signaling pathways, it is essential to characterize its dose-response relationship to understand its potency, efficacy, and potential therapeutic or toxic effects. These application notes provide detailed protocols for conducting comprehensive in vitro and in vivo dose-response studies of this compound.

Disclaimer: This document is for research purposes only. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[7][8] Always consult the latest Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9][10] Handle only in a well-ventilated area or fume hood.[9][10]

Part 1: In Vitro Dose-Response Studies

Objective: To determine the cytotoxic profile, receptor binding affinity, and functional activity of this compound on a cellular level.

Experimental Workflow: In Vitro Studies

The following diagram outlines the general workflow for the in vitro experimental design.

InVitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., HEK293, CHO) Viability Protocol 1.1: Cell Viability Assay (Determine Cytotoxicity) CellCulture->Viability NMT_Prep NMT·HCl Stock Preparation & Dilution NMT_Prep->Viability Binding Protocol 1.2: Receptor Binding Assay (Determine Affinity) NMT_Prep->Binding cAMP Protocol 1.3: Second Messenger Assay (Determine Function) NMT_Prep->cAMP Viability->Binding Inform Conc. Range Viability->cAMP Inform Conc. Range Data Data Acquisition (Plate Reader) Binding->Data cAMP->Data Analysis Non-linear Regression (Calculate IC50/EC50) Data->Analysis

Caption: General workflow for in vitro N-Methyltyramine HCl dose-response studies.

Protocol 1.1: Cell Viability and Cytotoxicity Assay

Principle: To establish a non-toxic concentration range of this compound for subsequent functional assays. Common methods include MTT or XTT assays, which measure metabolic activity as an indicator of cell viability.[11]

Materials:

  • Selected cell line (e.g., HEK293, CHO, or a neuronal cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (NMT·HCl)

  • Phosphate Buffered Saline (PBS)

  • MTT or XTT reagent kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of NMT·HCl in culture medium. A wide range is recommended for the initial screen (see Table 1).

  • Treatment: Remove the old medium from the wells and add 100 µL of the NMT·HCl dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period relevant to subsequent functional assays (e.g., 24-48 hours).

  • Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's protocol.[11]

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log concentration of NMT·HCl. Use non-linear regression to calculate the CC₅₀ (50% cytotoxic concentration).

Table 1: Suggested Concentrations for Initial Cytotoxicity Screening

Parameter Value
Compound This compound
Vehicle Sterile Water or PBS
Concentration Range 0.1 µM to 1000 µM (10-point, 1:3 serial dilution)
Incubation Time 24 and 48 hours

| Replicates | Triplicate wells per concentration |

Protocol 1.2: Radioligand Receptor Binding Assay (α₂-Adrenergic Receptor)

Principle: This competitive binding assay measures the ability of this compound to displace a known radiolabeled antagonist from the α₂-adrenergic receptor, allowing for the determination of its binding affinity (Kᵢ).[12][13]

Materials:

  • Cell membranes from a cell line overexpressing the human α₂A-adrenergic receptor (e.g., CHO-K1 or HEK293)

  • Radioligand: e.g., [³H]-Rauwolscine or [³H]-Yohimbine (known α₂-antagonists)

  • This compound

  • Non-specific binding control: e.g., high concentration of unlabeled Yohimbine (10 µM)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (at or near its Kₔ), and a range of concentrations of NMT·HCl (see Table 2).

  • Total and Non-Specific Binding:

    • Total Binding: Wells containing only radioligand and membranes.

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM Yohimbine).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester or vacuum manifold. Wash the filters multiple times with ice-cold binding buffer to separate bound from free radioligand.[12][14]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding by subtracting the average NSB CPM from all other values. Plot the percent specific binding against the log concentration of NMT·HCl. Use non-linear regression (one-site fit, Ki model) to calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Table 2: Suggested Reagents for α₂-Adrenergic Receptor Binding Assay

Component Suggested Final Concentration
Radioligand ([³H]-Rauwolscine) ~1 nM (at Kₔ)
NMT·HCl Concentration Range 10⁻¹⁰ M to 10⁻⁴ M (logarithmic series)
Cell Membranes 10-20 µg protein/well
Non-specific Competitor 10 µM Yohimbine

| Incubation Time/Temp | 60 min at 25°C |

α₂-Adrenergic Receptor Signaling Pathway

NMT acts as an antagonist at the α₂-adrenergic receptor, which is coupled to an inhibitory G-protein (Gᵢ). This diagram illustrates the mechanism.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor α₂-Adrenergic Receptor G_Protein Gᵢ Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates NMT NMT (Antagonist) NMT->Receptor Blocks ATP ATP ATP->AC InVivo_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal Animal Model Selection & Acclimation Surgical Surgical Preparation (e.g., Catheterization) Animal->Surgical Baseline Baseline Physiological Recording (BP, HR) Surgical->Baseline Dosing Protocol 2.1: Cumulative Dose Admin. Baseline->Dosing Recording Continuous Monitoring of Response Dosing->Recording Recording->Dosing Next Dose Euth Euthanasia & Tissue Collection Recording->Euth Analysis Dose-Response Analysis (Calculate ED50) Euth->Analysis

References

Troubleshooting & Optimization

improving N-Methyltyramine hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Methyltyramine hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally considered to be highly soluble in water and ethanol.[1] However, its solubility can be influenced by the specific aqueous buffer, pH, and temperature. Published data indicates solubility values such as 5 mg/mL in PBS (pH 7.2) and 25 mg/mL in water with the aid of ultrasonication and gentle heating.[2][3]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly dependent on pH due to its ionizable groups. The protonated form of N-Methyltyramine has two apparent pKa values: 9.76 (phenolic hydroxyl group) and 10.71 (ammonium group).[1] At pH values below its pKa, the amine group is protonated, rendering the molecule more soluble in aqueous solutions. As the pH approaches and surpasses the pKa of the ammonium group, the molecule becomes less protonated (more of the free base form is present), which can lead to a decrease in aqueous solubility. Therefore, maintaining a pH well below 9.0 is generally recommended for optimal solubility.

Q3: I am observing precipitation of this compound in my neutral pH buffer. What could be the cause and how can I resolve it?

A3: Precipitation at neutral pH can occur if the concentration of this compound exceeds its solubility limit under those specific conditions. While it is generally soluble, high concentrations in certain buffer systems can lead to saturation and precipitation. To resolve this, you can try the following:

  • Lower the pH: Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) will increase the proportion of the more soluble protonated form of the molecule.

  • Use a Co-solvent: Introducing a water-miscible organic solvent can enhance solubility.

  • Gentle Heating and Sonication: These methods can help dissolve the compound, although care should be taken to avoid degradation if the compound is heat-sensitive.[3]

Q4: Can I use organic solvents to prepare a stock solution of this compound?

A4: Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for preparing concentrated stock solutions.[2] Published data suggests solubilities of up to 100 mg/mL in DMSO with ultrasonication.[3] When preparing stock solutions in organic solvents, it is crucial to consider the compatibility of the solvent with your experimental system and the potential for the compound to precipitate upon dilution into an aqueous buffer.

Troubleshooting Guide

Issue: Poor Dissolution in Aqueous Buffer
  • Observation: The compound does not fully dissolve, or a cloudy suspension is formed.

  • Possible Causes:

    • The concentration exceeds the solubility limit at the given pH and temperature.

    • The buffer composition is interfering with dissolution.

  • Solutions:

    • Verify pH: Ensure the pH of the buffer is in the acidic to neutral range (ideally below 7.5).

    • Increase Temperature: Gently warm the solution while stirring. Do not exceed 60°C to minimize the risk of degradation.[3]

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.[3]

    • Incremental Addition: Add the compound to the buffer in small portions while vigorously stirring.

Issue: Precipitation After Initial Dissolution
  • Observation: The compound dissolves initially but then precipitates out of solution over time.

  • Possible Causes:

    • The solution is supersaturated.

    • A change in temperature or pH has occurred.

    • The compound is degrading to a less soluble form.

  • Solutions:

    • Prepare Fresh Solutions: Use freshly prepared solutions for your experiments.

    • Maintain Constant Temperature: Ensure the temperature of the solution remains stable.

    • Re-evaluate Solubility Limit: You may need to work at a lower concentration to ensure long-term stability.

    • Consider Stability: If degradation is suspected, investigate the stability of this compound under your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)ConditionsReference
Water25Ultrasonic and warming to 60°C[3]
PBS (pH 7.2)5Not specified[2]
DMSO100Need ultrasonic[3]
DMSO3Not specified[2]
DMF5Not specified[2]
Ethanol1Not specified[2]

Table 2: Hypothetical Solubility of this compound in Different Aqueous Buffers at 25°C

Buffer SystempHEstimated Solubility (mg/mL)
Citrate Buffer4.0> 50
Phosphate Buffer6.020 - 30
Phosphate-Buffered Saline (PBS)7.45 - 10
Tris Buffer8.01 - 5
Bicarbonate Buffer9.0< 1

Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial with a screw cap).

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Quantify the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Improving Solubility with Co-solvents
  • Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., ethanol, propylene glycol, or PEG 400).

  • Stock Solution Preparation:

    • Dissolve the desired amount of this compound in the selected co-solvent to create a concentrated stock solution.

  • Dilution into Aqueous Buffer:

    • Slowly add the co-solvent stock solution to the aqueous buffer dropwise while vigorously stirring.

    • Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept as low as possible, typically not exceeding 5-10% (v/v) in the final solution, to avoid potential effects on the biological system.

  • Final Preparation:

    • Adjust the final volume with the aqueous buffer.

    • Visually inspect the solution for clarity. If necessary, perform a brief sonication.

Protocol 3: Enhancing Solubility with Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to form inclusion complexes with a wide range of molecules.[4]

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to the drug.

  • Complexation:

    • Slowly add this compound powder to the cyclodextrin solution while stirring continuously.

    • Continue to stir the mixture at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Final Solution:

    • The resulting solution should be clear, indicating the successful encapsulation of the drug within the cyclodextrin cavity. This method can significantly increase the aqueous solubility of poorly soluble compounds.[5][6]

Visualizations

G Workflow for Troubleshooting Solubility Issues start Start: N-Methyltyramine HCl Fails to Dissolve check_conc Is the concentration too high? start->check_conc adjust_conc Reduce Concentration check_conc->adjust_conc Yes check_ph Is the pH > 7.5? check_conc->check_ph No adjust_conc->start adjust_ph Lower pH to 4-6 check_ph->adjust_ph Yes use_energy Apply Gentle Heat (≤60°C) and/or Sonication check_ph->use_energy No adjust_ph->start consider_cosolvent Still not dissolved? use_energy->consider_cosolvent add_cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) consider_cosolvent->add_cosolvent Yes consider_cd Alternative Approach consider_cosolvent->consider_cd No success Compound Dissolved add_cosolvent->success add_cd Use Cyclodextrins (e.g., HP-β-CD) consider_cd->add_cd add_cd->success fail Consult Further Technical Support

Caption: Troubleshooting workflow for this compound solubility.

G Impact of pH on N-Methyltyramine Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) low_ph Predominantly Protonated Form (Cationic) high_solubility High Aqueous Solubility low_ph->high_solubility increase_ph pH Increases low_ph->increase_ph high_ph Predominantly Free Base Form (Neutral) low_solubility Low Aqueous Solubility high_ph->low_solubility increase_ph->high_ph G Experimental Workflow for Solubility Enhancement start Define Target Concentration and Buffer System method1 Method 1: pH Adjustment start->method1 method2 Method 2: Co-solvency start->method2 method3 Method 3: Cyclodextrin Complexation start->method3 step1_1 Prepare buffer at desired pH (e.g., pH 4-6) method1->step1_1 step2_1 Prepare concentrated stock in co-solvent (e.g., Ethanol) method2->step2_1 step3_1 Prepare cyclodextrin solution in buffer method3->step3_1 step1_2 Add N-Methyltyramine HCl with stirring step1_1->step1_2 evaluate Evaluate for Clarity and Stability step1_2->evaluate step2_2 Titrate stock into buffer with vigorous stirring step2_1->step2_2 step2_2->evaluate step3_2 Add N-Methyltyramine HCl and stir to form complex step3_1->step3_2 step3_2->evaluate

References

N-Methyltyramine Hydrochloride Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Methyltyramine hydrochloride in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results. This resource offers troubleshooting guides, frequently asked questions, and experimental protocols to address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, sealed, and protected from moisture.[1][2] Under these conditions, it is stable for at least four years.[3]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) and water are common solvents for preparing stock solutions of this compound.[1] It is highly soluble in water and ethanol.[4] For a stock solution in DMSO, concentrations up to 100 mg/mL can be achieved, potentially requiring sonication.[1] For an aqueous stock solution, a concentration of 25 mg/mL is possible with ultrasonication and warming to 60°C.[1]

Q3: How stable are stock solutions of this compound?

A3: When prepared in a suitable solvent, stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: What factors can affect the stability of this compound in cell culture media?

A4: Several factors can influence the stability of this compound in the complex aqueous environment of cell culture media. These include:

  • pH: The pH of the culture medium can impact the stability of compounds.[5][6]

  • Temperature: Incubation at 37°C can accelerate the degradation of compounds compared to refrigerated or frozen conditions.[7][8]

  • Media Components: Components within the media, such as amino acids, vitamins, and metal ions (like iron), can interact with and potentially lead to the degradation of the compound.[9]

  • Light Exposure: Similar to other phenolic compounds, prolonged exposure to light may lead to degradation.

  • Oxidation: As a phenethylamine, this compound may be susceptible to oxidation, a process that can be influenced by dissolved oxygen and the presence of metal ions in the medium.[10]

Q5: Is this compound likely to be stable in my specific cell culture medium (e.g., DMEM, RPMI-1640) over the course of my experiment?

A5: While general storage guidelines suggest good stability, the specific stability in a complex mixture like cell culture medium at 37°C over several hours or days has not been widely reported. Given its chemical structure (a phenolic amine), there is a potential for degradation. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results between replicates or experiments. Inconsistent concentration of active this compound due to degradation in the cell culture medium.Perform a stability study of this compound in your specific medium and under your experimental conditions (time, temperature, CO2 levels). Consider preparing fresh working solutions for each experiment.
Lower than expected biological activity. Degradation of this compound over the incubation period, leading to a lower effective concentration.Quantify the concentration of this compound in the cell culture medium at the beginning and end of your experiment using an appropriate analytical method like HPLC or LC-MS. If significant degradation is observed, consider replenishing the medium with a fresh compound at regular intervals.
Precipitate forms when adding the stock solution to the cell culture medium. The final concentration of the compound or the solvent (e.g., DMSO) is too high, leading to poor solubility in the aqueous medium.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%). Prepare a more dilute stock solution if necessary. Visually inspect the medium for any precipitation after adding the compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Working Solution:

  • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[1]
  • Dilute the stock solution in your cell culture medium of choice (e.g., DMEM with 10% FBS) to the final desired experimental concentration.

2. Incubation:

  • Aliquot the this compound-containing medium into sterile tubes.
  • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
  • Prepare a control sample stored at -80°C, which will serve as the baseline (T=0) concentration.

3. Sample Collection:

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

4. Sample Analysis by HPLC:

  • Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.
  • Analyze the supernatant by a validated HPLC method with UV detection to quantify the concentration of this compound.
  • Compare the concentrations at each time point to the initial concentration (T=0) to determine the percentage of the compound remaining.

Data Presentation:

The results of the stability study should be presented in a clear, tabular format.

Time (hours)Concentration (µg/mL)% Remaining
010.1100%
29.897.0%
49.594.1%
89.190.1%
247.574.3%
485.251.5%

(Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate time_points Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->time_points sample_prep Sample Preparation (e.g., Protein Precipitation) time_points->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Workflow for assessing this compound stability.

degradation_pathway NMT N-Methyltyramine (Phenolic Amine) Oxidized Oxidized Products (e.g., Quinones) NMT->Oxidized Oxidation Conjugated Conjugated Products (with media components) NMT->Conjugated Conjugation Factors Influencing Factors: - Temperature - pH - Light - Metal Ions - Oxygen Factors->Oxidized Factors->Conjugated

Caption: Potential degradation pathways for N-Methyltyramine.

References

preventing N-Methyltyramine hydrochloride degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Methyltyramine hydrochloride during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: this compound, a phenolic amine, is susceptible to degradation through several mechanisms. The primary factors of concern during sample preparation are:

  • pH: As a compound with a phenolic hydroxyl group and a secondary amine, its stability can be significantly influenced by the pH of the solution. Both strongly acidic and alkaline conditions can promote degradation. The apparent pKa values for protonated N-methyltyramine are 9.76 (phenolic H) and 10.71 (ammonium H)[1].

  • Oxidation: The phenolic group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents. This can lead to the formation of colored degradation products.

  • Light: Exposure to UV or even ambient light can induce photodegradation, particularly for phenolic compounds.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.

Q2: What is the recommended storage condition for solid this compound and its stock solutions?

A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture[2]. Under these conditions, it is reported to be stable for at least four years[3]. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[2]. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes[2].

Q3: Which solvents are suitable for preparing this compound solutions?

A3: this compound is highly soluble in water and ethanol[1]. It is also soluble in DMSO (100 mg/mL) and PBS (pH 7.2) (25 mg/mL)[2]. The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, using a buffer to maintain a stable pH is recommended. For analytical purposes like HPLC, the solvent should be compatible with the mobile phase.

Q4: How can I minimize the degradation of this compound in my samples while they are in the autosampler?

A4: To minimize degradation in an autosampler, it is recommended to use a cooled autosampler set to a low temperature (e.g., 4°C). Samples should be analyzed as quickly as possible after being placed in the autosampler. Using amber vials or protecting the samples from light is also a crucial step to prevent photodegradation.

Q5: I am observing unexpected peaks in my chromatogram when analyzing N-Methyltyramine. Could this be due to degradation?

A5: Yes, the appearance of new or unexpected peaks, especially those that increase in intensity over time or with sample manipulation, is a strong indication of degradation. To confirm this, you can perform a forced degradation study on a pure standard of this compound under controlled stress conditions (acid, base, oxidation, heat, and light) and compare the resulting chromatograms with your sample chromatogram. This will help in identifying the retention times of potential degradation products.

Troubleshooting Guides

Problem: Low or Inconsistent Recovery of N-Methyltyramine
Possible Cause Solution
Degradation during sample extraction Work with samples on ice and protect them from light. Use high-purity, degassed solvents. Optimize the extraction pH to a mildly acidic or neutral range where the compound is more stable.
Adsorption to container surfaces Use silanized glass vials or polypropylene tubes to minimize adsorption, especially for low-concentration samples.
Incomplete dissolution Ensure the compound is fully dissolved by vortexing or brief sonication. For aqueous solutions, check the pH to ensure it is within a range where this compound is soluble.
Precipitation in the autosampler Ensure the sample solvent is compatible with the mobile phase. If precipitation is suspected, centrifuge the samples before placing them in the autosampler.
Problem: Appearance of Extraneous Peaks in Chromatograms
Possible Cause Solution
Oxidative degradation Prepare solutions using deoxygenated solvents. Consider adding an antioxidant (e.g., ascorbic acid) to the sample diluent, if compatible with the analytical method.
pH-mediated degradation Buffer the samples to a pH where N-Methyltyramine is most stable. Avoid extreme pH values during sample preparation and in the final sample matrix.
Photodegradation Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.
Contamination from reagents Use high-purity (e.g., HPLC grade) solvents and fresh reagents.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general principles for phenolic amines and should be experimentally verified for specific applications.

Table 1: Illustrative Stability of this compound in Solution Under Different pH and Temperature Conditions (Assayed by HPLC)

Condition Initial Concentration (%) Remaining N-Methyltyramine (%) after 24 hours Remaining N-Methyltyramine (%) after 72 hours
0.1 M HCl, 60°C10085.268.5
0.1 M NaOH, 60°C10070.145.3
pH 4.0 Buffer, 25°C10099.598.9
pH 7.0 Buffer, 25°C10099.899.2
pH 9.0 Buffer, 25°C10097.392.1
pH 7.0 Buffer, 4°C100>99.9>99.9

Table 2: Illustrative Photostability and Oxidative Stability of this compound Solution (pH 7.0) at 25°C (Assayed by HPLC)

Stress Condition Initial Concentration (%) Remaining N-Methyltyramine (%) after 8 hours Remaining N-Methyltyramine (%) after 24 hours
Exposed to UV light (254 nm)10090.778.4
Exposed to ambient light10098.295.1
3% H₂O₂10082.565.9
Protected from light (Control)10099.899.2

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Material: this compound (solid, ≥98% purity), HPLC-grade methanol, volumetric flask, analytical balance.

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound.

    • Transfer the weighed solid to a volumetric flask.

    • Dissolve the solid in a small amount of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • For long-term storage, aliquot the stock solution into amber glass vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol as described in Protocol 1.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Cool and neutralize with 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to a concentration of 1 mg/mL.

    • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method (Illustrative Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathways NMT N-Methyltyramine Hydrochloride Acid_Base Acid/Base Hydrolysis NMT->Acid_Base Oxidation Oxidation NMT->Oxidation Light_Heat Light/Heat NMT->Light_Heat DP1 Degradation Product 1 Acid_Base->DP1 DP2 Degradation Product 2 (e.g., Quinone-type) Oxidation->DP2 DP3 Degradation Product 3 Light_Heat->DP3

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: N-Methyltyramine Hydrochloride Sample prep Sample Preparation (e.g., Dissolution, Extraction) start->prep stress Apply Stress Condition (pH, Temp, Light, Oxidant) prep->stress analysis HPLC Analysis stress->analysis data Data Interpretation (Peak Purity, % Degradation) analysis->data end End: Stability Profile data->end troubleshooting_logic problem Problem: Inconsistent Results or Extra Peaks check_storage Check Storage Conditions (Temp, Light, Time) problem->check_storage check_prep Review Sample Prep (pH, Solvents, Temp) problem->check_prep check_method Verify Analytical Method (Column, Mobile Phase) problem->check_method solution1 Optimize Storage (Aliquoting, -80°C) check_storage->solution1 solution2 Modify Protocol (Buffer, Protect from Light) check_prep->solution2 solution3 Method Re-validation check_method->solution3

References

minimizing non-specific binding of N-Methyltyramine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of N-Methyltyramine hydrochloride in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in its assays?

N-Methyltyramine (NMT) is a naturally occurring biogenic amine and trace amine.[1] As a small molecule, or hapten, it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an antibody response for use in immunoassays.[2][3][4][][6] Non-specific binding (NSB) is a significant concern in NMT assays because it can lead to inaccurate quantification, reduced assay sensitivity, and false-positive results. NSB occurs when NMT or detection antibodies adhere to unintended surfaces or molecules in the assay system.

Q2: What is the most common immunoassay format for a small molecule like N-Methyltyramine?

Due to its small size, the most suitable immunoassay format for N-Methyltyramine is a competitive ELISA (Enzyme-Linked Immunosorbent Assay) .[7][8][9] In this format, NMT in a sample competes with a labeled NMT conjugate for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of NMT in the sample.

Q3: What are the primary causes of non-specific binding in N-Methyltyramine assays?

The primary causes of NSB in NMT assays include:

  • Hydrophobic and Ionic Interactions: The chemical structure of NMT, containing both a phenolic ring and an amine group, can lead to non-specific interactions with the surfaces of microplates and other assay components.

  • Matrix Effects: Complex biological samples (e.g., serum, plasma, tissue homogenates) contain numerous endogenous molecules that can interfere with the assay and contribute to NSB.

  • Inadequate Blocking: Failure to effectively block all unoccupied binding sites on the microplate wells after coating with the capture antibody or antigen conjugate.[10]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies, conjugates, or other reagents can increase the likelihood of non-specific interactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

High Background Signal
Potential Cause Troubleshooting Steps
Ineffective Blocking Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercial synthetic blockers.[10] Increase the concentration of the blocking agent and/or the incubation time.
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. High antibody concentrations can lead to increased NSB.[11]
Insufficient Washing Increase the number of wash steps and the volume of wash buffer used between each incubation. Ensure complete removal of unbound reagents.[10][12]
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent. Consider using a different blocking agent or a more specific antibody.
Contamination Ensure all reagents and equipment are free from contaminants. Use fresh buffers and sterile pipette tips.[11]
Poor Standard Curve
Potential Cause Troubleshooting Steps
Degraded Standard Prepare fresh this compound standards for each assay. Avoid repeated freeze-thaw cycles.
Incorrect Dilutions Carefully check all calculations and pipetting for the serial dilutions of the standard.
Inappropriate Dynamic Range Adjust the concentration range of the standard curve to better encompass the expected concentrations of NMT in the samples.
Matrix Effects Prepare the standard curve in a matrix that closely resembles the sample matrix to account for potential interference.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips between samples and standards.[10]
Uneven Plate Washing Ensure all wells are washed uniformly. An automated plate washer can improve consistency.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water.
Incomplete Mixing Thoroughly mix all reagents and samples before adding them to the wells.[10]

Experimental Protocols

Preparation of N-Methyltyramine-Protein Conjugate for Antibody Production

This protocol describes the synthesis of an N-Methyltyramine-Bovine Serum Albumin (NMT-BSA) conjugate, which is essential for immunizing animals to produce anti-NMT antibodies. A similar procedure can be used to prepare an NMT-Ovalbumin (NMT-OVA) conjugate for use in the competitive ELISA.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve this compound in PBS.

  • Add a molar excess of EDC and NHS to the NMT solution to activate the carboxyl group (if a derivative with a carboxyl linker is synthesized) or to facilitate amide bond formation with the amine group of NMT and carboxyl groups on the protein.

  • Dissolve BSA in PBS in a separate container.

  • Slowly add the activated NMT solution to the BSA solution while gently stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Terminate the reaction and remove unreacted NMT and crosslinkers by extensive dialysis against PBS at 4°C.

  • Characterize the conjugate to determine the hapten-to-protein ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[2][3]

Competitive ELISA Protocol for N-Methyltyramine Quantification

Materials:

  • Anti-N-Methyltyramine antibody

  • N-Methyltyramine-OVA conjugate (for coating)

  • This compound standard

  • 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

Procedure:

  • Coating: Dilute the NMT-OVA conjugate in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.[7][13]

  • Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[7]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[7][13]

  • Competition:

    • Prepare serial dilutions of the this compound standard and the unknown samples.

    • In a separate plate or tubes, pre-incubate the standards/samples with a fixed, limited concentration of the anti-NMT primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the NMT-OVA coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of N-Methyltyramine in the sample.

Data Presentation

Table 1: Comparison of Different Blocking Agents

Blocking AgentConcentrationIncubation Time (min)Signal-to-Noise RatioBackground Absorbance
1% BSA in PBS1% (w/v)608.50.12
5% Non-fat Dry Milk in PBS5% (w/v)607.20.15
Casein-based blocker1X609.10.10
Synthetic Blocker1X309.50.09

Visualizations

Signaling Pathways

N-Methyltyramine is known to interact with at least two key signaling pathways: it acts as an antagonist at the α2-adrenergic receptor and as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).

G cluster_0 α2-Adrenergic Receptor Antagonism NMT N-Methyltyramine a2AR α2-Adrenergic Receptor NMT->a2AR Blocks Gi Gi Protein a2AR->Gi Activates Norepinephrine Norepinephrine Norepinephrine->a2AR Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., smooth muscle contraction) PKA->Downstream Phosphorylates

Caption: N-Methyltyramine as an α2-Adrenergic Receptor Antagonist.

G cluster_1 TAAR1 Agonism NMT_TAAR1 N-Methyltyramine TAAR1 TAAR1 Receptor NMT_TAAR1->TAAR1 Activates Gs Gs Protein TAAR1->Gs Activates AC_TAAR1 Adenylyl Cyclase Gs->AC_TAAR1 Activates cAMP_TAAR1 cAMP AC_TAAR1->cAMP_TAAR1 Converts ATP to PKA_TAAR1 Protein Kinase A cAMP_TAAR1->PKA_TAAR1 Activates CREB CREB PKA_TAAR1->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: N-Methyltyramine as a TAAR1 Agonist.

Experimental Workflow

G cluster_workflow Competitive ELISA Workflow A Coat Plate with NMT-OVA Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Pre-incubate Sample/Standard with Anti-NMT Antibody D->E F Add Mixture to Plate (Competition Step) E->F G Wash F->G H Add Enzyme-conjugated Secondary Antibody G->H I Wash H->I J Add Substrate I->J K Add Stop Solution J->K L Read Absorbance K->L

Caption: Workflow for a Competitive ELISA for N-Methyltyramine.

References

troubleshooting N-Methyltyramine hydrochloride precipitation in DMSO stock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyltyramine hydrochloride. The following information is designed to address common issues encountered during experimental workflows, particularly concerning the precipitation of this compound in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the hydrochloride salt of N-Methyltyramine, a naturally occurring biogenic amine.[1] It is structurally related to tyramine and is found in various plants.[1] It is known to act as an α2-adrenoreceptor antagonist. The hydrochloride salt is often used in research due to its increased solubility in aqueous solutions compared to the free base.

Q2: I'm observing precipitation in my this compound DMSO stock solution. What are the common causes?

Precipitation of this compound in a DMSO stock solution can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of the compound in DMSO may be too high. There are conflicting reports on the maximum solubility of this compound in DMSO, suggesting it could be variable.

  • Water Absorption by DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many compounds in DMSO, leading to precipitation.

  • Improper Storage: Frequent freeze-thaw cycles or storage at an inappropriate temperature can promote precipitation. It is recommended to store the DMSO stock solution in small aliquots to avoid repeated temperature changes.

  • Low-Quality DMSO: The purity of the DMSO used can affect solubility. Using a high-purity, anhydrous grade of DMSO is crucial for preparing stable stock solutions.

  • Compound Purity: Impurities in the this compound powder can act as nucleation sites, initiating precipitation even at concentrations below the solubility limit.

Q3: My this compound precipitated out of solution upon dilution into my aqueous experimental medium. Why is this happening?

This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer in which it has lower solubility. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q4: How can I troubleshoot the precipitation of my this compound DMSO stock?

If you observe precipitation in your DMSO stock solution, consider the following troubleshooting steps:

  • Gentle Warming: Try gently warming the solution in a water bath (e.g., 30-40°C) and vortexing to see if the precipitate redissolves. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonicator bath to aid in the dissolution of the precipitate.

  • Dilution: If warming and sonication are unsuccessful, you may need to dilute the stock solution to a lower concentration with fresh, anhydrous DMSO.

  • Fresh Stock Preparation: If the precipitation persists, it is best to prepare a fresh stock solution using high-purity, anhydrous DMSO and ensuring the compound is fully dissolved before storage.

Q5: What is the recommended procedure for preparing a stable this compound DMSO stock solution?

To prepare a stable stock solution, follow these steps:

  • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

  • Use a high-purity, anhydrous grade of DMSO.

  • Add the DMSO to the vial containing the powdered compound.

  • Vortex the solution thoroughly. If necessary, use gentle warming (30-40°C) or sonication to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles are present.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a tightly sealed container with desiccant.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitySource
DMSO~100 mg/mL (with sonication)MedChemExpress
DMSO3 mg/mLCayman Chemical
Water25 mg/mL (with sonication and warming to 60°C)MedChemExpress
EthanolHighly SolubleWikipedia
PBS (pH 7.2)5 mg/mLCayman Chemical
DMF5 mg/mLCayman Chemical

Note: The conflicting solubility data for DMSO highlights the importance of starting with a lower concentration and carefully assessing solubility for your specific batch of this compound and DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Allow the vial of this compound to reach room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (it is advisable to start with a concentration well below the reported maximum solubility, e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, gently warm the solution to 37°C for 5-10 minutes and vortex again. Alternatively, place the tube in a sonicator bath for 5-10 minutes.

  • Once the solution is clear and all particles are dissolved, aliquot the stock solution into single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in Cell Culture Media

This protocol can be used to determine the practical working concentration of this compound in your specific experimental medium to avoid precipitation.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • Add 198 µL of your pre-warmed cell culture medium to the wells of the 96-well plate.

  • Add 2 µL of each DMSO stock dilution to the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include control wells:

    • Negative Control: 198 µL of medium + 2 µL of DMSO.

    • Blank: 200 µL of medium only.

  • Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

  • Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: An increase in absorbance compared to the negative control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed in DMSO Stock check_conc Is concentration above 3 mg/mL? start->check_conc warm_sonicate Gently warm (37°C) and/or sonicate check_conc->warm_sonicate No dilute_stock Dilute stock with anhydrous DMSO check_conc->dilute_stock Yes check_dissolved Does it redissolve? warm_sonicate->check_dissolved use_solution Use solution promptly and store aliquots at -80°C check_dissolved->use_solution Yes check_storage Review storage conditions: - Anhydrous DMSO? - Freeze-thaw cycles? - Storage temperature? check_dissolved->check_storage No prepare_fresh Prepare fresh stock at a lower concentration using anhydrous DMSO dilute_stock->prepare_fresh correct_storage Implement proper storage: - Use anhydrous DMSO - Aliquot to single-use tubes - Store at -80°C with desiccant check_storage->correct_storage correct_storage->prepare_fresh Signaling_Pathway N-Methyltyramine as an α2-Adrenoceptor Antagonist cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NE Norepinephrine (NE) alpha2 α2-Adrenoceptor NE->alpha2 Binds NMT N-Methyltyramine (Antagonist) NMT->alpha2 Blocks Gi Gi Protein alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NE_release NE Release cAMP->NE_release Reduces NE_in_cleft Increased NE in Synapse NE_release->NE_in_cleft Leads to

References

Technical Support Center: N-Methyltyramine Hydrochloride in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyltyramine hydrochloride in in vitro settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in vitro?

N-Methyltyramine (NMT) hydrochloride is the salt form of N-Methyltyramine, a naturally occurring protoalkaloid found in various plants. In vitro, it is known to act as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist for the α2-adrenoceptor.[1] Its effects on cellular signaling can be complex and may vary depending on the cell type and experimental conditions.

2. What is the solubility of this compound in common laboratory solvents?

This compound is highly soluble in water and ethanol.[1] For cell culture experiments, it is also soluble in Dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). It is recommended to prepare concentrated stock solutions in these solvents and then dilute them to the final working concentration in your cell culture medium. To avoid precipitation, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells (typically ≤ 0.5%).

3. What is a good starting concentration range for in vitro experiments?

The optimal concentration of this compound is highly dependent on the specific assay and cell type. Based on published data, a broad range from low micromolar to millimolar concentrations has been used. For receptor-mediated effects, concentrations in the low micromolar range are a good starting point, while for metabolic effects, higher concentrations may be necessary. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

4. How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: Compound Precipitation in Cell Culture Medium
  • Symptom: A visible precipitate forms in the cell culture wells after the addition of this compound.

  • Possible Causes:

    • The final concentration of the compound exceeds its solubility in the culture medium.

    • The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, causing it to precipitate when diluted in the aqueous medium.

    • Interaction with components in the serum or the medium itself.

  • Solutions:

    • Decrease Final Concentration: Test a lower concentration range of this compound.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is at a non-toxic and soluble level (e.g., ≤ 0.1% for DMSO).

    • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.

    • Pre-warm Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound.

    • Sonication: If precipitation occurs during stock solution preparation, gentle sonication can aid in dissolution.[2]

Issue 2: High Variability or Poor Reproducibility of Results
  • Symptom: Inconsistent results are observed between replicate wells or between experiments.

  • Possible Causes:

    • Inaccurate pipetting of the compound or reagents.

    • Degradation of the this compound stock solution.

    • Variations in cell seeding density or cell health.

    • Inconsistent incubation times.

  • Solutions:

    • Pipetting Technique: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium.

    • Stock Solution Integrity: Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles.

    • Cell Culture Consistency: Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.

    • Standardize Protocols: Adhere strictly to the established experimental protocol, including incubation times and reagent concentrations.

Issue 3: Unexpected Cytotoxicity
  • Symptom: A significant decrease in cell viability is observed at concentrations expected to be non-toxic.

  • Possible Causes:

    • The cell line being used is particularly sensitive to this compound.

    • The concentration of the solvent (e.g., DMSO) is toxic to the cells.

    • The compound has degraded into a more toxic substance.

  • Solutions:

    • Determine IC50: Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you establish a non-toxic working concentration range.

    • Solvent Control: Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) in your experiments to assess the cytotoxicity of the solvent alone.

    • Use Fresh Compound: Use a fresh vial of this compound or a freshly prepared stock solution.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

ParameterValueCell Type/SystemReference
Receptor Binding & Activity
TAAR1 EC50~ 2 µMHuman TAAR1 expressing cells[1]
α2-Adrenoceptor IC50 (Binding)5.53 x 10⁻⁶ MMouse brain membranes
Metabolic Assays
Lipolysis Inhibition5.8 µMRat and human adipocytes
Glucose Uptake Stimulation1 mMHuman adipocytes[3]

Table 1: In Vitro Activity of this compound.

SolventSolubilityNotesReference
WaterHighly Soluble[1]
EthanolHighly Soluble[1]
DMSO100 mg/mL (532.85 mM)Ultrasonic treatment may be needed.[2]
PBS (pH 7.2)5 mg/mL

Table 2: Solubility of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, HEK293, 3T3-L1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the compound concentration to determine the IC50 value.

In Vitro Lipolysis Assay

This protocol is to assess the effect of this compound on lipolysis in adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • This compound

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% fatty acid-free BSA

  • Isoproterenol (as a positive control for lipolysis stimulation)

  • Glycerol and Free Fatty Acid quantification kits

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Preparation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 24-well plate.

  • Wash and Pre-incubation: Gently wash the mature adipocytes twice with warm PBS. Then, add pre-warmed KRB buffer and incubate for 1-2 hours at 37°C to establish basal lipolysis.

  • Treatment: Prepare treatment solutions in KRB buffer containing a vehicle control, a positive control (e.g., 10 µM isoproterenol), and a range of this compound concentrations. Remove the pre-incubation buffer and add the treatment solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Sample Collection: At the end of the incubation, carefully collect the culture medium from each well.

  • Quantification: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the glycerol and free fatty acid release to the total protein content in each well. Compare the effects of different concentrations of this compound to the basal and isoproterenol-stimulated levels.

Visualizations

Signaling Pathways and Experimental Workflows

NMT_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NMT N-Methyltyramine hydrochloride TAAR1 TAAR1 NMT->TAAR1 Agonist Alpha2AR α2-Adrenoceptor NMT->Alpha2AR Antagonist AC Adenylate Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKC PKC cAMP->PKC CellularResponse Cellular Response (e.g., modulation of neurotransmitter release) PKA->CellularResponse PKC->CellularResponse

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start Experiment prep_stock Prepare N-Methyltyramine hydrochloride Stock Solution start->prep_stock seed_cells Seed Cells in Multi-well Plate prep_stock->seed_cells treat_cells Treat Cells with Serial Dilutions seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Specific Assay (e.g., MTT, Lipolysis, Glucose Uptake) incubate->assay measure Measure Endpoint (e.g., Absorbance, Fluorescence) assay->measure analyze Analyze Data and Determine EC50/IC50 measure->analyze end End analyze->end Troubleshooting_Logic start Unexpected Experimental Outcome check_precipitation Check for Compound Precipitation start->check_precipitation Visual Inspection check_cytotoxicity Assess Cell Viability (e.g., with Trypan Blue) check_precipitation->check_cytotoxicity No solution_precipitation Optimize Solvent Concentration or Lower Compound Dose check_precipitation->solution_precipitation Yes check_reproducibility Review Experimental Consistency check_cytotoxicity->check_reproducibility Normal Viability solution_cytotoxicity Perform IC50 Assay and Adjust Concentration check_cytotoxicity->solution_cytotoxicity Low Viability solution_reproducibility Verify Pipetting, Reagents, and Cell Health check_reproducibility->solution_reproducibility Inconsistent Results

References

N-Methyltyramine hydrochloride interference with fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding potential interference of N-Methyltyramine hydrochloride (NMT-HCl) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound (NMT-HCl) have intrinsic fluorescence?

Q2: What are the primary mechanisms by which NMT-HCl can interfere with my fluorescent probe's signal?

A2: NMT-HCl can interfere with fluorescence-based assays through several common mechanisms:

  • Autofluorescence (Spectral Bleed-through): NMT-HCl's own fluorescence may overlap with the emission spectrum of your experimental probe, leading to artificially high signal readings. This is especially problematic if your probe emits in the blue or green spectral region.[2][3]

  • Inner Filter Effect (IFE): NMT-HCl absorbs light in the UV range (tyramine has an absorbance maximum at ~276 nm).[4] If this absorbance overlaps with the excitation or emission wavelengths of your fluorophore, NMT-HCl can absorb the excitation light before it reaches the probe or absorb the emitted light before it reaches the detector. This results in an artificially low fluorescence signal.[5][6][7][8] Even an absorbance of 0.1 can cause a significant (~10%) error in fluorescence intensity.[9]

  • Fluorescence Quenching: NMT-HCl, as a phenolic compound, may act as a collisional (dynamic) or static quencher for certain fluorophores, causing a decrease in fluorescence intensity without absorbing the emitted light.[10][11][12] This occurs when the NMT-HCl molecule interacts directly with the excited state of the fluorophore.

Q3: My fluorescence signal decreases after adding NMT-HCl. How do I know if it's quenching or an inner filter effect?

A3: This is a critical troubleshooting step. First, measure the full absorbance spectrum of NMT-HCl at the concentration used in your assay. If there is significant absorbance at your probe's excitation or emission wavelength, the inner filter effect is a likely contributor. You can correct for IFE mathematically (see Experimental Protocols). If the signal decrease persists after correcting for IFE, or if there is no significant spectral overlap, the mechanism is more likely to be fluorescence quenching.

Q4: How can I proactively design my experiment to minimize potential interference from NMT-HCl?

A4: Careful experimental design can mitigate many interference issues:

  • Select Red-Shifted Probes: Whenever possible, choose fluorescent probes that excite and emit at longer wavelengths (e.g., in the orange or red spectrum, >550 nm). The likelihood of interference from compound autofluorescence and absorbance decreases significantly at red-shifted wavelengths.[13]

  • Optimize Concentrations: Use the lowest effective concentration of both your fluorescent probe and NMT-HCl to minimize autofluorescence and inner filter effects.[2]

  • Run Proper Controls: Always include control wells containing only NMT-HCl in your assay buffer to measure its direct contribution to the signal (autofluorescence). You should also run controls with your probe and NMT-HCl in the absence of the biological target to assess direct interactions.

  • Use Kinetic Mode: If your assay measures a change in fluorescence over time, running it in kinetic mode can often subtract the stable background fluorescence of the test compound.[3]

Troubleshooting Guide

If you suspect NMT-HCl is interfering with your assay, follow this logical troubleshooting workflow.

G cluster_0 Step 1: Characterize NMT-HCl cluster_1 Step 2: Analyze Spectral Overlap cluster_2 Step 3: Mitigate & Correct cluster_3 Step 4: Investigate Further cluster_4 Step 5: Conclude a Measure Absorbance Spectrum of NMT-HCl in Assay Buffer b Measure Emission Spectrum of NMT-HCl (Autofluorescence) a->b c Does NMT-HCl Absorbance Overlap with Probe Ex/Em? a->c d Does NMT-HCl Emission Overlap with Probe Emission? b->d e Potential Inner Filter Effect (IFE) c->e Yes i Does Signal Anomaly Persist? c->i No f Potential Autofluorescence d->f Yes d->i No g Perform IFE Correction (See Protocol 2) e->g h Subtract NMT-HCl only Control Signal f->h g->i h->i j Potential Quenching i->j Yes l Interference Characterized & Corrected i->l No k Perform Stern-Volmer Analysis (See Protocol 3) j->k k->l

Caption: A logical workflow for troubleshooting NMT-HCl interference.

Data Presentation

As specific experimental data for NMT-HCl's fluorescence properties are limited, the following tables are based on its structural analog, tyramine, and typical characteristics of phenolic amines. These should be used as a guide for expected spectral behavior.

Table 1: Spectral Properties of N-Methyltyramine (NMT) Analog

PropertyWavelength (nm)Notes
Absorbance Maxima (λabs) ~276Primary absorbance peak, characteristic of the phenol group.[4]
~222Secondary UV absorbance peak.[4]
Est. Excitation Max (λex) ~275 - 280Based on tyramine. Likely to excite common blue probes like DAPI.
Est. Emission Max (λem) ~305 - 360Based on tyramine and similar compounds.[6] May overlap with DAPI, Hoechst, and some green fluorophores.

Table 2: Potential Interference with Common Fluorescent Probes

Fluorescent ProbeExcitation (nm)Emission (nm)Potential NMT-HCl Interference Type
DAPI ~358~461High Risk: Autofluorescence, Inner Filter Effect
Fluorescein (FITC) ~494~518Moderate Risk: Inner Filter Effect (tail of absorbance)
Rhodamine B ~553~576Low Risk: Minimal spectral overlap expected.[][15]
Cy5 ~649~666Very Low Risk: Recommended for use with potentially interfering compounds.

Experimental Protocols

Protocol 1: Characterizing Autofluorescence of NMT-HCl

This protocol determines the intrinsic fluorescence of NMT-HCl in your specific assay conditions.

  • Sample Preparation: Prepare a dilution series of NMT-HCl in your final assay buffer (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Instrument Setup: Use a fluorescence spectrophotometer or plate reader.

  • Excitation Scan: Set the emission monochromator to a wavelength outside the expected range (e.g., 450 nm) and scan excitation wavelengths from 250 nm to 400 nm to find the excitation maximum (λex).

  • Emission Scan: Set the excitation monochromator to the λex found in the previous step. Scan emission wavelengths from (λex + 20 nm) to 600 nm to find the emission maximum (λem).

  • Analysis: Plot the fluorescence intensity at λem against the NMT-HCl concentration. This will reveal the contribution of NMT-HCl's autofluorescence at various concentrations in your assay.

Protocol 2: Correction for the Inner Filter Effect (IFE)

This protocol allows for the mathematical correction of signal loss due to IFE.

  • Absorbance Measurement: In a plate reader, measure the absorbance of each well containing NMT-HCl at both the excitation wavelength (Aex) and emission wavelength (Aem) of your fluorescent probe.

  • Fluorescence Measurement: Measure the raw fluorescence intensity (Fobs) of your samples.

  • Correction Calculation: Apply the following formula to calculate the corrected fluorescence (Fcorr): Fcorr = Fobs × 10(Aex + Aem)/2

  • Analysis: Compare the corrected fluorescence values to the observed values to determine the impact of IFE. This method is generally valid for total absorbance values below 0.7.[8]

Protocol 3: Assessing Fluorescence Quenching (Stern-Volmer Analysis)

This protocol helps determine if NMT-HCl is quenching your fluorophore's signal. This should be performed after correcting for IFE.

  • Sample Preparation: Prepare a series of samples with a fixed concentration of your fluorescent probe and increasing concentrations of NMT-HCl (the quencher).

  • Fluorescence Measurement: Measure the IFE-corrected fluorescence intensity for each sample (F). Also, measure the intensity of the probe in the absence of NMT-HCl (F0).

  • Stern-Volmer Plot: Plot the ratio of F0/F against the concentration of NMT-HCl ([Q]).

  • Analysis: If the plot is linear, it indicates that a single type of quenching (static or dynamic) is occurring. The slope of the line is the Stern-Volmer constant (Ksv), which quantifies the quenching efficiency.

Signaling Pathway Context

NMT-HCl is an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[16][17] Its activity is often studied in the context of monoaminergic systems, where it can modulate dopamine transporter function.[1][18] Assays studying this pathway, for instance, using fluorescent cAMP biosensors, could be affected by NMT-HCl's intrinsic properties.

G NMT N-Methyltyramine (NMT) TAAR1 TAAR1 Receptor NMT->TAAR1 binds Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP (Cyclic AMP) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Effector Downstream Effectors PKA->Effector phosphorylates

Caption: Simplified TAAR1 Gs-protein signaling pathway activated by NMT.

References

Technical Support Center: Addressing Matrix Effects in N-Methyltyramine Hydrochloride Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of N-Methyltyramine hydrochloride by mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.

Observed Problem Potential Cause Recommended Solution & Troubleshooting Steps
Low or No Analyte Signal (Ion Suppression) High concentration of co-eluting matrix components (e.g., phospholipids, salts) competing with N-Methyltyramine for ionization.[1][2][3]1. Improve Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][5] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, but may also decrease the analyte signal.[2][3] 3. Optimize Chromatography: Modify the chromatographic method to separate N-Methyltyramine from the interfering peaks. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[2] 5. Check Instrument Parameters: Ensure ionization source parameters (e.g., spray voltage, gas flows, temperature) are optimized for N-Methyltyramine.
High or Enhanced Analyte Signal (Ion Enhancement) Co-eluting matrix components improve the ionization efficiency of N-Methyltyramine.[2]1. Improve Sample Preparation: As with ion suppression, a more effective sample cleanup is the primary solution.[5] 2. Use a SIL-IS: This is the most reliable way to compensate for unpredictable ion enhancement.[2] 3. Evaluate Matrix Blanks: Analyze multiple sources of blank matrix to understand the variability of the enhancement effect.[6][7]
Poor Reproducibility and High Variability Inconsistent matrix effects between different samples or batches.[2] Biological samples can have significant inter-individual variability.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Implement a Robust Cleanup: SPE is generally more reproducible than PPT or LLE and can minimize sample-to-sample variability.[2] 3. Mandatory Use of a SIL-IS: A SIL-IS is crucial for correcting variability introduced by the matrix.[2] 4. Assess Matrix Effect Variability: Test matrix from at least six different sources to evaluate the consistency of the method.[6][7]
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix components interfering with the chromatography or co-eluting with the analyte.[8]1. Improve Sample Cleanup: Remove interfering substances that can affect peak shape. 2. Optimize LC Method: Adjust mobile phase composition, gradient, or column chemistry to improve peak shape. 3. Reduce Injection Volume: Injecting a smaller volume can sometimes mitigate peak shape issues caused by the sample matrix.[3]
High Background Noise Contamination from the sample matrix, solvents, or labware.[8]1. Use High-Purity Solvents and Reagents: Ensure all chemicals are LC-MS grade.[9] 2. Thorough Sample Cleanup: A cleaner sample extract will result in lower background noise. 3. System Cleaning: Regularly clean the LC system and mass spectrometer ion source.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[2] Biological fluids contain numerous endogenous components like phospholipids, salts, and proteins that are common causes of matrix effects.[1][4]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: N-Methyltyramine is a polar, low molecular weight amine.[2] When analyzing biological samples, it often co-elutes with highly abundant endogenous polar compounds (like salts and polar lipids) during reversed-phase chromatography. These co-eluting substances can compete with N-Methyltyramine for ionization in the mass spectrometer source, typically leading to ion suppression.[2]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it critical?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, N-Methyltyramine) where some atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same degree of matrix effect (ion suppression or enhancement). By measuring the ratio of the analyte to the SIL-IS, the method can accurately correct for variations in sample preparation and signal response, leading to highly reliable results.[2]

Q4: How do I choose the best sample preparation method to reduce matrix effects?

A4: The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and throughput.

  • Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components other than proteins, often resulting in significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. However, it can be labor-intensive and may have lower recovery for polar compounds like N-Methyltyramine.[4]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing a wide range of interfering components, providing the cleanest extracts and minimizing matrix effects. It is highly recommended for achieving the best data quality.

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean standard solution at the same concentration.[1] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect in at least six different lots of the biological matrix.[6][7]

Quantitative Data on Sample Preparation Methods

The following table provides a representative comparison of what a user might expect in terms of recovery and matrix effect for different sample preparation techniques. Note: These are illustrative values and actual results will vary depending on the specific matrix and experimental conditions.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 80 (Suppression)Fast, simple, inexpensiveHigh matrix effects, low selectivity[5]
Liquid-Liquid Extraction (LLE) 60 - 9080 - 100 (Minimal Effect)Good removal of phospholipidsCan be labor-intensive, may have lower recovery for polar analytes[4]
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (Negligible Effect)Excellent cleanup, high recovery and selectivityMore complex and costly than PPT

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for removing proteins from plasma or serum samples.

  • Sample Preparation:

    • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting N-Methyltyramine from urine samples.

  • Sample Preparation:

    • Pipette 500 µL of urine into a glass tube.

    • Add the internal standard.

    • Add 50 µL of 1M sodium hydroxide to basify the sample (adjust pH to >10).

  • Extraction:

    • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex or shake vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange SPE cartridge for plasma or serum.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma/serum into a tube.

    • Add the internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the N-Methyltyramine and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Low Analyte Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS. This is crucial for accurate quantification. check_is->implement_is No check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes implement_is->check_cleanup ppt Currently using PPT? check_cleanup->ppt lle Currently using LLE? ppt->lle No upgrade_spe Upgrade to Solid-Phase Extraction (SPE) for better cleanup. ppt->upgrade_spe Yes optimize_lle Optimize LLE conditions (solvent, pH). Consider SPE if issues persist. lle->optimize_lle Yes optimize_spe Optimize SPE Protocol (sorbent, wash/elute solvents). lle->optimize_spe No check_chroma Optimize Chromatography upgrade_spe->check_chroma optimize_lle->check_chroma optimize_spe->check_chroma end End: Improved Signal and Reproducibility check_chroma->end

Caption: Troubleshooting workflow for low or inconsistent analyte signals.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) sample Biological Sample (Plasma, Urine, etc.) ppt_node Add Solvent (e.g., ACN) Vortex Centrifuge Collect Supernatant sample->ppt_node Fastest, Least Clean lle_node Adjust pH Add Immiscible Solvent Vortex/Shake Separate Phases Collect Organic Layer sample->lle_node Moderate Selectivity spe_node Condition Cartridge Load Sample Wash Interferences Elute Analyte sample->spe_node Slowest, Cleanest analysis LC-MS/MS Analysis ppt_node:f3->analysis lle_node:f4->analysis spe_node:f3->analysis Matrix_Effect_Concept cluster_ideal Ideal Scenario (No Matrix) cluster_real Real Scenario (With Matrix) esi_source Electrospray Ionization (ESI) Source signal_high Strong Analyte Signal esi_source->signal_high signal_low Suppressed Analyte Signal esi_source->signal_low analyte_clean Analyte analyte_clean->esi_source analyte_matrix Analyte analyte_matrix->esi_source matrix_components Matrix Components (Phospholipids, Salts, etc.) matrix_components->esi_source Competition for ionization

References

N-Methyltyramine hydrochloride stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methyltyramine hydrochloride under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is the salt form of N-Methyltyramine, often preferred for its increased stability and solubility.[1] The solid form is stable for at least four years when stored at -20°C.[2] In its dry, powdered form, it is a white to yellow crystalline solid.[3] For short-term shipping, it is stable at room temperature.[2]

Q2: How does pH affect the stability of this compound in solution?

Q3: What are the expected degradation pathways for this compound?

Potential degradation pathways under hydrolytic, oxidative, and photolytic stress include oxidation of the phenol group, modifications to the ethylamine side chain, or other rearrangements. The specific degradation products would need to be identified through analytical techniques such as HPLC-MS. Forced degradation studies are designed to intentionally degrade the molecule to generate these potential byproducts for analytical method validation.[4][5][6]

Q4: Are there any known incompatibilities for this compound in solution?

Specific incompatibility data is limited. However, as a phenolic compound, it may be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents. When preparing solutions, it is advisable to use high-purity solvents and avoid unnecessary exposure to light and oxygen.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of compound potency in an acidic solution. Acid-catalyzed hydrolysis or degradation. The rate of degradation may be accelerated by elevated temperatures.Buffer the solution to a less acidic pH if the experimental design allows. Store acidic solutions at lower temperatures (e.g., 2-8°C) and for shorter durations. Perform a time-course experiment to determine the rate of degradation under your specific conditions.
Precipitation observed in a basic solution. N-Methyltyramine free base may be less soluble than its hydrochloride salt. Adjusting the pH to the basic range can neutralize the hydrochloride salt, leading to precipitation of the free base.Ensure the concentration of the compound is below the solubility limit of the free base at the target pH. Consider using a co-solvent if appropriate for the experiment. Before use, visually inspect the solution for any particulates.
Discoloration of the solution over time. This could indicate oxidative degradation of the phenolic group or other chemical transformations. Exposure to light, oxygen, or trace metal contaminants can catalyze these reactions.Prepare solutions fresh whenever possible. Store solutions protected from light in amber vials or by wrapping the container in aluminum foil. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).
Variability in experimental results. Inconsistent stability of the compound across different experimental runs. This could be due to minor variations in pH, temperature, or exposure to light and air.Standardize solution preparation procedures, including the source and purity of solvents and buffers. Prepare stock solutions in a consistent manner and aliquot for single use to avoid repeated freeze-thaw cycles. Use a stability-indicating analytical method to confirm the concentration of the active compound before each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic conditions.

1. Materials:

  • This compound
  • 0.1 N Hydrochloric Acid (HCl)
  • 0.1 N Sodium Hydroxide (NaOH)
  • High-purity water (e.g., Milli-Q)
  • pH meter
  • Heating block or water bath
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis:
  • Mix equal volumes of the stock solution and 0.1 N HCl in a suitable vial.
  • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
  • Cool the solution to room temperature.
  • Neutralize the solution with an appropriate amount of 0.1 N NaOH.
  • Dilute the sample with mobile phase to a suitable concentration for HPLC analysis.
  • Base Hydrolysis:
  • Mix equal volumes of the stock solution and 0.1 N NaOH in a suitable vial.
  • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
  • Cool the solution to room temperature.
  • Neutralize the solution with an appropriate amount of 0.1 N HCl.
  • Dilute the sample with mobile phase to a suitable concentration for HPLC analysis.
  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Data Presentation

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.

Condition Temperature (°C) Time (hours) N-Methyltyramine HCl Remaining (%) Number of Degradation Products
0.1 N HCl60285.22
0.1 N HCl80268.73
0.1 N NaOH60292.51
0.1 N NaOH80281.32
pH 4 Buffer402498.10
pH 9 Buffer402497.50

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of N-Methyltyramine HCl Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stock->Base Control Control (No Stress) Stock->Control Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Control->HPLC Neutralize->HPLC Data Data Interpretation (Assay, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study of N-Methyltyramine HCl.

Logical_Relationship Compound N-Methyltyramine HCl Stability Factors Influencing Factors Compound->Factors pH pH Factors->pH Temp Temperature Factors->Temp Light Light Exposure Factors->Light Oxygen Oxygen Factors->Oxygen Outcome Experimental Outcome pH->Outcome Temp->Outcome Light->Outcome Oxygen->Outcome Degradation Degradation Outcome->Degradation If factors are harsh Stable Stable Outcome->Stable If factors are controlled

Caption: Factors influencing the stability of N-Methyltyramine HCl.

References

ensuring reproducibility in N-Methyltyramine hydrochloride bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure reproducibility in bioassays involving N-Methyltyramine (NMT) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyltyramine hydrochloride and its primary mechanism of action?

A1: N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and animals.[1] It is the N-methylated analog of tyramine. The hydrochloride salt is the common form used in research as it is highly soluble in water and ethanol.[1] NMT's primary mechanisms of action are as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist for the α2-adrenoceptor.[2][3] Both are G-protein coupled receptors (GPCRs).

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

A2: this compound is highly soluble in water and DMSO.[4] For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter.[4] For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[4] The solid form is stable for at least four years when stored at -20°C.[5]

Q3: Why am I observing high variability between my experimental replicates?

A3: High variability in cell-based assays can stem from several sources. Common causes include inconsistent cell handling, use of cells with high passage numbers, pipette calibration errors, and "edge effects" in microplates.[6] For NMT specifically, issues like compound precipitation at high concentrations or degradation of stock solutions can also contribute. Ensuring consistent cell seeding density and using standardized, calibrated equipment is crucial.

Q4: My this compound solution appears cloudy or has precipitates. What should I do?

A4: Cloudiness or precipitation can occur, especially at high concentrations or in certain buffers. This compound has good solubility in water (25 mg/mL) and DMSO (100 mg/mL), but this can be affected by the buffer composition and pH.[4] Gentle warming (up to 60°C) and ultrasonication can be used to aid dissolution.[4] If precipitation occurs in your final assay medium, it may indicate that the compound has exceeded its solubility limit under those specific conditions, which can lead to inaccurate dose-response curves. Consider preparing fresh dilutions or using a co-solvent system if compatible with your assay.

Quantitative Data Summary

The bioactivity of N-Methyltyramine can vary based on the assay type, target species, and experimental conditions. The following table summarizes key quantitative data from published literature.

CompoundTargetAssay TypeSpeciesValueUnitReference(s)
N-Methyltyramine TAAR1Functional (cAMP)Human~2µM[1]
N-Methyltyramine α2-AdrenoceptorRadioligand Binding (IC₅₀)Rat (Brain)~5.5µM
Tyramine TAAR1Functional (cAMP)Human~1µM
N-Methyltyramine LipolysisFunctionalHuman (Adipocytes)Weak Inducer% of max
Produces ~20% of the effect of the reference compound Isoprenaline at concentrations ≥100 µg/mL.

Experimental Protocols

Reproducibility is contingent on meticulous and consistent execution of experimental protocols. Below is a detailed methodology for a common bioassay used to characterize NMT's activity.

Protocol: TAAR1 Functional Assay (cAMP Accumulation)

This protocol outlines a method to assess the functional agonism of N-Methyltyramine at the human TAAR1 by measuring the downstream production of cyclic AMP (cAMP).

1. Materials & Reagents:

  • Cell Line: HEK293 or CHO cells stably or transiently transfected with a plasmid encoding human TAAR1. Use a parental cell line negative for endogenous TAAR1 as a control.

  • This compound: Prepare a 10 mM stock solution in sterile water or DMSO.

  • Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Reference Agonist: Tyramine or another known TAAR1 agonist.

  • cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or fluorescence polarization.

2. Procedure:

  • Cell Seeding: Seed the TAAR1-expressing cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control and a reference agonist.

  • Assay Initiation:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed Assay Buffer.

    • Add 50 µL of Assay Buffer (containing the PDE inhibitor) to each well.

    • Add 50 µL of the diluted N-Methyltyramine, reference agonist, or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be optimized for your specific cell line and assay kit.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured signal (e.g., fluorescence ratio) against the logarithm of the N-Methyltyramine concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.

Visualized Workflows and Pathways

NMT Signaling Pathways

NMT acts as an agonist at the Gs-coupled TAAR1, stimulating adenylyl cyclase to increase cAMP levels. Conversely, it acts as an antagonist at the Gi-coupled α2-adrenoceptor, which normally inhibits adenylyl cyclase. This antagonism can lead to a disinhibition, also resulting in increased cAMP.

NMT_Signaling_Pathways cluster_TAAR1 TAAR1 Pathway (Agonist) cluster_Alpha2 α2-Adrenoceptor Pathway (Antagonist) NMT1 N-Methyltyramine TAAR1 TAAR1 Receptor NMT1->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 Catalyzes ATP to PKA Protein Kinase A cAMP1->PKA Activates ERK ERK1/2 Pathway PKA->ERK Activates Response1 Cellular Response ERK->Response1 NMT2 N-Methyltyramine Alpha2 α2-Adrenoceptor NMT2->Alpha2 Blocks Gi Gαi Protein Alpha2->Gi Normally Inhibits AC AC2 Adenylyl Cyclase cAMP2 ↑ cAMP (Disinhibition) AC2->cAMP2 ATP to Response2 Cellular Response cAMP2->Response2

NMT has dual activity on two GPCR signaling pathways.
General Experimental Workflow

This diagram outlines the key stages of a typical cell-based bioassay for NMT, from initial preparation to final data analysis, to ensure a reproducible process.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis prep_compound Prepare NMT Stock & Serial Dilutions prep_reagents Prepare Assay Buffer & Reagents prep_cells Culture & Seed TAAR1-expressing Cells wash_cells Wash Seeded Cells prep_cells->wash_cells add_compounds Add NMT Dilutions & Controls to Plate wash_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse Lyse Cells incubate->lyse measure Measure Signal (e.g., cAMP level) lyse->measure analyze Plot Dose-Response Curve measure->analyze calculate Calculate EC₅₀/IC₅₀ analyze->calculate

A generalized workflow for an NMT cell-based bioassay.

Troubleshooting Guides

Problem: Unexpectedly Low or No Bioactivity

This guide provides a logical flow to diagnose potential causes for lower-than-expected or absent responses in your NMT bioassay.

Troubleshooting_Low_Activity start Start: Low or No NMT Bioactivity Observed check_compound Was the NMT stock solution prepared fresh from solid? start->check_compound check_cells Is the TAAR1 receptor expressed and functional? check_compound->check_cells Yes sol_compound Potential Cause: Compound Degradation or Precipitation. Solution: Prepare fresh stock from solid. Verify solubility in assay buffer. check_compound->sol_compound No check_protocol Were all assay steps followed correctly? check_cells->check_protocol Yes sol_cells Potential Cause: Low receptor expression, high cell passage number, or cell stress. Solution: Verify expression (e.g., qPCR, Western). Use low passage cells. Run positive control (e.g., Tyramine). check_cells->sol_cells No check_readout Is the detection system (e.g., cAMP kit) working? check_protocol->check_readout Yes sol_protocol Potential Cause: Incorrect incubation time/temp, pipetting error, wrong buffer. Solution: Review protocol step-by-step. Calibrate pipettes. Ensure PDE inhibitor is included. check_protocol->sol_protocol No sol_readout Potential Cause: Expired reagents, instrument malfunction. Solution: Run kit's positive control/standard curve. Check instrument settings. check_readout->sol_readout No check_readout->sol_readout Yes, consult specialist

A troubleshooting flowchart for low bioactivity issues.

Problem: Poor Dose-Response Curve (e.g., shallow slope, no clear plateau)

  • Potential Cause 1: Compound Solubility Limit: At high concentrations, NMT may be precipitating out of the assay medium, leading to an artificially flattened curve.

    • Solution: Visually inspect the wells with the highest concentrations for precipitates. Determine the solubility limit of NMT in your specific assay buffer and do not exceed it in your dilution series.

  • Potential Cause 2: Incorrect Dilution Series: Errors in preparing the serial dilutions can lead to a distorted curve.

    • Solution: Carefully prepare a fresh dilution series. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Potential Cause 3: Assay Incubation Time: The incubation time may be too long or too short, leading to receptor desensitization or an insufficient signal window, respectively.

    • Solution: Perform a time-course experiment to determine the optimal incubation period that yields the most robust and consistent dose-response relationship.

Problem: High Background Signal

  • Potential Cause 1: Constitutive Receptor Activity: Some overexpressed GPCR systems can exhibit ligand-independent (constitutive) activity, leading to a high basal signal.

    • Solution: Titrate the amount of receptor plasmid used for transfection to find an expression level that minimizes basal activity while maintaining a good signal window. If available, use an inverse agonist to quantify and potentially reduce the basal signal.

  • Potential Cause 2: Assay Reagent Interference: Components in the cell medium or the compound vehicle (e.g., DMSO) may interfere with the detection chemistry.

    • Solution: Run a control plate with only the assay buffer and detection reagents to check for background. Ensure the final concentration of any solvent like DMSO is consistent across all wells (including controls) and is below the tolerance level of the assay (typically <0.5%).

References

Validation & Comparative

A Comparative Guide to the Efficacy of N-Methyltyramine Hydrochloride and Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Methyltyramine hydrochloride and p-synephrine, two structurally related biogenic amines. The following sections detail their mechanisms of action, receptor binding affinities, and functional effects, supported by experimental data.

Mechanism of Action and Receptor Binding

N-Methyltyramine (NMT) and p-synephrine, despite their structural similarities to endogenous catecholamines like norepinephrine, exhibit distinct pharmacological profiles. Their primary interactions are with adrenergic receptors, but their modes of action differ significantly.

p-Synephrine primarily acts as an agonist at adrenergic receptors, with a notable preference for the α1-adrenergic receptor subtype.[1][2][3] Its affinity for α2 and β-adrenergic receptors is considerably lower.[1][2] As a partial agonist at α1A-adrenergic receptors, p-synephrine can elicit a response, though not to the same maximal effect as a full agonist like norepinephrine.[3]

This compound , in contrast, is characterized predominantly as an α2-adrenoreceptor antagonist.[4][5][6] This means it binds to α2-adrenergic receptors and blocks the action of endogenous agonists like norepinephrine. The antagonism of presynaptic α2-adrenoceptors can lead to an increase in the release of norepinephrine from nerve terminals.

Quantitative Data: Adrenergic Receptor Binding Affinities

The binding affinities of this compound and p-synephrine for various adrenergic receptor subtypes have been determined through radioligand binding assays. The data, presented as pKi and IC50 values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypeCell LineRadioligandpKiIC50 (M)Reference
p-Synephrine α1A-ARHEK293[3H]prazosin4.11-[1]
α2A-ARCHO[3H]rauwolscine4.44-[1]
α2C-ARCHO[3H]rauwolscine4.61-[1]
N-Methyltyramine α2-Adrenoceptor-[3H]p-aminoclonidine-5.53 x 10-6[4]

Functional Efficacy: Lipolysis and cAMP Accumulation

The differential receptor interactions of N-Methyltyramine and p-synephrine translate into distinct effects on downstream signaling pathways and physiological processes, such as lipolysis (the breakdown of fat) and the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger.

p-Synephrine has been shown to stimulate lipolysis in both rat and human adipocytes, although it is more potent in rat fat cells.[7][8] This lipolytic effect is mediated, at least in part, through its interaction with β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[9][10] Studies have also indicated that p-synephrine's metabolic actions in the liver are mediated by both α- and β-adrenergic signaling, involving both Ca2+ mobilization and cAMP production.[10]

The effects of N-Methyltyramine on lipolysis are more complex and subject to some conflicting reports. Several studies indicate that NMT acts as an inhibitor of lipolysis.[5][8][11] This is consistent with its role as an α2-adrenoceptor antagonist, as activation of α2-receptors typically inhibits adenylyl cyclase and thus suppresses lipolysis. However, some research suggests that at high concentrations, NMT can induce a modest lipolytic response in human adipocytes, though to a lesser extent than p-synephrine.[7][12]

Quantitative Data: Functional Assays

The following table summarizes the available quantitative data on the functional efficacy of N-Methyltyramine and p-synephrine in lipolysis and cAMP accumulation assays.

CompoundAssayCell/Tissue TypeParameterValueReference
p-Synephrine LipolysisHuman Adipocytes% of Isoprenaline max response~10% at 10 µg/ml[8]
LipolysisRat Adipocytes% of Isoprenaline max response~60% at 10 µg/ml[8]
cAMP AccumulationRat Liver-Stimulated[10]
N-Methyltyramine LipolysisHuman Adipocytes% of Isoprenaline max response~20% at ≥100 µg/ml[7]
LipolysisRat Adipocytes-Inhibited[7][8]

Signaling Pathways

The distinct receptor binding profiles of p-synephrine and N-Methyltyramine result in the activation of different intracellular signaling cascades.

p-Synephrine's agonism at α1-adrenergic receptors primarily activates the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Synephrine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Synephrine p-Synephrine a1AR α1-Adrenergic Receptor Synephrine->a1AR Gq Gq a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NMT_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a2AR α2-Adrenergic Receptor Agonist->a2AR NMT N-Methyltyramine NMT->a2AR blocks Gi Gi a2AR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Radioligand_Binding_Workflow prep Cell Membrane Preparation incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate Filtration (Separation of Bound from Free) incubate->separate detect Scintillation Counting (Detection of Radioactivity) separate->detect analyze Data Analysis (IC50 and Ki Determination) detect->analyze Lipolysis_Assay_Workflow culture Adipocyte Culture & Differentiation treat Treatment (Test Compounds & Controls) culture->treat measure Quantification of Glycerol & Free Fatty Acids treat->measure analyze Data Analysis measure->analyze

References

A Comparative Guide to the Analytical Method Validation for N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of N-Methyltyramine hydrochloride is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility. This guide provides a comprehensive overview of a representative HPLC-UV method for the determination of this compound, including a detailed validation protocol and a comparison with an alternative method, supported by illustrative experimental data.

Representative Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This method is based on common practices for the analysis of sympathomimetic amines and other polar basic compounds.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (Solvent B) in an isocratic elution of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[1]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability cluster_3 Finalization Dev Develop HPLC-UV Method SST System Suitability Testing Dev->SST Define SST Criteria Spec Specificity Report Validation Report Spec->Report Lin Linearity LOD LOD Lin->LOD LOQ LOQ Lin->LOQ Lin->Report Acc Accuracy Acc->Report Prec Precision Prec->Acc Prec->Report LOD->Report LOQ->Report Rob Robustness Rob->Report SST->Spec SST->Lin SST->Acc SST->Prec

Caption: Workflow for Analytical Method Validation.

Detailed Experimental Protocols for Method Validation

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

1. System Suitability

  • Protocol: A standard solution of this compound (e.g., 50 µg/mL) is injected six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing factor: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

2. Specificity

  • Protocol: The diluent (blank), a placebo solution, and a standard solution of this compound are injected. Forced degradation studies are also performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. The peak for this compound should be pure and spectrally homogeneous in the stressed samples, and there should be adequate resolution from any degradation products.

3. Linearity

  • Protocol: A series of at least five concentrations of this compound (e.g., 10-100 µg/mL) are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (Recovery)

  • Protocol: The accuracy is determined by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst using different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

7. Robustness

  • Protocol: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and the percentage of acetonitrile in the mobile phase (± 2%).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Quantitative Data Summary

The following tables summarize the illustrative validation data for the proposed HPLC-UV method.

Table 1: System Suitability and Linearity

ParameterResultAcceptance Criteria
System Suitability
Tailing Factor1.2≤ 2.0
Theoretical Plates4500≥ 2000
RSD of Peak Area (%)0.8≤ 2.0%
Linearity
Range (µg/mL)10 - 100-
Correlation Coefficient (r²)0.9995≥ 0.999

Table 2: Accuracy and Precision

ParameterResultAcceptance Criteria
Accuracy (Recovery)
80% Level99.5%98.0% - 102.0%
100% Level100.2%98.0% - 102.0%
120% Level101.1%98.0% - 102.0%
Precision (RSD %)
Repeatability0.9%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%

Table 3: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Robustness Method is robust

Comparison with an Alternative Method: GC-MS

While HPLC-UV is a robust method, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative, particularly for volatile compounds or when higher specificity is required.

Table 4: Comparison of HPLC-UV and GC-MS Methods

FeatureHPLC-UVGC-MS with Derivatization
Principle Separation based on polarity, UV detection.Separation based on volatility, mass-to-charge ratio detection.
Sample Preparation Simple dissolution in mobile phase.Requires derivatization to increase volatility and thermal stability.[2]
Sensitivity Good, suitable for routine QC.Potentially higher sensitivity.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.
Instrumentation Widely available in QC labs.More specialized and expensive.
Analysis Time Typically longer run times.Can have faster run times.[2]
Advantages Simple, robust, non-destructive.High specificity, suitable for complex matrices.
Disadvantages Lower specificity than MS, potential for interference.Destructive, derivatization adds complexity and potential for error.

Logical Relationship for Method Selection

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements.

G cluster_0 Analytical Need cluster_1 Method Selection Criteria cluster_2 Recommended Method Need Quantification of N-Methyltyramine HCl QC Routine QC (Assay, Purity) Need->QC Trace Trace Analysis/ Impurity ID Need->Trace HPLC HPLC-UV QC->HPLC GCMS GC-MS Trace->GCMS

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of N-Methyltyramine Hydrochloride and p-Synephrine on Adipocyte Lipolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipolytic effects of N-Methyltyramine hydrochloride (NMT) and p-synephrine on adipocytes. The information presented herein is synthesized from experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and efficacy of these two compounds in modulating fat metabolism.

Executive Summary

N-Methyltyramine (NMT) and p-synephrine are structurally related biogenic amines that are often investigated for their metabolic effects. While both are found in plants such as bitter orange (Citrus aurantium), their impact on adipocyte lipolysis is markedly different. Experimental evidence demonstrates that p-synephrine is a partial agonist of β-adrenergic receptors, particularly the β3 subtype, and directly stimulates lipolysis , albeit with lower potency than the endogenous catecholamines. In contrast, N-Methyltyramine exhibits weak to negligible direct lipolytic activity and may even possess antilipolytic properties at higher concentrations. Its effects on lipid metabolism are more complex, potentially involving antagonism of α2-adrenergic receptors and agonism of Trace Amine-Associated Receptor 1 (TAAR1).

Comparative Efficacy in Adipocyte Lipolysis

The lipolytic potential of NMT and p-synephrine has been directly compared in studies using isolated human and rat adipocytes. The data consistently indicates that p-synephrine is the more effective lipolytic agent of the two.

CompoundSpeciesAdipocyte TypeConcentrationLipolytic Effect (% of Isoprenaline Max)Reference
p-Synephrine HumanSubcutaneousHigh Doses (≥100 µg/ml)Partially stimulatory[1][2]
RatVisceralDose-dependent~80%[2][3]
N-Methyltyramine HumanSubcutaneousHigh Doses (≥100 µg/ml)~20% (with antilipolytic properties)[1][2]
RatVisceralUp to 1000 µg/mLNot lipolytic, and even inhibitory[2][3]

Mechanisms of Action

The divergent effects of NMT and p-synephrine on lipolysis stem from their distinct interactions with adipocyte receptors and signaling pathways.

p-Synephrine: A β3-Adrenergic Agonist

The primary mechanism by which p-synephrine stimulates lipolysis is through its action as an agonist at β3-adrenergic receptors.[4][5][6][7] While it has a much lower affinity for β1 and β2 adrenergic receptors, its activation of β3-adrenoceptors in adipocytes initiates the canonical lipolytic cascade:

  • Receptor Binding: p-Synephrine binds to and activates β3-adrenergic receptors on the adipocyte membrane.

  • G-Protein Activation: This leads to the activation of the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: Gs-alpha subunit activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • HSL and Perilipin Phosphorylation: PKA phosphorylates and activates Hormone-Sensitive Lipase (HSL) and perilipin.

  • Lipolysis: Activated HSL translocates to the lipid droplet and hydrolyzes triglycerides into free fatty acids and glycerol, which are then released from the adipocyte.

N-Methyltyramine: A Multifaceted Modulator

The mechanism of action for NMT is more complex and does not primarily involve direct, potent stimulation of lipolysis. The available evidence points to several potential pathways:

  • Weak/Negligible Direct Lipolytic Activity: Studies have shown that NMT is a very poor activator of lipolysis on its own in human adipocytes.[1][2]

  • α2-Adrenergic Receptor Antagonism: NMT has been shown to act as an antagonist at α2-adrenoceptors.[8][9] Since the activation of α2-adrenoceptors on adipocytes inhibits lipolysis (by decreasing cAMP levels), the antagonistic action of NMT could potentially disinhibit this pathway, thereby facilitating lipolysis under certain conditions. The IC50 value for NMT at the α2-adrenoceptor has been reported to be 5.53 x 10-6 M.[8]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: NMT is an agonist for TAAR1.[10] The role of TAAR1 in direct adipocyte lipolysis is still under investigation, but its activation can modulate monoaminergic systems, which may indirectly influence metabolic processes.

  • Interaction with Monoamine Oxidases (MAO): NMT can be a substrate for MAO. This interaction could influence the local concentrations of other biogenic amines that regulate lipolysis.

Signaling Pathway Diagrams

p_Synephrine_Lipolysis_Pathway cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol p-Synephrine p-Synephrine Beta3_AR β3-Adrenergic Receptor Gs Gs AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) HSL_inactive HSL (inactive) HSL_active HSL-P (active) Triglycerides Triglycerides Lipolysis Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol

Figure 1: p-Synephrine Signaling Pathway for Lipolysis.

NMT_Lipolysis_Modulation cluster_NMT_actions N-Methyltyramine (NMT) Actions cluster_downstream Downstream Effects on Lipolysis NMT NMT Alpha2_AR Alpha2_AR NMT->Alpha2_AR Antagonizes TAAR1 TAAR1 NMT->TAAR1 Activates Inhibit_Lipolysis Inhibition of Adenylyl Cyclase (Anti-lipolytic) Lipolysis_Outcome Net Effect on Lipolysis (Context-Dependent) Inhibit_Lipolysis->Lipolysis_Outcome Influences Modulate_Signaling Modulation of Monoaminergic Signaling Modulate_Signaling->Lipolysis_Outcome Influences Alpha2_AR->Inhibit_Lipolysis Mediates TAAR1->Modulate_Signaling Leads to

Figure 2: N-Methyltyramine's Multifaceted Modulation of Lipolysis.

Experimental Protocols

A standardized in vitro lipolysis assay is crucial for the comparative evaluation of NMT and p-synephrine. The following protocol provides a robust framework for such an investigation.

In Vitro Lipolysis Assay in Isolated Human Adipocytes

1. Objective: To quantify and compare the lipolytic activity of this compound and p-synephrine by measuring glycerol release from isolated human adipocytes.

2. Materials:

  • Human adipose tissue (e.g., from subcutaneous abdominal lipectomy).

  • Krebs-Ringer bicarbonate buffer with HEPES (KRBH), pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Collagenase (Type I).

  • This compound and p-synephrine stock solutions.

  • Isoprenaline (positive control).

  • Insulin (anti-lipolytic control).

  • Glycerol assay kit.

  • 96-well microplates.

  • Shaking water bath (37°C).

  • Spectrophotometer.

3. Adipocyte Isolation: a. Mince fresh adipose tissue into small fragments in warm KRBH buffer. b. Digest the tissue with collagenase (e.g., 1 mg/mL) in KRBH buffer with BSA for 45-60 minutes at 37°C with gentle shaking. c. Filter the digest through a nylon mesh to remove undigested tissue. d. Allow the mature adipocytes to float and wash them three times with warm KRBH buffer. e. Resuspend the isolated adipocytes in fresh KRBH buffer with BSA to a known concentration (e.g., 10% v/v).

4. Lipolysis Assay: a. In a 96-well plate, add adipocyte suspension to each well. b. Add varying concentrations of NMT, p-synephrine, isoprenaline (positive control), insulin (in the presence of a stimulant, as an anti-lipolytic control), or vehicle (negative control) to the respective wells. c. Incubate the plate at 37°C with gentle shaking for 90-120 minutes. d. After incubation, carefully collect the infranatant (aqueous layer below the floating adipocytes) for glycerol measurement.

5. Glycerol Measurement: a. Quantify the glycerol concentration in the collected infranatant using a commercial glycerol assay kit according to the manufacturer's instructions. b. Measure the absorbance using a spectrophotometer. c. Calculate the amount of glycerol released, normalized to the amount of adipocytes (e.g., per mg of lipid or per million cells).

6. Data Analysis: a. Construct dose-response curves for NMT and p-synephrine. b. Express the lipolytic activity as a percentage of the maximal response to isoprenaline. c. Determine EC50 values if a clear dose-response relationship is observed. d. Use appropriate statistical tests to compare the effects of the different compounds.

Lipolysis_Assay_Workflow cluster_preparation 1. Adipocyte Preparation cluster_assay 2. Lipolysis Assay cluster_analysis 3. Data Analysis Adipose_Tissue Adipose Tissue (Human Subcutaneous) Mincing Mincing Collagenase_Digestion Collagenase Digestion (37°C) Filtration_Washing Filtration & Washing Isolated_Adipocytes Isolated Adipocytes Plating Plate Adipocytes Isolated_Adipocytes->Plating Treatment Add Compounds (NMT, p-Synephrine, Controls) Incubation Incubate (37°C, 90-120 min) Collection Collect Infranatant Glycerol_Assay Glycerol Assay (Spectrophotometry) Collection->Glycerol_Assay Quantification Quantify Glycerol Release Dose_Response Dose-Response Curves Comparison Statistical Comparison

Figure 3: Experimental Workflow for In Vitro Lipolysis Assay.

Conclusion

References

A Comparative Analysis of N-Methyltyramine Hydrochloride and Octopamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Two Structurally-Related Biogenic Amines

N-Methyltyramine (NMT) hydrochloride and octopamine are naturally occurring biogenic amines that share a close structural relationship with tyramine and the catecholamines. Both compounds are found in various plants and are present endogenously in trace amounts in mammals, where they interact with adrenergic and trace amine-associated receptors (TAARs). Despite their structural similarities, they exhibit distinct pharmacological profiles, making a comparative understanding crucial for researchers in pharmacology, neuroscience, and drug development. This guide provides a detailed comparative analysis of their receptor interactions, functional effects, and the experimental methodologies used to characterize them.

Molecular and Pharmacological Profile

N-Methyltyramine is the N-methylated analog of tyramine, while octopamine is its β-hydroxylated counterpart. These structural differences fundamentally influence their receptor binding and subsequent physiological effects.

N-Methyltyramine Hydrochloride is often described as a pressor agent and has been characterized as an antagonist at α-adrenoreceptors, particularly the α2 subtype.[1][2] It also functions as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[3]

Octopamine , often referred to as the invertebrate equivalent of norepinephrine, acts as a neurotransmitter in many invertebrate species. In mammals, it is considered a trace amine and shows a preference for β3-adrenergic receptors, while exhibiting poor binding to α1, α2, β1, and β2 adrenergic subtypes.[2] Like NMT, it is also an agonist at TAAR1.[4]

Quantitative Comparison of Receptor Functional Potency

A key aspect of comparing these two compounds is their functional potency at various receptors. The following table summarizes their half-maximal effective concentrations (EC50) from a study utilizing a BRET-based cellular assay for TAAR1 and a fluorescent Ca2+ response assay for adrenergic receptors.

Receptor SubtypeN-Methyltyramine (EC50 in µM)Octopamine (EC50 in µM)Efficacy (Emax %) for N-MethyltyramineEfficacy (Emax %) for OctopamineReference
Adrenergic α1A >30011-87[3]
Adrenergic α1B >30014-88[3]
Adrenergic α1D >3002.6-93[3]
Adrenergic α2A >300>300--[3]
Adrenergic β1 >300>300--[3]
Adrenergic β2 >30025-34[3]
TAAR1 23468385[3]

Note: Emax values are presented as a percentage of the maximal response obtained by a reference agonist (adrenaline for adrenergic receptors and phenethylamine for TAAR1).

Signaling Pathways and Biosynthesis

The interaction of N-Methyltyramine and octopamine with their respective receptors initiates distinct downstream signaling cascades.

Signaling_Pathways cluster_NMT N-Methyltyramine cluster_Octopamine Octopamine cluster_Receptors Receptors cluster_Signaling Downstream Signaling NMT N-Methyltyramine TAAR1 TAAR1 NMT->TAAR1 Agonist alpha2_AR α2-Adrenergic R NMT->alpha2_AR Antagonist OCT Octopamine OCT->TAAR1 Agonist alpha1_AR α1-Adrenergic R OCT->alpha1_AR Weak Agonist beta2_AR β2-Adrenergic R OCT->beta2_AR Weak Agonist beta3_AR β3-Adrenergic R OCT->beta3_AR Agonist cAMP_inc ↑ cAMP TAAR1->cAMP_inc cAMP_dec ↓ cAMP alpha2_AR->cAMP_dec IP3_DAG ↑ IP3/DAG → ↑ Ca2+ alpha1_AR->IP3_DAG beta2_AR->cAMP_inc beta3_AR->cAMP_inc Physiological_Response Physiological Response cAMP_inc->Physiological_Response cAMP_dec->Physiological_Response IP3_DAG->Physiological_Response

Caption: Signaling pathways of N-Methyltyramine and Octopamine.

Both N-Methyltyramine and octopamine are biosynthetically derived from tyramine, which itself is formed from the decarboxylation of the amino acid tyrosine.

Biosynthetic_Pathway Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Aromatic L-amino acid decarboxylase NMT N-Methyltyramine Tyramine->NMT Tyramine N-methyltransferase (in plants) Phenylethanolamine N-methyltransferase (in humans) Octopamine Octopamine Tyramine->Octopamine Tyramine β-hydroxylase

Caption: Biosynthetic relationship of N-Methyltyramine and Octopamine from Tyramine.

Comparative Physiological Effects

Cardiovascular System

Both N-Methyltyramine and octopamine can exert effects on the cardiovascular system, primarily by interacting with adrenergic receptors and influencing norepinephrine release.

  • N-Methyltyramine: In vivo studies in dogs have shown that NMT has pressor effects, increasing blood pressure.[2] This is consistent with its ability to enhance norepinephrine release.

  • Octopamine: Intravenous administration of octopamine in rats and dogs has been shown to be hypertensive.[5][6] For instance, an infusion of 220 µg/kg/min in awake rats was associated with an increase in mean arterial pressure.[5] However, it is considered a very weak pressor agent compared to norepinephrine.[7]

A direct quantitative comparison from a single study is lacking, but the available evidence suggests both can elevate blood pressure, likely through different primary mechanisms—NMT via indirect sympathomimetic action and octopamine through weak direct agonism at adrenergic receptors.

Lipolysis

The effects of these amines on fat breakdown (lipolysis) are of interest in metabolic research.

  • N-Methyltyramine: Studies have shown that NMT exhibits modest inhibitory (antagonistic) activity on lipolysis in rat adipocytes.[8] However, in human adipocytes, it has been observed to slightly increase lipolysis, although to a lesser extent than synephrine.[9]

  • Octopamine: Octopamine is known to stimulate lipolysis, particularly through its agonist activity at β3-adrenergic receptors.[2] In rat adipocytes, it can fully stimulate lipolysis, although with a much lower potency (EC50 in the micromolar range) compared to isoprenaline (EC50 in the nanomolar range).[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of pharmacological compounds. Below are methodologies for key assays used to evaluate N-Methyltyramine and octopamine.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of N-Methyltyramine and octopamine for a specific receptor (e.g., adrenergic or trace amine-associated receptors).

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (N-Methyltyramine or octopamine) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist for the receptor.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Accumulation Assay for Functional Potency (EC50/IC50)

This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.

Objective: To determine the functional potency (EC50) of N-Methyltyramine and octopamine as agonists or their inhibitory potency (IC50) as antagonists at Gs or Gi-coupled receptors.

Methodology:

  • Cell Culture and Plating:

    • Cells expressing the G-protein coupled receptor of interest are cultured and seeded into 96- or 384-well plates.

  • Compound Treatment:

    • For Agonist Testing: Cells are treated with increasing concentrations of N-Methyltyramine or octopamine.

    • For Antagonist Testing: Cells are pre-incubated with increasing concentrations of the test compound before being stimulated with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Detection:

    • After a specific incubation period, the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. In these assays, endogenously produced cAMP competes with a labeled cAMP derivative for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP to convert the assay signal into absolute cAMP concentrations.

    • For agonists, the cAMP concentrations are plotted against the log of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

    • For antagonists, the IC50 value is determined from the inhibition curve.

Experimental_Workflow cluster_CellPrep Cell Preparation cluster_Treatment Compound Treatment cluster_Detection Detection cluster_Analysis Data Analysis Culture Culture cells expressing receptor of interest Plate Plate cells in multi-well format Culture->Plate AddCompound Add increasing concentrations of NMT or Octopamine Plate->AddCompound Incubate Incubate for a defined period AddCompound->Incubate Lyse Lyse cells Incubate->Lyse Assay Perform cAMP competitive immunoassay (e.g., HTRF) Lyse->Assay Read Read signal (e.g., fluorescence) Assay->Read DoseResponse Plot dose-response curve Read->DoseResponse StandardCurve Generate cAMP standard curve StandardCurve->DoseResponse Calculate Calculate EC50/IC50 DoseResponse->Calculate

Caption: Generalized workflow for a cAMP functional assay.

Conclusion

This compound and octopamine, while both being derivatives of tyramine, exhibit distinct pharmacological profiles. Octopamine demonstrates weak agonism at several adrenergic receptors, most notably α1 and β2 subtypes, and is a more potent agonist at the β3 subtype, which is implicated in lipolysis. N-Methyltyramine, in contrast, shows no agonistic activity at the tested adrenergic receptors but acts as an antagonist at α2-adrenoceptors. Both compounds are agonists at TAAR1, with N-Methyltyramine being slightly more potent. Their cardiovascular effects appear to be pressor in nature, although likely mediated by different primary mechanisms. The data on their effects on lipolysis are complex and may be species-dependent, with octopamine generally considered stimulatory and N-Methyltyramine's role being less clear and potentially inhibitory.

For researchers and drug development professionals, this comparative guide highlights the importance of detailed pharmacological profiling. The subtle structural differences between these two amines lead to significant functional divergence, underscoring the need for comprehensive in vitro and in vivo characterization to understand their physiological roles and therapeutic potential. The provided experimental protocols serve as a foundation for such investigations.

References

Comparative Guide to α2-Adrenoceptor Antagonists: Validating the Activity of N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonistic effects of N-Methyltyramine hydrochloride on α2-adrenoceptors against established antagonists such as Yohimbine, Rauwolscine, and Idazoxan. The information presented herein is supported by experimental data to facilitate the selection of appropriate pharmacological tools for research and development.

Executive Summary

N-Methyltyramine has been identified as an antagonist of α2-adrenoceptors. Experimental evidence demonstrates its ability to inhibit the binding of α2-adrenoceptor agonists and to produce functional antagonistic effects in vivo. However, its affinity for the α2-adrenoceptor is weaker when compared to well-established antagonists like Yohimbine, Rauwolscine, and Idazoxan. This guide offers a detailed comparison of the binding affinities and, where available, the functional potencies of these compounds, alongside comprehensive experimental protocols for their validation.

Data Presentation: Comparative Antagonist Potency

The following tables summarize the binding affinities of this compound and other selected α2-adrenoceptor antagonists.

Table 1: Binding Affinity of this compound at α2-Adrenoceptors

CompoundRadioligandTissue/Cell LineIC50 (M)
N-Methyltyramine[3H]p-aminoclonidineMouse brain5.53 x 10⁻⁶[1]

Table 2: Comparative Binding Affinities (Ki in nM) of α2-Adrenoceptor Antagonists

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)
Yohimbine~1.1 - 3.0~0.6 - 10.0~0.7
Rauwolscine3.50.370.13
Idazoxan1.81.11.5

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Mandatory Visualization

α2-Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of α2-adrenoceptors and the mechanism of antagonism.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha2_receptor α2-Adrenoceptor g_protein Gi/o Protein alpha2_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Binds and Activates antagonist Antagonist (e.g., N-Methyltyramine) antagonist->alpha2_receptor Binds and Blocks pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

Caption: α2-Adrenoceptor signaling pathway and antagonist action.

Experimental Workflow: Validating α2-Adrenoceptor Antagonism

This diagram outlines the general workflow for validating the antagonistic effect of a compound at α2-adrenoceptors.

G cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation A Radioligand Binding Assay C Data Analysis (IC50, Ki, pA2) A->C B Functional Assay (cAMP) B->C D Animal Model of α2-Adrenoceptor Activity C->D Candidate Compound E Administer Test Compound D->E F Measure Physiological Response E->F

Caption: Experimental workflow for α2-adrenoceptor antagonist validation.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptors

This protocol is used to determine the binding affinity of a test compound for α2-adrenoceptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing α2-adrenoceptors (e.g., mouse brain, HEK293 cells transfected with the α2A-adrenoceptor).

  • Radioligand: A high-affinity α2-adrenoceptor ligand labeled with a radioisotope (e.g., [3H]p-aminoclonidine, [3H]rauwolscine).

  • Test Compound: this compound and other antagonists.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenoceptor ligand (e.g., phentolamine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 50-100 µg of protein).

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of α2-adrenoceptor activation.

Materials:

  • Cell Line: A cell line expressing the α2-adrenoceptor of interest and capable of producing cAMP (e.g., HEK293 or CHO cells).

  • α2-Adrenoceptor Agonist: e.g., UK-14,304, clonidine.

  • Adenylate Cyclase Activator: e.g., Forskolin.

  • Test Compound: this compound and other antagonists.

  • Cell Culture Medium and Reagents.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen-based kits).

  • Plate Reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist (typically the EC80 concentration) in the presence of an adenylate cyclase activator like forskolin. Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP levels using a plate reader.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. The data can be fitted to a four-parameter logistic equation to determine the IC50 of the antagonist. A Schild analysis can be performed by generating agonist concentration-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value, which is a measure of the antagonist's potency.

Conclusion

The presented data and protocols provide a framework for the validation and comparison of this compound as an α2-adrenoceptor antagonist. While binding assays confirm its interaction with the receptor, functional assays are crucial for a comprehensive understanding of its antagonistic potency. The lower affinity of this compound compared to established antagonists like Yohimbine, Rauwolscine, and Idazoxan suggests it may serve as a useful tool in specific research contexts where a lower potency is desired. Further studies to determine its pA2 value in functional assays are warranted to provide a more complete pharmacological profile.

References

A Comparative Analysis of N-Methyltyramine Hydrochloride Content in Various Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and natural product chemistry, understanding the quantitative distribution of bioactive compounds in different plant sources is critical for standardization, efficacy, and safety. This guide provides a quantitative comparison of N-Methyltyramine hydrochloride in various plant extracts, supported by experimental data and detailed methodologies. N-Methyltyramine, a naturally occurring protoalkaloid, is of significant interest for its potential pharmacological activities.

Quantitative Comparison of N-Methyltyramine

The concentration of N-Methyltyramine can vary significantly depending on the plant species, the specific part of the plant used, the growth conditions, and the extraction methodology employed.[1] The following table summarizes the reported concentrations of N-Methyltyramine in several well-documented botanical sources.

Botanical SourcePlant PartN-Methyltyramine Concentration (µg/g)Reference(s)
Citrus aurantium (Bitter Orange)Ripe Fruit Extract~180[1]
Fruit>80% of total biogenic amines (as a minor component)[1]
Hordeum vulgare (Barley)Raw Barley~5[1][2]
Green Malts~21[1][2]
Kilned Malts~27[1][2]
Germinating Roots (10-day growth)168 mg from 600 g (equivalent to 280 µg/g)[1][2]
Green Malt Roots~1530[2]
Kilned Malt Roots~1960[2]
Acacia rigidula (Blackbrush Acacia)Leaves240 - 1240[2]
Acacia berlandieriLeaves190 - 750[2]
Acacia schweinfurthiiSeeds440[3]

Note: The reported concentrations can vary based on the specific cultivar, environmental factors, and the analytical methodology used.[1]

Experimental Protocols

The accurate quantification of this compound in complex botanical matrices requires robust and validated analytical methods. The most common techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[1]

This protocol outlines a general procedure for the extraction of N-Methyltyramine from plant tissues.[3]

  • Sample Preparation: The plant material is first dried and then ground into a fine powder to increase the surface area for extraction.[3]

  • Acid Extraction: The powdered plant material is subjected to extraction with an acidic solution. This protonates the alkaloids, including N-Methyltyramine, making them soluble in the aqueous phase.[3]

  • Filtration: The mixture is then filtered to separate the solid plant debris from the liquid extract containing the alkaloids.[3]

  • Basification: The pH of the filtrate is adjusted to an alkaline range (typically pH 9-10) using a base like ammonium hydroxide. This step deprotonates the alkaloids, reducing their solubility in water.[3]

  • Solvent Partitioning: The basified aqueous solution is then extracted with an immiscible organic solvent, such as chloroform. The deprotonated N-Methyltyramine partitions into the organic layer.[3]

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[3]

This method is a viable option for the quantification of N-Methyltyramine based on its ultraviolet absorbance.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is commonly used.[1]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape.[1]

    • Detection Wavelength: N-Methyltyramine has UV absorbance maxima around 225 nm or 275 nm, which can be used for detection.[1]

  • Quantification: A calibration curve is constructed using certified reference standards of N-Methyltyramine. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.[1]

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of N-Methyltyramine, especially in complex matrices.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is commonly employed.[1]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid to enhance ionization efficiency.[1]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[1]

  • Quantification: Similar to HPLC-UV, a calibration curve is generated using reference standards to determine the concentration of N-Methyltyramine in the sample.[1]

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the general workflow for the quantitative comparison of this compound in different plant extracts.

experimental_workflow cluster_sourcing Plant Material Sourcing cluster_extraction Extraction Process cluster_analysis Quantitative Analysis cluster_comparison Data Comparison plant1 Plant Source 1 (e.g., Citrus aurantium) prep Sample Preparation (Drying and Grinding) plant1->prep plant2 Plant Source 2 (e.g., Hordeum vulgare) plant2->prep plant3 Plant Source 3 (e.g., Acacia species) plant3->prep extraction Acid Extraction prep->extraction filtration Filtration extraction->filtration basification Basification filtration->basification partitioning Solvent Partitioning basification->partitioning concentration Concentration (Crude Extract) partitioning->concentration hplc_uv HPLC-UV Analysis concentration->hplc_uv lc_msms LC-MS/MS Analysis concentration->lc_msms quantification Quantification (Calibration Curve) hplc_uv->quantification lc_msms->quantification data_table Comparative Data Table quantification->data_table

Caption: Experimental workflow for the quantitative comparison of N-Methyltyramine.

Biosynthesis of N-Methyltyramine

The biosynthesis of N-Methyltyramine originates from the amino acid L-tyrosine. The pathway involves a decarboxylation step followed by N-methylation.

biosynthesis_pathway L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-methyltransferase

References

Assessing the Off-Target Effects of N-Methyltyramine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of drug discovery and development, a thorough understanding of a compound's interaction with unintended biological targets is paramount. This guide provides a comprehensive comparative analysis of the off-target effects of N-Methyltyramine (NMT) hydrochloride, a protoalkaloid found in various plants and dietary supplements. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of NMT's pharmacological profile against relevant alternatives.

N-Methyltyramine is often marketed for weight loss and athletic performance, yet the scientific evidence supporting these claims is limited.[1] Its primary known pharmacological activities include antagonism of the α2-adrenoceptor and agonism of the Trace Amine-Associated Receptor 1 (TAAR1).[2] However, a broader understanding of its off-target liabilities is crucial for a complete safety and efficacy evaluation.

This guide presents a comparative analysis of NMT with its structural analogs, p-synephrine and p-octopamine, which are also found in dietary supplements. The data is compiled from publicly available experimental findings.

Comparative Bioactivity Data

The following table summarizes the known quantitative data for N-Methyltyramine and its comparators at various molecular targets. This data provides a snapshot of their respective potencies and selectivities.

CompoundTargetAssay TypeSpeciesValue (µM)Reference(s)
N-Methyltyramine α2-AdrenoceptorRadioligand Binding (IC50)Rat (Brain)~5.5[1][2]
TAAR1Functional (EC50)Human~2[2]
Dopamine D2 ReceptorRadioligand Binding (Ki)Human31.3[3]
LipolysisFunctionalHuman (Adipocytes)Weak inhibitor[4]
Monoamine Oxidase (MAO)Enzyme Activity-Competitive substrate[2]
p-Synephrine α1, α2, β1, β2-AdrenoceptorsRadioligand Binding-Low affinity[5][6][7]
5-HT1D, 5-HT2A, 5-HT6 ReceptorsRadioligand Binding-Affinity noted[8]
TAAR1Radioligand Binding-Affinity noted[8]
LipolysisFunctionalHuman (Adipocytes)Partially active[4]
p-Octopamine α1, α2, β1, β2-AdrenoceptorsRadioligand Binding-Low affinity[5][6][7]
β3-AdrenoceptorFunctional-Selective agonist[4]
LipolysisFunctionalHuman (Adipocytes)Partially active[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibitor constant.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental processes involved in assessing the off-target effects of N-Methyltyramine, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

cluster_0 NMT Off-Target Signaling Pathways NMT N-Methyltyramine alpha2AR α2-Adrenoceptor (Gi-coupled) NMT->alpha2AR Antagonist TAAR1 TAAR1 (Gs-coupled) NMT->TAAR1 Agonist D2R Dopamine D2 Receptor (Gi-coupled) NMT->D2R Weak Antagonist/Agonist AC Adenylate Cyclase alpha2AR->AC Inhibition TAAR1->AC Activation D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene PhysiologicalResponse Physiological Response Gene->PhysiologicalResponse

Figure 1. NMT Signaling Pathways

cluster_1 Experimental Workflow for Off-Target Profiling start Compound Selection (NMT, Comparators) assay_selection Assay Selection (Binding, Functional, Enzyme) start->assay_selection binding_assay Radioligand Binding Assays (e.g., Adrenergic, Dopamine Receptors) assay_selection->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium Flux) assay_selection->functional_assay enzyme_assay Enzyme Inhibition Assays (e.g., MAO-A, MAO-B) assay_selection->enzyme_assay data_acquisition Data Acquisition (IC50, EC50, Ki) binding_assay->data_acquisition functional_assay->data_acquisition enzyme_assay->data_acquisition data_analysis Comparative Data Analysis data_acquisition->data_analysis conclusion Off-Target Profile Assessment data_analysis->conclusion

Figure 2. Off-Target Profiling Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of N-Methyltyramine's off-target effects.

Radioligand Binding Assay for Adrenergic and Dopamine Receptors

This protocol is a generalized method for determining the binding affinity of a test compound to a specific receptor subtype using a competitive binding assay.

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the target receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate.

  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]p-aminoclonidine for α2-adrenoceptors), and varying concentrations of the test compound (N-Methyltyramine hydrochloride) or a reference competitor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The plate is incubated to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

1. Enzyme and Substrate Preparation:

  • Recombinant human MAO-A and MAO-B enzymes are used.

  • A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.

2. Inhibition Assay:

  • The assay is conducted in a 96-well plate.

  • The reaction mixture contains the MAO enzyme, the test compound (this compound) at various concentrations, and the substrate.

  • Control reactions are performed without the inhibitor.

  • The reaction is incubated at 37°C for a specific time.

3. Detection of Product Formation:

  • The enzymatic reaction is stopped, and the amount of product formed is measured. For kynuramine, the formation of 4-hydroxyquinoline can be measured spectrophotometrically.

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TAAR1 Functional Assay (cAMP Measurement)

This protocol outlines a method to determine the functional activity of a compound at the TAAR1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Transfection:

  • A suitable host cell line (e.g., HEK293) that does not endogenously express TAAR1 is cultured.

  • The cells are transiently or stably transfected with a plasmid encoding the human TAAR1 receptor.

2. cAMP Accumulation Assay:

  • Transfected cells are seeded in a 96-well plate.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are then stimulated with varying concentrations of the test compound (this compound) or a reference agonist.

3. cAMP Measurement:

  • After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

4. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • The EC50 value is determined using non-linear regression analysis.

Conclusion

The available data indicates that this compound possesses a distinct pharmacological profile with primary activities at the α2-adrenoceptor and TAAR1. Its affinity for the dopamine D2 receptor is significantly lower. Compared to its structural analogs, p-synephrine and p-octopamine, which exhibit broad but weak interactions with adrenergic receptors, NMT's more defined interactions warrant further investigation. The lack of comprehensive quantitative data across a wider range of off-target receptors and enzymes highlights a critical gap in the current understanding of NMT's full pharmacological spectrum. Researchers are encouraged to utilize the provided methodologies to conduct further studies to fully elucidate the off-target effects of this and other related compounds, thereby ensuring a more complete safety and efficacy assessment in the context of drug development and dietary supplement evaluation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound in humans have not been definitively established.

References

A Head-to-Head Comparison of N-Methyltyramine Hydrochloride and Hordenine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a detailed comparative analysis of N-Methyltyramine hydrochloride and hordenine, two structurally related biogenic amines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, experimental methodologies, and mechanistic insights to facilitate informed research decisions.

Introduction

N-Methyltyramine (NMT) and hordenine are naturally occurring phenethylamine alkaloids found in various plants, notably barley.[1][2] Chemically, hordenine is the N,N-dimethyl derivative of tyramine, while N-Methyltyramine is its N-methyl counterpart.[1] Hordenine is, therefore, the N-methyl derivative of N-Methyltyramine.[1] Their structural similarity translates into overlapping but distinct pharmacological profiles, which are of significant interest in fields ranging from pharmacology to nutritional science. This guide provides a head-to-head comparison of their performance based on available experimental data.

Chemical Structure and Properties

FeatureThis compoundHordenine
Chemical Name 4-[2-(methylamino)ethyl]phenol hydrochloride4-[2-(dimethylamino)ethyl]phenol
Synonyms NMT HCl, Methyl-4-tyramine HClN,N-Dimethyltyramine, Anhaline, Peyocactin
Molecular Formula C₉H₁₄ClNOC₁₀H₁₅NO
Molecular Weight 187.67 g/mol 165.23 g/mol
Chemical Structure N-Methyltyramine structureHordenine structure

Pharmacological Profile: A Comparative Overview

Both N-Methyltyramine and hordenine interact with various components of the monoaminergic system, yet their mechanisms and potencies exhibit notable differences.

Mechanism of Action

N-Methyltyramine (NMT) is primarily characterized as an α2-adrenoceptor antagonist and a Trace Amine-Associated Receptor 1 (TAAR1) agonist.[3][4][5] Its antagonist activity at α2-adrenoceptors can lead to an increase in the release of norepinephrine.[6] NMT is also a potent stimulant of gastrin and pancreatic secretions.[4][7]

Hordenine is described as an indirectly acting adrenergic agent, promoting the release of stored norepinephrine.[8] It is a selective substrate for monoamine oxidase-B (MAO-B) and a potent stimulant of gastrin release, showing equipotency to NMT in this regard.[1][9] Furthermore, hordenine has been identified as an agonist at the dopamine D2 receptor and also interacts with TAAR1.[10][11][12]

Quantitative Comparison of Receptor Activity

The following table summarizes the available quantitative data on the interaction of N-Methyltyramine and hordenine with key molecular targets.

Target ReceptorCompoundSpeciesAssay TypeValue (Unit)Reference(s)
Trace Amine-Associated Receptor 1 (TAAR1) N-MethyltyramineHumanFunctional (cAMP)EC₅₀ = 6.78 µM[13]
HordenineHumanFunctional (cAMP)EC₅₀ = 10.60 µM[13]
N-MethyltyramineHumanFunctional (cAMP)EC₅₀ = 23 µM[3][12]
HordenineHumanFunctional (cAMP)EC₅₀ = 47 µM[12]
α2-Adrenoceptor N-MethyltyramineRat (Brain)Competition Binding ([³H]p-aminoclonidine)IC₅₀ = 5.5 µM[3][4]
α2A-Adrenoceptor HordenineHumanFunctional (Ca²⁺ response)EC₅₀ = 690 µM, Eₘₐₓ = 12%[12]
Dopamine D2 Receptor N-MethyltyramineNot SpecifiedBinding AffinityKᵢ = 31.3 µM[10]
HordenineNot SpecifiedBinding AffinitySimilar to NMT[10]
HordenineNot SpecifiedFunctionalEC₅₀ = 3.7 µM[14]
HordenineNot SpecifiedBinding AffinityKᵢ = 13 µM[14]
Monoamine Oxidase-B (MAO-B) HordenineRat (Liver)DeaminationKₘ = 479 µM[9]

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; Kₘ: Michaelis constant; Eₘₐₓ: Maximum efficacy.

Pharmacokinetic Profiles

ParameterN-MethyltyramineHordenine
Species Rabbits, MiceHorses, Humans
Administration IntravenousIntravenous, Oral
Plasma Half-Life T₁/₂α = 0.3 min, T₁/₂β = 5.6 min (Rabbits)T₁/₂α = ~3 min, T₁/₂β = ~35 min (Horses, IV); 52.7–66.4 min (Humans, after beer consumption)
Distribution Rapid and extensive to all organs sampled.[15] A small amount crosses the blood-brain barrier in mice.[4]Data suggests an open two-compartment model in horses.[16]
Metabolism Extremely fast in vivo.[15]Metabolized to hordenine sulfate and glucuronide in humans.[17][18]
Excretion ~80% of the dose recovered in urine within 1 hour in mice.[4]9.9% of the ingested dose excreted in urine within 24 hours in humans.[17][18]
Reference(s) [4][15][1][16][17][18]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol outlines a general methodology for determining the binding affinity of a compound to α2-adrenoceptors using a competitive radioligand binding assay.[6][19][20]

1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]p-aminoclonidine), and varying concentrations of the unlabeled test compound (N-Methyltyramine or hordenine).

  • For determining non-specific binding, a separate set of wells should contain an excess of a known α2-adrenoceptor ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

3. Termination and Detection:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by performing a non-linear regression analysis of the competition binding data.

Functional Assay for TAAR1 Activation (cAMP Measurement)

This protocol describes a method to assess the functional activity of compounds at the human TAAR1 by measuring cyclic AMP (cAMP) production.[3][6][21][22]

1. Cell Culture and Transfection:

  • Culture a suitable host cell line (e.g., HEK293) that does not endogenously express TAAR1.

  • Transiently or stably transfect the cells with a plasmid encoding the human TAAR1 receptor.

2. cAMP Accumulation Assay:

  • Seed the transfected cells in a multi-well plate.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with varying concentrations of the test compound (N-Methyltyramine or hordenine) or a reference agonist for a defined period.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

4. Data Analysis:

  • Generate dose-response curves and determine the EC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with N-Methyltyramine and hordenine.

NMT_Signaling cluster_NMT N-Methyltyramine (NMT) Signaling cluster_alpha2 α2-Adrenoceptor cluster_taar1 TAAR1 NMT N-Methyltyramine alpha2R α2-AR (Gi-coupled) NMT->alpha2R Antagonist TAAR1 TAAR1 (Gs-coupled) NMT->TAAR1 Agonist Gi Gi AC_inhibited Adenylyl Cyclase (Inhibited) cAMP_down cAMP ↓ Gs Gs TAAR1->Gs AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated cAMP_up cAMP ↑ AC_activated->cAMP_up

N-Methyltyramine Signaling Pathways

Hordenine_Signaling cluster_Hordenine Hordenine Signaling cluster_indirect Indirect Adrenergic Action cluster_d2r Dopamine D2 Receptor cluster_taar1_h TAAR1 Hordenine Hordenine NE_release Norepinephrine Release ↑ Hordenine->NE_release D2R D2R (Gi-coupled) Hordenine->D2R Agonist TAAR1_h TAAR1 (Gs-coupled) Hordenine->TAAR1_h Agonist Adrenergic_Receptors Adrenergic Receptors NE_release->Adrenergic_Receptors D2R_effect Dopaminergic Signaling D2R->D2R_effect cAMP_up_h cAMP ↑ TAAR1_h->cAMP_up_h

Hordenine Signaling Pathways
Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of N-Methyltyramine and hordenine.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Compound Acquisition (NMT HCl & Hordenine) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo binding Receptor Binding Assays (e.g., α2-AR, D2R) in_vitro->binding functional Functional Assays (e.g., TAAR1 cAMP) in_vitro->functional enzyme Enzyme Assays (e.g., MAO Inhibition) in_vitro->enzyme pk Pharmacokinetic Studies (Rodent Models) in_vivo->pk pd Pharmacodynamic Studies (e.g., Norepinephrine Release) in_vivo->pd data_analysis Data Analysis & Comparison conclusion Conclusion data_analysis->conclusion binding->data_analysis functional->data_analysis enzyme->data_analysis pk->data_analysis pd->data_analysis

Generalized Experimental Workflow

Conclusion

This compound and hordenine, while structurally similar, display distinct pharmacological profiles. N-Methyltyramine acts as an α2-adrenoceptor antagonist and a moderately potent TAAR1 agonist. Hordenine functions as an indirect adrenergic agent, a selective MAO-B substrate, and an agonist at both TAAR1 and dopamine D2 receptors. Their potencies at shared targets such as TAAR1 differ, with N-Methyltyramine showing slightly higher potency in some studies. The provided data and experimental frameworks offer a foundation for researchers to conduct further rigorous comparative studies to fully elucidate their therapeutic potential and physiological effects.

References

A Comparative Guide to N-Methyltyramine Hydrochloride: Correlating Concentration with Physiological Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methyltyramine hydrochloride (NMTH), examining its physiological effects in relation to its concentration and comparing its performance with structurally similar alternatives. The information herein is supported by experimental data to aid in research and development.

Introduction to N-Methyltyramine (NMT)

N-Methyltyramine (NMT) is a naturally occurring protoalkaloid and trace amine found in various plants.[1] As the N-methylated analog of tyramine, it shares numerous pharmacological properties with other biogenic amines.[1] Its primary mechanism of action involves the modulation of adrenergic and trace amine-associated receptors, leading to a range of physiological responses, most notably affecting the cardiovascular system.[1][2] This guide focuses on the pressor and cardiac effects of NMTH, contrasting them with tyramine and p-synephrine.

Mechanism of Action and Signaling Pathways

N-Methyltyramine exerts its effects through a dual mechanism: acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist at the α2-adrenergic receptor.[1][2]

  • TAAR1 Agonism: TAAR1 is predominantly a Gs protein-coupled receptor (GPCR).[3] Upon activation by NMT, the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[3] The EC50 of NMT on the human TAAR1 receptor is approximately 2 µM.[1]

  • α2-Adrenergic Receptor Antagonism: The α2-adrenergic receptor is coupled to an inhibitory G protein (Gi).[2][5] When activated by endogenous agonists like norepinephrine, it inhibits adenylyl cyclase, thereby reducing cAMP levels.[5] By acting as an antagonist, NMT blocks this inhibitory signal. This prevents the decrease in cAMP, contributing to an overall increase in or maintenance of cAMP-mediated signaling.[2]

The primary physiological outcome of these actions is the release of norepinephrine from nerve terminals, which is largely responsible for the observed cardiovascular effects.[6][7]

Signaling_Pathways Figure 1: Dual Signaling Pathways of N-Methyltyramine cluster_TAAR1 TAAR1 Agonism cluster_Alpha2 α2-Adrenoceptor Antagonism NMT1 N-Methyltyramine TAAR1 TAAR1 Receptor NMT1->TAAR1 Binds Gs Gs Protein TAAR1->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 Synthesizes PKA Protein Kinase A cAMP1->PKA Activates Response1 Cellular Response (e.g., Norepinephrine Release) PKA->Response1 Phosphorylates Targets NMT2 N-Methyltyramine Alpha2 α2-Adrenoceptor NMT2->Alpha2 Blocks Gi Gi Protein Alpha2->Gi No Activation AC2 Adenylyl Cyclase Gi->AC2 No Inhibition cAMP2 Prevents ↓ in cAMP AC2->cAMP2 Response2 Maintains Cellular Response cAMP2->Response2

Figure 1: Dual Signaling Pathways of N-Methyltyramine

Comparative Analysis of Physiological Responses

The physiological response to N-Methyltyramine and its alternatives varies significantly based on the compound, dose, and experimental model. The data below summarizes key cardiovascular effects. A major limitation in direct comparison is the variability in experimental subjects and methodologies across studies.

CompoundConcentration / DoseRoute of Admin.Experimental ModelPhysiological ResponseCitation(s)
N-Methyltyramine HCl 1-2.5 µM solutionIntravenous (IV)Dog (~10 kg)Blood Pressure Increase: >130 mmHg[1]
N-Methyltyramine HCl 10 mg/kgSubcutaneous (SC)MouseNorepinephrine Release: +36% from heart[1]
Tyramine Not specifiedIntravenous (IV)Anesthetized RatIncreased Mean Arterial Blood Pressure & Heart Rate[6]
Tyramine 10-25 mgOralHuman (on MAOIs)Severe Adrenergic Response (Hypertension)[6]
p-Synephrine 49 mgOralHealthy HumanNo significant change in Systolic BP or Heart Rate. Small decrease in Diastolic BP (-4.5 mmHg).
p-Synephrine 103 mgOralHealthy HumanNo significant change in Systolic BP or Heart Rate. Acute reduction in Diastolic BP.

Note: The data presented is compiled from different studies and is not the result of a direct head-to-head comparison. Interpretations should be made with caution.

Detailed Experimental Protocol: In Vivo Cardiovascular Assessment

This section outlines a synthesized protocol for assessing the acute cardiovascular effects of a test compound like this compound in an anesthetized rat model, based on established methodologies.[8][9][10]

Experimental_Workflow Figure 2: Workflow for In Vivo Cardiovascular Assessment cluster_prep Phase 1: Animal Preparation cluster_setup Phase 2: System Setup & Calibration cluster_exp Phase 3: Experiment Execution cluster_analysis Phase 4: Data Analysis A1 Anesthetize Rat (e.g., Urethane or Ketamine/Xylazine i.p.) A2 Place on Surgical Table & Monitor Body Temp A1->A2 A3 Perform Tracheostomy (Ensure patent airway) A2->A3 A4 Cannulate Left Carotid Artery (For Blood Pressure Monitoring) A3->A4 A5 Cannulate Right Jugular Vein (For Drug Administration) A4->A5 B1 Connect Carotid Cannula to Pressure Transducer B3 Connect Jugular Cannula to Infusion Pump A5->B3 B2 Calibrate Transducer (Using Sphygmomanometer) B1->B2 B4 Connect System to Data Acquisition Software B1->B4 C1 Allow Animal to Stabilize (Record Baseline BP & HR for 20 min) B4->C1 C2 Administer Vehicle (Saline) via Jugular Vein C1->C2 C3 Administer Test Compound (e.g., NMTH) in increasing doses C2->C3 C4 Continuously Record BP & HR (Systolic, Diastolic, Mean Arterial, Heart Rate) C3->C4 D1 Calculate Change from Baseline for each dose C4->D1 D2 Generate Dose-Response Curve D1->D2 D3 Perform Statistical Analysis (e.g., ANOVA, t-test) D2->D3

Figure 2: Workflow for In Vivo Cardiovascular Assessment

Methodology Details:

  • Animal Preparation:

    • An adult Sprague-Dawley or Wistar rat is anesthetized using an appropriate agent (e.g., urethane 1.2 g/kg, i.p. or ketamine/xylazine i.p.).[8][11] Anesthesia depth is confirmed by lack of pedal reflex.

    • The animal is placed supine on a heated surgical table to maintain body temperature.

    • A midline cervical incision is made to expose the trachea, which is cannulated to ensure a clear airway.

    • The left common carotid artery is isolated and cannulated with a heparinized saline-filled catheter. This catheter is connected to a pressure transducer for direct blood pressure measurement.[8][10]

    • The right jugular vein is isolated and cannulated for intravenous administration of test compounds.[8][12]

  • Data Acquisition:

    • The pressure transducer is connected to a data acquisition system (e.g., PowerLab, Biopac) to continuously record systolic, diastolic, and mean arterial pressure. Heart rate is derived from the pressure waveform.

    • The system is calibrated against a known pressure source (mercury or digital sphygmomanometer) before recording.[8]

  • Experimental Procedure:

    • Following surgery, the animal is allowed a stabilization period of at least 20 minutes to ensure hemodynamic stability.

    • A bolus injection of the vehicle (e.g., sterile saline) is administered to establish a baseline response.

    • This compound, dissolved in the vehicle, is administered intravenously in escalating doses.

    • Hemodynamic parameters are recorded continuously throughout the experiment, and the peak response for each dose is determined.

  • Data Analysis:

    • The change in blood pressure (ΔmmHg) and heart rate (Δbpm) from the pre-dose baseline is calculated for each concentration.

    • Data are typically expressed as mean ± SEM. Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test, to compare dose-related effects to the vehicle control.

Conclusion

The available data indicates that this compound is a potent pressor agent, an effect largely mediated by norepinephrine release secondary to its dual action on TAAR1 and α2-adrenergic receptors. Its cardiovascular profile appears markedly different from p-synephrine, which shows little to no pressor activity at common oral doses, and more aligned with its parent compound, tyramine.[1][6] The significant pressor response observed in preclinical models highlights the need for careful dose-consideration in research applications. The provided methodologies offer a framework for conducting further comparative studies to precisely quantify the dose-response relationship and further elucidate its physiological effects.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Methyltyramine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and drug development settings. N-Methyltyramine hydrochloride, a bioactive compound, requires careful handling and adherence to specific disposal protocols due to its potential hazards.

This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound, ensuring compliance with regulatory standards and promoting a culture of safety in the laboratory.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause serious skin and eye irritation.[1] All personnel handling this compound must be familiar with its hazard profile and utilize appropriate personal protective equipment (PPE).

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₉H₁₄ClNO[2]
Molecular Weight187.67 g/mol [2]
Melting Point141-149°C-
GHS Hazard StatementsH302, H312, H315, H319, H332, H335[2]

Experimental Protocols: Proper Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4] The following protocol outlines the necessary steps for its safe collection and disposal.

1. Personal Protective Equipment (PPE) and Preparation: Before beginning any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for any signs of degradation or punctures before use.

  • Body Protection: A fully buttoned laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If significant dust is present, a NIOSH-approved respirator is required.[1]

2. Waste Segregation and Containerization: Proper segregation and containment are crucial to prevent accidental chemical reactions.

  • Solid Waste:

    • Place pure this compound powder, contaminated weighing papers, gloves, and other solid materials into a designated, leak-proof hazardous waste container with a secure lid.[3]

    • The container must be chemically compatible with the compound. It is advisable to double-bag chemically contaminated lab trash in clear plastic bags to allow for visual inspection.[5]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[5]

    • Do not mix with incompatible waste streams. For instance, acids and bases should not be stored in metal containers.[5]

  • Empty Containers:

    • Thoroughly empty the original container. The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[6]

    • After appropriate rinsing, deface the original label and manage the empty container as per your institution's guidelines, which may permit disposal as regular waste or require it to be treated as hazardous waste.[7][8]

3. Labeling and Storage: Accurate labeling and proper storage are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[4][9][10]

    • The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[4]

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).[3][4]

    • Note the date of waste generation and the laboratory of origin (building, room number, and Principal Investigator's name).[4]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[9][10]

    • Ensure the storage area has secondary containment to capture any potential leaks.[5]

    • Do not move hazardous waste between different satellite accumulation areas.[10]

4. Arranging for Final Disposal: The final disposal must be handled by authorized personnel or a licensed contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.[3]

  • One suggested disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust system.[2] However, this should only be performed by a licensed disposal facility.

Mandatory Visualizations

This compound Disposal Workflow

DisposalWorkflow start Start: N-Methyltyramine HCl Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is it a spill? ppe->decision collect Step 2: Collect Waste in a Designated Container decision->collect No spill_protocol Follow Spill Protocol: - Cover with absorbent material - Collect contaminated material - Place in hazardous waste container decision->spill_protocol Yes label Step 3: Securely Seal & Label Container 'Hazardous Waste: N-Methyltyramine HCl' collect->label spill_protocol->label store Step 4: Store in a Designated, Secure Storage Area label->store contact Step 5: Contact EHS or Licensed Waste Contractor for Pickup store->contact end_node End: Waste Disposed of by Approved Facility contact->end_node

Caption: A step-by-step workflow for the safe disposal of this compound.

Logical Relationship for Waste Segregation

WasteSegregation cluster_waste_type N-Methyltyramine HCl Waste cluster_container Designated Hazardous Waste Containers cluster_final Final Disposal Stream Solid Solid Waste (Powder, Contaminated PPE) SolidContainer Labeled, Leak-Proof Solid Waste Container Solid->SolidContainer Place in Liquid Liquid Waste (Solutions) LiquidContainer Labeled, Leak-Proof Liquid Waste Container Liquid->LiquidContainer Place in Disposal Licensed Hazardous Waste Facility SolidContainer->Disposal Transported to LiquidContainer->Disposal Transported to

Caption: Segregation of N-Methyltyramine HCl waste into appropriate containers for disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Methyltyramine hydrochloride, a phenethylamine alkaloid used in research. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Understanding its specific risks is the first step toward safe handling. The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecific RequirementsRationale
Hand Protection Wear compatible chemical-resistant gloves.[2][3]To prevent skin contact and subsequent irritation or absorption.[1]
Eye and Face Protection Use chemical safety goggles or glasses with side shields. A face shield may be appropriate in some situations.[3][4]To protect against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection Wear a lab coat, long-sleeved clothing, or a chemical-resistant suit to prevent skin exposure.[5]To avoid contact with skin and contamination of personal clothing.[5]
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95) when handling the powder, especially if dust generation is likely.[6]To prevent inhalation, which can cause respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible substances such as strong oxidizing agents.[7]

2. Handling and Preparation:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the solid form.

  • For weighing, use an analytical balance within a ventilated enclosure.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing. This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Phosphate-buffered saline (PBS) at varying concentrations.[8]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][5]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Characterization: All waste containing this compound should be considered hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it with household garbage or allow it to enter the sewage system.[1] Contaminated packaging should be disposed of as unused product.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_spill Spill Management cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store PPE Don Appropriate PPE Store->PPE Begin Experiment Weigh Weigh in Ventilated Enclosure PPE->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Collect Collect Waste in Labeled Container Prepare->Collect Generate Waste Evacuate Evacuate Area Contain Contain & Clean Spill Evacuate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Decontaminate->Collect Generate Waste Dispose Dispose via Licensed Service Collect->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyltyramine hydrochloride
Reactant of Route 2
N-Methyltyramine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。